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  • Product: S-Trityl Fmoc-D-N-Methyl-cysteine

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to S-Trityl-Fmoc-D-N-Methyl-Cysteine: A Keystone for Advanced Peptide Synthesis

Introduction: Deconstructing a Multifaceted Building Block In the landscape of modern peptide chemistry and drug development, the precise control over a peptide's sequence, stereochemistry, and backbone conformation is p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Deconstructing a Multifaceted Building Block

In the landscape of modern peptide chemistry and drug development, the precise control over a peptide's sequence, stereochemistry, and backbone conformation is paramount. S-Trityl-Fmoc-D-N-Methyl-cysteine is a highly specialized amino acid derivative engineered to provide chemists with an exceptional degree of control during Solid-Phase Peptide Synthesis (SPPS). Its structure is a convergence of four distinct chemical motifs, each serving a strategic purpose in the construction of complex and pharmacologically optimized peptides.

This guide provides an in-depth technical overview of this building block, exploring the causality behind its design, its application in SPPS, and the unique properties it imparts to the final peptide product. We will delve into the mechanistic underpinnings of its protecting groups, provide field-proven protocols for its use, and discuss the strategic advantages it offers to researchers, scientists, and drug development professionals.

The power of this reagent lies in its four key features:

  • Fmoc Group (N-terminus): The 9-fluorenylmethyloxycarbonyl group is a base-labile protecting group for the alpha-amine. Its use is a cornerstone of modern SPPS, allowing for iterative deprotection and coupling cycles under mild conditions that preserve acid-sensitive side-chain protectors.[1][2]

  • S-Trityl Group (Side-Chain): The triphenylmethyl (trityl) group provides robust, acid-labile protection for the cysteine's thiol side-chain.[3][4] This prevents undesired side reactions, most notably the formation of disulfide bonds, during the synthesis. Its removal is typically orchestrated during the final cleavage from the solid support.[5]

  • D-Configuration (Alpha-Carbon): The incorporation of a D-amino acid, the enantiomer of the naturally occurring L-amino acids, is a critical strategy for increasing peptide stability. Peptides containing D-amino acids are significantly more resistant to degradation by endogenous proteases, thereby extending their in-vivo half-life.[]

  • N-Methylation (Backbone): The addition of a methyl group to the backbone amide nitrogen is a powerful tool for modulating the pharmacokinetic properties of a peptide.[7][8][9] N-methylation can enhance metabolic stability, increase membrane permeability and oral bioavailability, and constrain the peptide's conformation, which can lead to improved receptor affinity and selectivity.[7][8][10]

This guide will systematically explore each of these features, providing the technical detail necessary for its successful implementation in the laboratory.

Physicochemical and Structural Properties

Understanding the fundamental properties of S-Trityl-Fmoc-D-N-Methyl-cysteine is essential for its effective use. While direct experimental data for the N-methylated derivative is sparse, its properties can be closely inferred from its well-characterized non-methylated analogue, Fmoc-S-trityl-D-cysteine.

Structural Representation

Caption: Molecular structure of S-Trityl-Fmoc-D-N-Methyl-cysteine.

Quantitative Data Summary

The following table summarizes key properties, primarily based on the non-N-methylated D-cysteine analogue. The molecular weight is adjusted for the additional methyl group.

PropertyValueSource
IUPAC Name (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tritylthio)propanoic acidInferred
CAS Number Not assigned (Analogue: 167015-11-4)[][11]
Molecular Formula C₃₈H₃₃NO₄SCalculated
Molecular Weight 599.74 g/mol Calculated
Appearance White to off-white powder[][11]
Melting Point ~170 - 180 °C[][11]
Solubility Insoluble in water. Soluble in most organic solvents like DMF, DCM, Chloroform.[12][13]
Storage Temp. 2-8°C, desiccated[][12]

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this derivative is as a building block in Fmoc-based SPPS.[13][14][15] The process involves a repeated cycle of deprotection and coupling to elongate the peptide chain while it is anchored to an insoluble resin support.

The SPPS Cycle: An Overview

SPPS_Cycle Resin_Fmoc Fmoc-AA(n)-Peptide-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin_Fmoc->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Forms Free Amine: H₂N-AA(n)-Peptide-Resin Coupling 3. Coupling (Fmoc-D-N-Me-Cys(Trt)-OH + Activator) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 Forms New Peptide Bond Wash2:e->Resin_Fmoc:w Ready for next cycle

Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

Key Experimental Protocols

1. Fmoc Group Deprotection

The removal of the Fmoc group exposes the N-terminal amine for the subsequent coupling reaction. This is achieved through a base-catalyzed β-elimination mechanism.[1][2][16]

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide Proton_Abstraction Proton Abstraction at Fluorenyl C9 Fmoc_Peptide->Proton_Abstraction Piperidine Piperidine (Base) Piperidine->Proton_Abstraction Anion Fluorenyl Anion (Aromatic Intermediate) Proton_Abstraction->Anion Elimination β-Elimination Anion->Elimination DBF_Adduct Dibenzofulvene-Piperidine Adduct (Stable) Elimination->DBF_Adduct Free_Amine H₂N-Peptide Elimination->Free_Amine

Caption: Mechanism of Fmoc deprotection by piperidine.

  • Protocol:

    • Swell the peptide-resin in N,N-Dimethylformamide (DMF).

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes at room temperature.

    • Drain the solution.

    • Repeat steps 3-5 one more time to ensure complete deprotection.[1]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Causality & Insights: The use of a secondary amine like piperidine is critical. It not only acts as the base to initiate the elimination but also serves as a scavenger for the liberated dibenzofulvene (DBF) byproduct.[1][2] Trapping DBF prevents it from re-reacting with the newly freed N-terminal amine. Incomplete washing after this step is a common source of failed couplings, as residual piperidine will neutralize the incoming activated amino acid.

2. Coupling of S-Trityl-Fmoc-D-N-Methyl-Cysteine

Coupling N-methylated amino acids is notoriously challenging due to the increased steric hindrance around the secondary amine.[17] Standard coupling reagents may prove inefficient, leading to low yields and deletion sequences. Therefore, the choice of coupling activator is critical for success.

  • Recommended Coupling Reagents: For sterically hindered couplings involving N-methylated residues, high-potency phosphonium- or aminium-based reagents are recommended.

    • PyBOP/HOAt: (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) with 1-Hydroxy-7-azabenzotriazole.

    • HATU: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Protocol (using HATU):

    • In a separate vessel, dissolve S-Trityl-Fmoc-D-N-Methyl-cysteine (3-5 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add a tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) (6 equivalents), to the solution and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate for 1-2 hours at room temperature. A longer coupling time is often necessary for N-methylated residues.[17]

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3-5 times).

    • (Optional but recommended): Perform a capping step with acetic anhydride and DIPEA in DMF to block any unreacted free amines, preventing the formation of deletion sequences.

  • Causality & Insights: The N-methyl group lowers the nucleophilicity of the secondary amine and increases steric bulk, slowing down the coupling reaction. Reagents like HATU form highly reactive O-acylisourea intermediates that can overcome this kinetic barrier more effectively than standard carbodiimide activators. Double coupling (repeating the protocol) may be necessary for particularly difficult sequences.[18]

3. Final Cleavage and S-Trityl Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously. The S-Trityl group is labile to strong acids like Trifluoroacetic Acid (TFA).[3]

Trityl_Deprotection S_Trt_Peptide Peptide-Cys(Trt) Protonation Protonation of Thiol S_Trt_Peptide->Protonation TFA TFA (H⁺) TFA->Protonation Cleavage Acid-Catalyzed Cleavage Protonation->Cleavage Trityl_Cation Trityl Cation (Stable) Cleavage->Trityl_Cation Free_Thiol Peptide-Cys(SH) Cleavage->Free_Thiol Scavenger Scavenger (e.g., TIS) Trityl_Cation->Scavenger Trapped

Caption: Acid-catalyzed deprotection of the S-Trityl group.

  • The Role of Scavengers: The cleavage process generates highly reactive carbocations, particularly the stable trityl cation.[19] These cations can re-attach to electron-rich residues like tryptophan or methionine, or even re-protect the cysteine thiol. Scavengers are added to the cleavage cocktail to trap these cations.[20] Triisopropylsilane (TIS) is particularly effective at scavenging the trityl cation.[21]

  • Cleavage Cocktail Composition:

ReagentPurposeTypical % (v/v)
Trifluoroacetic Acid (TFA) Cleavage agent, removes acid-labile groups92.5 - 95%
Triisopropylsilane (TIS) Scavenges trityl and other carbocations2.5%
Water Suppresses side reactions2.5%
1,2-Ethanedithiol (EDT) Scavenger, prevents re-attachment to Cys2.5% (optional)
  • Protocol:

    • Ensure the N-terminal Fmoc group is removed.

    • Wash the dry peptide-resin with Dichloromethane (DCM).

    • Prepare the cleavage cocktail (e.g., Reagent K: 92.5% TFA, 2.5% TIS, 2.5% Water, 2.5% EDT) fresh.

    • Add the cocktail to the resin (approx. 10 mL per gram of resin).

    • Agitate for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA.

    • Precipitate the crude peptide by adding the combined filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.

Strategic Impact on Final Peptide Properties

The incorporation of S-Trityl-Fmoc-D-N-Methyl-cysteine is not merely a synthetic convenience; it is a strategic decision to engineer a peptide with superior pharmaceutical properties.

  • Enhanced Proteolytic Stability: The D-configuration at the alpha-carbon and the N-methyl group on the backbone amide both serve to disrupt the recognition sites for common proteases. This significantly reduces the rate of enzymatic degradation, leading to a longer biological half-life.

  • Improved Pharmacokinetics: N-methylation reduces the number of hydrogen bond donors in the peptide backbone, which can decrease polarity and improve lipophilicity. This modification has been shown to enhance membrane permeability and oral bioavailability, transforming peptides from injectable-only candidates to potentially orally administered drugs.[7][10]

  • Conformational Control: The steric bulk of the N-methyl group restricts the rotation around the peptide bond, locking the peptide into a more defined conformation. This can be advantageous for increasing binding affinity and selectivity for a specific biological target, as it reduces the entropic penalty of binding.

Conclusion

S-Trityl-Fmoc-D-N-Methyl-cysteine is a sophisticated and powerful tool in the arsenal of the modern peptide chemist. Its multifaceted design provides an orthogonal protection scheme perfectly suited for Fmoc-based SPPS while simultaneously introducing D-stereochemistry and N-methylation to enhance the stability, bioavailability, and efficacy of the final peptide. A thorough understanding of the reaction mechanisms, careful selection of reagents—particularly for the challenging N-methyl coupling step—and meticulous execution of protocols are essential for leveraging the full potential of this advanced building block. By mastering its application, researchers and drug developers can accelerate the creation of next-generation peptide therapeutics with precisely engineered properties and improved clinical potential.

References

  • LookChem. Cas 103213-32-7, FMOC-S-trityl-L-cysteine.[Link]

  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.[Link]

  • Iris Biotech. Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives.[Link]

  • Cárdenas, F., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. [Link]

  • Fields, G.B. (1997). Methods for Removing the Fmoc Group. Methods in Enzymology. [Link]

  • Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research. [Link]

  • Diaz-Rodriguez, V., et al. (2012). Synthesis of peptides containing C-terminal methyl esters using trityl side-chain anchoring: Application to the synthesis of a-factor and a-factor analogs. Organic Letters. [Link]

  • Biron, E., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research. [Link]

  • CEM Corporation. Overview of Solid Phase Peptide Synthesis (SPPS).[Link]

  • Diaz-Rodriguez, V., et al. (2012). Synthesis of peptides containing C-terminal methyl esters using trityl side-chain anchoring: application to the synthesis of a-factor and a-factor analogs. Organic Letters. [Link]

  • He, C., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry. [Link]

  • Common Organic Chemistry. Trityl Protection.[Link]

  • Biron, E., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Semantic Scholar. [Link]

  • Muttenthaler, M., et al. (2010). A Viable Synthesis of N-Methyl Cysteine. The Journal of Organic Chemistry. [Link]

  • Poreba, M., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. The Journal of Organic Chemistry. [Link]

  • Vapourtec. Peptide Synthesis | Solid-Phase | SPPS.[Link]

  • AAPPTec. Cleavage Cocktails; Reagent B.[Link]

  • Sharma, A., et al. (2018). N-methylation in amino acids and peptides: Scope and limitations. ResearchGate. [Link]

  • Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection.[Link]

  • Muttenthaler, M., et al. (2010). A Viable Synthesis of N-Methyl Cysteine. ResearchGate. [Link]

  • Doskey, E. C. (2017). Synthesis of β-Methyl-L-Cysteine as a Model for a β-Methyl-D-Cysteine Building Block for Incorporation into Microbisporicins. LSU Scholarly Repository. [Link]

  • Jia, X., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews. [Link]

  • Nowick, J. (2014). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).[Link]

  • Biotage. Peptides containing cysteine: the role of scavengers in cleavage cocktail.[Link]

  • Danishefsky, S. J., et al. (2013). Methods and intermediates for chemical synthesis of polypeptides and proteins.
  • mzCloud. FMOC S trityl L cysteine.[Link]

Sources

Exploratory

An In-depth Technical Guide to S-Trityl-Fmoc-D-N-Methyl-Cysteine: Properties, Synthesis, and Application

Introduction: The Strategic Value of N-Methylation and D-Configuration in Peptide Therapeutics In the landscape of modern drug development, peptides represent a rapidly expanding class of therapeutics. However, their cli...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of N-Methylation and D-Configuration in Peptide Therapeutics

In the landscape of modern drug development, peptides represent a rapidly expanding class of therapeutics. However, their clinical utility is often hampered by poor metabolic stability and low oral bioavailability.[1][2] Strategic chemical modifications are therefore essential to overcome these limitations. The incorporation of N-methylated amino acids is a cornerstone of this effort, offering profound enhancements to a peptide's pharmacokinetic profile.[3][4] The N-methyl group on the amide backbone introduces steric hindrance, which can significantly increase resistance to enzymatic degradation by proteases.[3] Furthermore, by removing a hydrogen bond donor, N-methylation increases lipophilicity, a key factor for improving passive diffusion across cellular membranes.[3][5]

This guide focuses on a particularly valuable building block: S-Trityl-Fmoc-D-N-Methyl-cysteine . This compound combines three critical features:

  • N-Methylation: To confer the enzymatic stability and conformational rigidity often required for potent bioactivity.[5]

  • D-Configuration: The use of a D-enantiomer provides an additional layer of proteolytic resistance and allows for the exploration of novel peptide conformations not accessible with natural L-amino acids.[][7]

  • Orthogonal Protection: The fluorenylmethyloxycarbonyl (Fmoc) group on the amine and the highly acid-labile trityl (Trt) group on the thiol side-chain allow for a precise, controlled strategy in Solid-Phase Peptide Synthesis (SPPS).[]

This document serves as a technical resource for researchers, chemists, and drug development professionals, providing in-depth information on the chemical properties, synthetic challenges, and practical applications of this specialized amino acid derivative.

Core Chemical & Physical Properties

A thorough understanding of the physicochemical properties of S-Trityl-Fmoc-D-N-Methyl-cysteine is fundamental to its successful application. The data below has been consolidated from leading chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 944797-51-7[8]
Molecular Formula C₃₈H₃₃NO₄S[8]
Molecular Weight 599.74 g/mol [8]
Appearance White to off-white powder or crystals[8][9]
Purity (HPLC) ≥97.0%[8]
Melting Point 234-239 °C
Solubility Soluble in DMF, DCM, Chloroform; Insoluble in water[9][10]
Storage Conditions Store at 2-8°C, desiccated. Protect from light.[11]

Application in Solid-Phase Peptide Synthesis (SPPS): A Methodological Deep Dive

The incorporation of N-methylated amino acids into a growing peptide chain is a well-documented challenge in SPPS.[3][5] The steric bulk of the N-methyl group significantly reduces the nucleophilicity of the secondary amine, leading to sluggish and often incomplete coupling reactions when using standard protocols.[5] This necessitates the use of more potent coupling reagents and optimized conditions to ensure high fidelity synthesis.

The Causality Behind Experimental Choices
  • Why Potent Coupling Reagents? Standard coupling reagents like HBTU/HCTU can be inefficient for coupling to a sterically hindered N-methylated amine.[3] Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are preferred as they form a highly reactive acyl-pyridinium ester intermediate, which is more effective at acylating the less nucleophilic secondary amine.

  • The Role of the Base: A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or Collidine is crucial. Collidine is particularly recommended when using uronium-based coupling reagents (like HBTU or HATU) as it has been shown to minimize the risk of racemization at the activated amino acid.[9]

  • S-Trityl Group Stability and Cleavage: The trityl (Trt) group is a bulky, acid-labile protecting group. It is stable to the mildly basic conditions (e.g., 20% piperidine in DMF) used for Fmoc deprotection, ensuring the thiol side-chain remains protected throughout peptide elongation.[12][] During the final cleavage from the resin, a strong acid cocktail, typically containing Trifluoroacetic Acid (TFA), is used. The Trt group is readily cleaved under these conditions.[12] However, the resulting trityl cation is stable and can re-attach to nucleophilic residues like Cysteine or Tryptophan. Therefore, a cation scavenger such as Triisopropylsilane (TIS) is an essential component of the cleavage cocktail to irreversibly reduce the trityl cation, driving the deprotection reaction to completion.[14]

Experimental Protocol: Incorporation of Fmoc-D-N-Me-Cys(Trt)-OH into a Peptide Sequence

This protocol outlines a typical workflow for coupling the title compound onto a resin-bound peptide chain with a free N-terminal amine.

1. Resin Preparation:

  • Swell the peptide-resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes.
  • Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF (1 x 5 min, followed by 1 x 15 min).
  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
  • Confirm complete deprotection using a qualitative test (e.g., Kaiser or Ninhydrin test).

2. Amino Acid Activation and Coupling:

  • In a separate vessel, dissolve Fmoc-D-N-Me-Cys(Trt)-OH (3-4 equivalents relative to resin loading) in DMF.
  • Add HATU (3-4 equivalents) and Collidine or DIPEA (6-8 equivalents) to the amino acid solution.
  • Allow the mixture to pre-activate for 2-5 minutes at room temperature.
  • Add the activated amino acid solution to the deprotected peptide-resin.
  • Allow the coupling reaction to proceed for 2-4 hours at room temperature. For particularly difficult couplings, extended reaction times or gentle heating (e.g., 40°C) may be required.

3. Monitoring and Post-Coupling:

  • After the coupling period, take a small sample of resin beads and perform a qualitative test to confirm reaction completion (a negative result indicates a successful coupling).
  • If the coupling is incomplete, the reaction can be repeated ("double coupling").
  • Once complete, wash the resin thoroughly with DMF (5-7 times) followed by Dichloromethane (DCM) (3-5 times).

4. Final Cleavage and Deprotection:

  • After the full peptide sequence is assembled, wash the resin with DCM and dry it under a stream of nitrogen.
  • Prepare a cleavage cocktail. A standard, robust cocktail is TFA/TIS/H₂O (95:2.5:2.5) . If the peptide contains Tryptophan, adding 1,2-ethanedithiol (EDT) is recommended to prevent side reactions.
  • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
  • Filter the resin and collect the filtrate containing the cleaved, fully deprotected peptide.
  • Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether.
  • Isolate the peptide pellet by centrifugation, wash with cold ether several times to remove scavengers, and dry under vacuum.[12]
Workflow Visualization

The following diagram illustrates the key steps in the incorporation of Fmoc-D-N-Me-Cys(Trt)-OH during SPPS.

SPPS_Workflow cluster_resin Peptide on Solid Support cluster_solution Reagents in Solution Resin_Start Resin-Peptide-NH-Fmoc Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Start->Deprotection AA Fmoc-D-N-Me-Cys(Trt)-OH + HATU + DIPEA Coupling Coupling Reaction (2-4 hours) AA->Coupling Deprotection->Coupling Resin-Peptide-NH2 Coupling->Resin_Start Chain Elongated (Cycle Repeats) Cleavage Global Deprotection & Cleavage (TFA/TIS/H2O) Coupling->Cleavage Final Sequence Assembled Final_Peptide Crude Peptide (Free Thiol) Cleavage->Final_Peptide

SPPS cycle for incorporating the modified cysteine.

Challenges and Expert Recommendations

  • Incomplete Coupling: This is the primary challenge.[5] Always monitor coupling reactions vigilantly. The use of microwave-assisted SPPS can dramatically shorten reaction times and improve coupling efficiency for hindered amino acids.

  • Racemization: While HATU/DIPEA is generally safe, the risk of racemization increases with extended activation times or elevated temperatures. Pre-activation should be kept brief, and the use of collidine as a base is a best practice to suppress this side reaction.[9]

  • Thiazolidine Formation: During the synthesis of N-methyl cysteine derivatives, particularly under acidic conditions required for some synthetic routes, intramolecular cyclization can occur between the thiol and an iminium ion intermediate, leading to a thiazolidine byproduct.[15] This underscores the importance of a stable thiol protecting group like Trityl during the synthesis of the building block itself.

Conclusion: Enabling Next-Generation Therapeutics

S-Trityl-Fmoc-D-N-Methyl-cysteine is a highly specialized but powerful building block for medicinal chemists. Its strategic application allows for the synthesis of peptides with enhanced stability, constrained conformations, and improved pharmacokinetic properties.[3][7] While its incorporation requires careful optimization of synthetic protocols to overcome the inherent challenge of coupling to a secondary amine, the potential rewards—in the form of more robust and effective peptide drug candidates—are substantial. As the demand for advanced peptide therapeutics continues to grow, the mastery of such sophisticated chemical tools will remain a critical driver of innovation in drug discovery.

References

  • LifeTein. (2025, September 25).
  • Zervas, L., Photaki, I., & Phocas, I. (1968). On Cysteine and Cystine Peptides. Part V. S-Trityl- and S-Diphenyl. Journal of the Chemical Society C: Organic, 1968, 1-5.
  • Harl, J., & D'Souza, V. M. (2018). Reduction of cysteine-S-protecting groups by triisopropylsilane. Protein Science, 27(4), 845-851.
  • KRISP. (2018). N-methylation in amino acids and peptides: Scope and limitations.
  • Zervas, L., Photaki, I., & Phocas, I. (1968). On cysteine and cystine peptides. Part V. S-trityl. RSC Publishing.
  • Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2005). An Improved Synthesis of Fmoc-N-methyl-α-amino Acids. The Journal of Organic Chemistry, 70(17), 6594–6597.
  • Sigma-Aldrich. (n.d.). Fmoc-N-Me-Cys(Trt)-OH Novabiochem.
  • BenchChem. (n.d.). Application Notes and Protocols for Cysteine Protection in SPPS: A Focus on Trityl-Based Thioether Protecting Groups.
  • Unknown. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • BOC Sciences. (n.d.). Fmoc-S-trityl-D-cysteine - (CAS 167015-11-4).
  • ResearchGate. (2025, August 6). An Improved Synthesis of Fmoc- N -methyl-??-amino Acids.
  • BenchChem. (n.d.). A Technical Guide to the Synthesis and Incorporation of Fmoc-N-Me-D-Glu-OH for Advanced Peptide Development.
  • Manabe, S., et al. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC.
  • Di Gioia, M. L., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. PMC.
  • Chem-Impex. (n.d.). Fmoc-S-trityl-D-cysteine.
  • Cambridge Isotope Laboratories. (n.d.). L-Cysteine-N-Fmoc, S-trityl (¹³C₃, 99%; ¹⁵N, 99%).
  • MilliporeSigma. (n.d.). Fmoc-N-Me-Cys(Trt)-OH 97 HPLC.
  • ChemicalBook. (2026, January 13). FMOC-S-trityl-L-cysteine.
  • ResearchGate. (n.d.).
  • BOC Sciences. (n.d.).
  • D'Souza, V. M., et al. (2008). A Viable Synthesis of N-Methyl Cysteine. PMC.
  • Cayman Chemical. (n.d.). Fmoc-Cys(Trt)-OH (CAS Number: 103213-32-7).
  • PubChem. (n.d.). S-Trityl-L-Cysteine.
  • Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.

Sources

Foundational

Engineering Steric and Thiol-Protected Microenvironments: A Technical Guide to Fmoc-D-N-Me-Cys(Trt)-OH in Solid-Phase Peptide Synthesis

Executive Summary The drive toward advanced peptide therapeutics—particularly those requiring high proteolytic stability, conformational rigidity, and controlled macrocyclization—has elevated the reliance on highly speci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The drive toward advanced peptide therapeutics—particularly those requiring high proteolytic stability, conformational rigidity, and controlled macrocyclization—has elevated the reliance on highly specialized amino acid building blocks[1][2]. Fmoc-D-N-Me-Cys(Trt)-OH represents a triply-modified synthetic lever: the D-stereocenter evades endogenous L-proteases, the N-methylation enhances lipophilicity and backbone rigidity, and the Trityl (Trt) group safely masks the reactive thiol until selective global deprotection[1][3].

This whitepaper provides an authoritative analysis of the molecular characteristics, thermodynamic challenges, and self-validating experimental workflows required to successfully integrate Fmoc-D-N-Me-Cys(Trt)-OH into solid-phase peptide synthesis (SPPS).

Physicochemical Profiling and Analytics

A fundamental requirement for any SPPS workflow is the strict mass validation of the incoming building block to prevent cascade errors during chain elongation.

Table 1: Physicochemical Parameters of Fmoc-D-N-Me-Cys(Trt)-OH

ParameterSpecificationRationale / Implication for SPPS
Chemical Name N-α-Fmoc-N-α-methyl-S-trityl-D-cysteineDefines the orthogonal protection strategy (Base-labile Fmoc, Acid-labile Trt).
CAS Registry Number 1349807-46-0Primary identifier for sourcing high-purity (≥97% HPLC) reagents.
Empirical Formula C38H33NO4SEssential for calculating exact equivalents during coupling.
Molecular Weight 599.75 g/mol Verified bulk mass required for precise stoichiometric activation.
Backbone Adduct Mass +117.02 DaMass added to the final deprotected peptide chain (after Trt and Fmoc removal).

Mechanistic Rationale: The Triad of Modifications

Understanding the causality behind each structural element of Fmoc-D-N-Me-Cys(Trt)-OH dictates how the molecule must be handled in the laboratory.

  • D-Stereochemistry: Reverses the chiral orientation of the side chain. Because native mammalian enzymes are stereospecific for L-amino acids, incorporating a D-residue induces a localized enzymatic block, heavily extending the peptide's pharmacokinetic half-life[3].

  • N-Methylation: The methyl group replaces a hydrogen-bond donor on the amide backbone. This single alteration dramatically increases membrane permeability (lipophilicity) and restricts the Ramachandran dihedral angles of the peptide, pre-organizing the backbone into specific β-turn or helical conformations[1][2][3].

  • S-Trityl Protection: The triphenylmethyl (Trt) group is highly hydrophobic and bulky, preventing the cysteine thiol from oxidizing into unwanted disulfide dimers during the iterative basic (piperidine) and activating environments of SPPS[4][5].

SPPS Workflow: Overcoming Steric Hindrance

The defining experimental challenge of this building block is not incorporating it onto the growing chain, but rather coupling the subsequent amino acid onto its sterically shielded secondary amine once the Fmoc is removed[1][6]. Standard coupling reagents like DIC/HOBt routinely fail here. Highly reactive uronium/aminium salts (HATU) or phosphonium salts (PyAOP) paired with elevated temperatures are strictly required[5][6].

SPPS_Workflow R Peptidyl Resin D1 Fmoc Deprotection (20% Piperidine) R->D1 C Couple Fmoc-D-N-Me-Cys(Trt) (HATU/DIEA) D1->C Val1 Validation (Kaiser Test) C->Val1 D2 Fmoc Deprotection (Yields 2° Amine) Val1->D2 Val2 Validation (Chloranil Test) D2->Val2

Fig 1. SPPS coupling cycle and analytical validation for N-methylated amino acids.

Protocol 1: Self-Validating Assembly and Elongation

This protocol utilizes a self-validating checkpoint system to prevent deletion sequences caused by steric hindrance[1].

Phase 1: Activation & Incorporation

  • Preparation: Swell 0.1 mmol of peptidyl-resin in dimethylformamide (DMF) for 30 minutes.

  • Deprotection: Treat with 20% piperidine in DMF (2 × 10 min) to expose the terminal primary amine. Wash thoroughly with DMF.

  • First Checkpoint: Perform a Kaiser (Ninhydrin) test. A deep blue resin confirms a free primary amine.

  • Activation: Dissolve 4 eq (0.4 mmol, 239.9 mg) of Fmoc-D-N-Me-Cys(Trt)-OH and 3.9 eq HATU in minimal DMF. Add 8 eq DIEA. Allow 3 minutes for the active ester to form[5].

  • Coupling: Add the activated mixture to the resin. Agitate for 2 hours at ambient temperature or apply microwave assistance (75°C for 15 min) to drive the reaction[6]. Wash with DMF.

Phase 2: Validation & Sequential Elongation 6. Second Checkpoint: Perform a Kaiser test. A yellow/colorless result confirms successful coupling onto the primary amine. 7. Secondary Amine Exposure: Remove the Fmoc group from the newly incorporated D-N-Me-Cys residue using 20% piperidine/DMF. 8. CRITICAL VALIDATION: The Kaiser test yields false negatives for secondary amines. You must perform a Chloranil Test . Green/blue stained beads confirm the presence of the deprotected, sterically hindered secondary N-methyl amine. 9. Subsequent Coupling: To couple the next amino acid onto this secondary amine, standard reagents are insufficient. Utilize COMU or PyAOP (4 eq) and heat to 75°C for 20 minutes[6].

Cleavage Dynamics and Trityl Scavenging

Upon completion of the sequence, the peptide must be cleaved from the solid support, and side chains globally deprotected using Trifluoroacetic acid (TFA). The cleavage of the Trityl group from Cysteine generates a highly reactive trityl cation (CPh3+) [4][5][7].

If left unquenched, the thermodynamic stability of the cation allows it to reversibly re-attach to the cysteine thiol, or worse, irreversibly alkylate adjacent tryptophan or tyrosine residues[4][7]. Therefore, the cleavage cocktail must saturate the microenvironment with aggressive scavengers.

Cleavage_Mech Start Resin-Bound Cys(Trt) Acid TFA Acidolysis Start->Acid Reactive Trityl Cation (Reactive) Acid->Reactive Generates Product Free Cys-SH Peptide Acid->Product Yields Scavenger EDT / TIS Scavengers Reactive->Scavenger Quenched Triphenylmethane (Inert) Scavenger->Quenched Irreversible

Fig 2. Trityl cation generation and essential scavenger quenching during TFA cleavage.

Table 2: Cleavage Cocktail Selection for Cys(Trt)-Containing Sequences

Cocktail FormulationComposition Ratio (v/v)Mechanistic Rationale
Reagent K TFA / Thioanisole / Water / Phenol / EDT (82.5 : 5 : 5 : 5 : 2.5)Required for complex peptides with multiple Trt/Pbf groups. Thioanisole accelerates cleavage; Phenol protects Tyrosine from alkylation[7][8].
TIS/EDT Cocktail TFA / TIS / EDT / H2O (92.5 : 2.5 : 2.5 : 2.5)Standard for single Cys sequences. Triisopropylsilane (TIS) acts as an exceptional hydride donor to irreversibly quench the trityl cation[4][7].
Standard Cocktail (Not Recommended)TFA / H2O / TIS (95 : 2.5 : 2.5)The lack of a strong thiol scavenger (EDT) drastically increases the risk of the target Cys-SH being re-alkylated[5][9].
Protocol 2: Global Deprotection
  • Preparation: Wash the fully assembled peptidyl-resin thoroughly with dichloromethane (DCM) and dry under vacuum to remove residual DMF, which can inhibit TFA cleavage.

  • Cocktail Assembly: Freshly prepare the TIS/EDT Cocktail (TFA / TIS / EDT / H2O at 92.5 : 2.5 : 2.5 : 2.5). Caution: Ethanedithiol (EDT) has a highly noxious odor; perform in a fume hood.

  • Acidolysis: Chill the cocktail to 0–5 °C to suppress initial exothermic oxidation[7]. Add 10 mL of cocktail per gram of resin. Agitate gently at room temperature for exactly 2 hours[4][5].

  • Precipitation: Filter the cleavage mixture directly into 10 volumes of ice-cold (-20 °C) diethyl ether. The sudden polarity drop irreversibly precipitates the deprotected peptide.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the ether, and wash the pellet twice with fresh cold ether to extract residual TFA and the quenched triphenylmethane byproducts.

  • Analytics Validation: Analyze the crude lyophilized powder via LC-MS. If peaks corresponding to [Target Mass + 242 Da] are present, it indicates incomplete trityl removal or re-alkylation, necessitating an optimization of the EDT/TIS ratio[5][7].

References

  • Peptide Chemistry Org . TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. Retrieved from:[Link]

  • American Chemical Society (ACS) . Organic Process Research & Development: Mitigation of S-tButylated Cys-Peptide Formation. Retrieved from: [Link]

  • LifeTein . Should My Peptide Be Methylated? Synthetic Feasibility Assessment. Retrieved from:[Link]

  • Beilstein Journals . Automated solid-phase peptide synthesis to obtain therapeutic peptides. Retrieved from:[Link]

  • SciELO Mexico . Synthesis and Modification of the Amyloid Peptide Sequence. Retrieved from:[Link]

  • ResearchGate . N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Retrieved from:[Link]

  • Biotage . The latest SPPS application data - innovative solution for peptide chemistry. Retrieved from:[Link]

Sources

Exploratory

The Thermodynamic and Kinetic imperatives of S-Trityl Protection in Cysteine-Containing Peptide Synthesis

Prepared by: Senior Application Scientist Target Audience: Process Chemists, Peptide Synthesis Researchers, and Drug Development Professionals Executive Summary Cysteine remains one of the most notoriously challenging am...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Process Chemists, Peptide Synthesis Researchers, and Drug Development Professionals

Executive Summary

Cysteine remains one of the most notoriously challenging amino acids to incorporate during Solid-Phase Peptide Synthesis (SPPS). Its highly nucleophilic thiol side chain renders it uniquely susceptible to premature oxidation, electrophilic alkylation, and base-catalyzed epimerization[1]. To combat these deleterious pathways, the triphenylmethyl (Trityl or Trt) protecting group has become the stoichiometric standard in modern Fmoc-SPPS. This whitepaper elucidates the causality behind S-Trityl deployment, exploring the kinetic mechanisms of racemization suppression, the thermodynamics of reversible cleavage, and the formulation of self-validating synthetic protocols.

The Mechanistic Basis of Cysteine Epimerization

During standard Fmoc-SPPS coupling steps, the carboxyl group of the amino acid is converted into a highly reactive acyl intermediate (e.g., via uronium salts like HATU or phosphonium reagents). Under these activating conditions, the inherently acidic α-proton of cysteine becomes highly susceptible to abstraction by strong tertiary amines[2].

The electron-withdrawing nature of the activated ester, coupled with stabilization from the adjacent polarizable sulfur atom, accelerates base-catalyzed α-proton abstraction, forming a planar enolate intermediate (Path A racemization mechanism)[2]. Upon reprotonation, structural chirality is lost, yielding a D-Cys diastereomeric impurity[2]. Even a 2–5% D-Cys epimerization rate can completely disrupt native oxidative folding pathways in disulfide-rich biologicals.

Structural Shielding via Trityl Mass

The S-Trityl group exerts massive steric hindrance. Derived from triphenylmethane, this bulky moiety sterically shields the thiol and its surrounding microenvironment, effectively altering the kinetic accessibility of the α-proton[1]. Furthermore, adopting milder coupling environments—such as DIC / Oxyma Pure instead of HATU/DIEA—further reduces basicity, ensuring the half-life of activated intermediates is kept short[2].

G A Activated Fmoc-Cys(Trt)-OH B Base (e.g., DIEA) Proton Abstraction A->B High Basic Environment E Amide Bond Formation (Chirality Retained) A->E Steric Shielding + Mild Activation C Planar Enolate Intermediate B->C D Reprotonation (Epimerization) C->D Loss of Stereocenter

Caption: Base-catalyzed enolization mechanism and the steric intervention of the Trityl group.

Circumventing C-Terminal Side Reactions

Anchoring cysteine as the first (C-terminal) residue introduces profound synthetic liabilities. When attached to traditional Wang resins via an ester linkage, cysteine is highly prone to two catastrophic degradation pathways:

  • β-Elimination: Base-catalyzed elimination of the protected sulfhydryl group generates a dehydroalanine residue. During Fmoc deprotection, piperidine adds across the double bond, creating an irreversible 3-(1-piperidinyl)alanine impurity (+51 Da mass shift)[3].

  • Linker Fragmentation: Acidic cleavage can prompt the fragmentation of Wang linkers, yielding a 4-hydroxybenzylated side product at the cysteine thiol[3].

The Causal Solution: To fundamentally bypass these pathways, C-terminal cysteine must be loaded onto 2-Chlorotrityl chloride (2-CTC) resin. The loading onto 2-CTC occurs via direct nucleophilic substitution of the trityl chloride by the amino acid carboxylate without forming an activated acyl intermediate[2]. Because the carbonyl group is never activated, initial racemization is minimized, and the bulky matrix entirely suppresses β-elimination[2].

Quantitative Comparison: Cysteine Protecting Groups

While alternative protecting groups exist, Trityl remains functionally superior for free-thiol generation due to its orthogonality and tunable lability.

Protecting GroupCleavage MechanismOrthogonalityEpimerization RiskPrimary Application Use-Case
Trt (Trityl) 95% TFA + ScavengersOrthogonal to Fmoc baseModerately LowDefault SPPS; generating free thiols.
Acm (Acetamidomethyl) Iodine or Tl(tfa)3Orthogonal to TFA & FmocLowRegioselective, orthogonal disulfide pairing.
Mmt (4-Methoxytrityl) 1-2% TFA (Hyper-labile)Orthogonal to standard side chainsModerateOn-resin selective cyclization/modification.
tBu (tert-butyl) TFMSA or HF (Boc SPPS)Orthogonal to TFALowBoc-SPPS frameworks.

Thermodynamics of S-Trityl Cleavage and Scavenger Dynamics

Trityl group removal via Trifluoroacetic Acid (TFA) relies on the generation of the highly stable triphenylmethyl carbocation (Trt+). However, this acidolysis is a strictly reversible equilibrium . Without kinetic trapping, the resulting free nucleophilic thiol immediately attacks the Trt+ carbocation, reverting the peptide to its protected state[4].

To collapse this equilibrium towards complete deprotection, specific nucleophilic scavengers must be formulated into the cleavage cocktail:

  • Triisopropylsilane (TIS): Donates a hydride ion to irreversibly quench the Trt+ carbocation, converting it to inert triphenylmethane[4].

  • 1,2-Ethanedithiol (EDT): Acts as a sacrificial nucleophile to trap volatile tert-butyl cations and maintains a strongly reducing environment to prevent the liberated free thiols from rapidly oxidizing into unwanted dimers[4].

G A S-Trityl Cysteine (Peptide-Resin) B TFA Cleavage (H+) A->B C Free Thiol (-SH) + Trityl Cation (Trt+) B->C D Re-alkylation (Equilibrium Equilibrium) C->D No Scavenger E Triisopropylsilane (TIS) Scavenger C->E Trapping D->A F Triphenylmethane (Irreversible) E->F Quenching Trt+

Caption: TFA-mediated trityl cleavage equilibrium disrupted by irreversible TIS scavenging.

Self-Validating Experimental Protocols

Protocol A: Epimerization-Free C-Terminal Loading onto 2-CTC Resin

Rationale: Direct nucleophilic substitution eliminates acyl intermediates, securing stereochemical fidelity[2].

  • Resin Preparation: Swell 1.0 eq of 2-CTC resin in anhydrous Dichloromethane (DCM) for 30 minutes.

  • Amino Acid Activation: Dissolve 1.2 eq of Fmoc-Cys(Trt)-OH in DCM. Add 3.0 eq of N,N-Diisopropylethylamine (DIEA) to the solution.

  • Coupling: Transfer the basic solution to the swelled resin and agitate gently at room temperature for 2 hours. Analytical Checkpoint: Avoid heating; increased thermal energy exacerbates enolization.

  • End-Capping: Quench any unreacted active chloride sites by adding 1 mL/g of Methanol and 2.0 eq DIEA. Agitate for 15 minutes.

  • Validation: Cleave a micro-aliquot using 1% TFA in DCM. Confirm loading efficiency via UV-Vis spectroscopic quantification of the Fmoc adduct at 301 nm.

Protocol B: Global Cleavage and Trityl Deprotection (Reagent K Formulation)

Rationale: A high-scavenger matrix irreversibly sequesters Trt+ and intercepts adventitious oxidative species[4].

  • Cocktail Assembly: Prepare a pre-chilled mixture of TFA/Thioanisole/Water/EDT/TIS (82.5 : 5.0 : 5.0 : 2.5 : 5.0 v/v). Note: The inclusion of both TIS and EDT is non-negotiable for cysteine-containing sequences.

  • Cleavage: Add 10 mL of the cocktail per gram of peptide-resin. Agitate at room temperature for 2–3 hours.

  • Precipitation: Filter the cleavage solution into cold diethyl ether (-20 °C; 10-fold volume) to precipitate the peptide. Centrifuge at 3,000 x g for 5 minutes.

  • Validation: Isolate the pellet and analyze via LC-MS.

    • Diagnostic Indicator: If a significant +242 Da mass shift remains, Trityl deprotection is incomplete[4]. Re-subject to fresh TFA/TIS cocktail.

    • Diagnostic Indicator: A +51 Da mass shift implies β-elimination during preceding synthesis steps[3].

References

  • Cysteine Racemization in Fmoc-SPPS: Prevention & Detection Source: peptidechemistry.org URL:[Link]

  • The Role of Trityl Protection in Cysteine-Containing Peptide Synthesis Source: nbinno.com URL:[Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis Source: aapptec.com URL:[Link]

Sources

Foundational

Orthogonal Mastery: The Strategic Role and Mechanistic Basis of the Fmoc Protecting Group in Solid-Phase Peptide Synthesis (SPPS)

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Document Type: Technical Whitepaper & Mechanistic Guide Executive Summary Since its inception by Bruce Merrifield in 1963, Solid-P...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Document Type: Technical Whitepaper & Mechanistic Guide

Executive Summary

Since its inception by Bruce Merrifield in 1963, Solid-Phase Peptide Synthesis (SPPS) has revolutionized the production of therapeutic peptides[1]. However, early iterations relying on the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy required harsh and dangerous reagents like anhydrous hydrogen fluoride (HF) for final cleavage[1]. The introduction of the Fmoc (9-fluorenylmethoxycarbonyl) protecting group by Carpino and Han in 1972 provided a paradigm shift in synthetic peptide chemistry[2].

By enabling a truly "orthogonal" protection strategy, Fmoc allows sequential peptide chain elongation under remarkably mild conditions. This whitepaper details the causality behind Fmoc-SPPS chemistry, explores the exact kinetics of its base-catalyzed deprotection, outlines a self-validating experimental workflow, and compares it quantitatively against legacy methodologies.

The Principle of Orthogonality in Fmoc-SPPS

In complex synthetic workflows, orthogonality refers to the use of protecting groups that are cleaved by completely different chemical mechanisms, ensuring that the removal of one group does not compromise the stability of others[3].

Fmoc-SPPS relies on the combination of Fmoc for temporary ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-amino protection and tert-butyl (tBu)-based groups for permanent side-chain protection.
  • Fmoc is strictly base-labile [2]. It is entirely stable against strongly acidic conditions (like TFA) and electrophiles[4].

  • tBu and the resin linker are strictly acid-labile [3]. They remain completely unaffected by the secondary amines used to remove Fmoc[2].

This absolute chemical segregation prevents premature peptide cleavage from the resin and unwanted side-chain reactions during chain elongation, directly driving the higher overall yields achieved in Fmoc methodologies compared to continuous acid-exposure in Boc-SPPS[5].

The Mechanistic Causality of Fmoc Deprotection

Fmoc removal is not a simple hydrolysis; it is an elimination reaction driven by structural aromaticity. Deprotection is typically achieved using a 20% solution of a secondary amine, historically piperidine, in N,N-dimethylformamide (DMF)[2].

The E1cB Elimination Pathway

The cleavage mechanism follows an E1cB (Elimination Unimolecular conjugate Base) pathway[2][6]:

  • Proton Abstraction: The basic secondary amine abstracts the relatively acidic

    
    -proton on the fluorene ring system[2]. The acidity of this proton (
    
    
    
    ) is greatly enhanced because the resulting conjugate base is structurally stabilized.
  • Aromatic Stabilization: The formation of the carbanion forces the cyclopentadiene ring into an aromatic fluorenyl anion intermediate[4]. This thermodynamic driving force is the rate-determining step[6][7].

  • Elimination: The carbanion rapidly undergoes

    
    -elimination, shedding the carbamate leaving group[2].
    
  • Decarboxylation: The unstable carbamate intermediate spontaneously breaks down into carbon dioxide (

    
    ) and the free 
    
    
    
    -amine[2].
The Dual Role of the Base (DBF Scavenging)

The elimination process generates a highly reactive electrophilic byproduct: dibenzofulvene (DBF) [2]. If left unmanaged, DBF can react with the newly freed


-amine or nucleophilic side-chains, causing irreversible alkylation and truncating the peptide chain (+222 Da mass shift)[2].

Therefore, the chosen base must act as both a proton abstractor and a highly efficient nucleophilic scavenger . Piperidine excels here: the excess piperidine attacks the DBF double bond to form a stable, inert DBF-piperidine adduct[6].

E1cB_Mechanism N1 Fmoc-Peptide-Resin (Acid Stable) N2 Secondary Amine Base Abstracts β-proton N1->N2 N3 Stabilized Fluorenyl Anion Intermediate N2->N3 Rate-determining step N4 E1cB Elimination Releases CO2 + DBF N3->N4 N5 Free Amine-Peptide (Ready for Coupling) N4->N5 Target Free Amine N6 DBF Scavenging (DBF-Amine Adduct) N4->N6 Prevents Chain Alkylation

Figure 1: Mechanism of base-induced E1cB Fmoc deprotection and simultaneous dibenzofulvene (DBF) scavenging.

Quantitative Comparative Analysis: Fmoc vs. Boc

To justify the dominance of Fmoc in modern pharmaceutical peptide manufacturing, we must benchmark it against the legacy Boc protocol[1][5].

ParameterFmoc-SPPS StrategyBoc-SPPS StrategyImpact on Development
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Deprotection
20% Piperidine in DMF (Base)[2]50% TFA in DCM (Acid)[5]Fmoc avoids repetitive acid-induced degradation of delicate linkages[5].
Side-chain Protection tBu / Trt / Pbf (Acid labile)Bzl / Tos / DNP (Strong Acid labile)[3]Fmoc orthogonality simplifies side-chain deprotection.
Global Cleavage 95% TFA + Scavengers[5]Anhydrous HF at 0°C[1]Fmoc drastically improves laboratory safety and specialized equipment needs[1].
Solvent Environment DMF / NMP / Greener alternatives[6]DCM / DMF[1]Fmoc has historically high solvent demands, driving recent green chemistry innovations[8].
Monitoring Direct UV (Adduct absorbance at 301 nm)Ninhydrin only[5]Fmoc allows real-time PAT (Process Analytical Technology) monitoring.

Experimental Methodology: A Self-Validating Protocol

Scientific integrity in SPPS requires protocols that not only guide the physical steps but inherently validate the chemical state at every junction[5]. The following standard Fmoc-SPPS workflow acts as a cybernetic feedback loop[5].

Phase 1: Fmoc Deprotection & UV Validation
  • Swell the Resin: Suspend the Fmoc-amino acid-functionalized resin in DMF for 30 minutes to expand the polymer matrix.

  • First Deprotection: Treat the resin with 20% Piperidine in DMF for 5 minutes. Drain.

  • Second Deprotection: Treat with fresh 20% Piperidine in DMF for 15 minutes.

  • Validation (UV Monitoring): Collect the deprotection effluent. The DBF-piperidine adduct exhibits a strong, highly specific UV absorbance peak at 301 nm. By quantifying this absorbance against a standard curve, you can dynamically calculate the exact millimolar yield of the deprotection step.

  • Washing: Wash the resin extensively with DMF (6 × 1 min) to remove all traces of piperidine, preventing premature deprotection of the incoming amino acid[5].

Phase 2: Coupling & Colorimetric Validation
  • Activation: Dissolve 4.0 equivalents (eq) of the incoming Fmoc-protected amino acid in DMF. Add 4.0 eq of an activating reagent (e.g., DIC or HBTU) and 8.0 eq of a base (DIEA)[5]. Stir for 3 minutes to form the highly reactive active ester[7].

  • Coupling: Add the activated cocktail to the deprotected resin. Agitate for 45–60 minutes.

  • Validation (Kaiser Test): Take a few beads of the resin and apply the Kaiser (ninhydrin) test[9].

    • Mechanism: Ninhydrin reacts with primary amines to form a deep blue complex (Ruhemann's purple).

    • Interpretation: A yellow/colorless solution indicates >99% coupling completion (no free amines left)[5]. A blue result dictates a forced re-coupling cycle.

  • Washing: Wash thoroughly with DMF (4 × 1 min)[5].

Phase 3: Global Cleavage
  • Preparation: Wash the completed peptide-resin sequentially with DCM to shrink the resin and dry under vacuum[5].

  • Cocktail Addition: Add a standard cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS, carbocation scavenger), and 2.5% H2O. React for 2–3 hours.

  • Precipitation: Evaporate TFA under nitrogen gas. Inject the concentrated solution into ice-cold diethyl ether to precipitate the free, fully deprotected peptide[5]. Centrifuge and collect[5].

Fmoc_SPPS_Loop R Solid Support (Peptide-Resin) D 1. Fmoc Deprotection (20% Piperidine in DMF) R->D W1 2. Wash & Validate (UV DBF Adduct Monitor @ 301 nm) D->W1 Releases DBF & CO2 C 3. Amino Acid Coupling (Fmoc-AA-OH + DIC/DIEA) W1->C Free N-terminus verified W2 4. Wash & Validate (Kaiser Ninhydrin Test) C->W2 Amide bond formed W2->D Repeat for next AA Cl 5. Global Cleavage & Side-Chain Deprotection (95% TFA Cocktail) W2->Cl Sequence Complete (Validation passed)

Figure 2: The self-validating workflow loop of Fmoc-SPPS emphasizing critical analytical checkpoints.

Optimization, Side-Reactions, and Modern Advancements

While powerful, Fmoc chemistry is not immune to sequence-dependent liabilities. The most prominent challenges involve base-catalyzed side reactions:

  • Aspartimide Formation: During repetitive piperidine treatments, sequences containing

    
     motifs (especially 
    
    
    
    or
    
    
    ) can undergo base-catalyzed ring closure to form an aspartimide intermediate, which subsequently opens to yield mixtures of
    
    
    - and
    
    
    -peptides[2][6][10]. This is mitigated by adding 0.1 M HOBt to the deprotection base or substituting piperidine with less nucleophilic bases like piperazine[2].
  • Epimerization: Direct

    
     abstraction by the deprotection base or activating agents can cause amino acid racemization/epimerization, particularly in delicate residues like Cysteine and Histidine[7]. Careful control of the coupling base strength (e.g., swapping DIEA for 2,4,6-collidine) suppresses this pathway[5].
    
The Push for Green Chemistry

The standard solvents, DMF and NMP, are heavily regulated under REACH due to reproductive toxicity[1][8]. Furthermore, Piperidine is a DEA-regulated precursor substance[2]. Recent breakthrough literature details the move toward completely aqueous Fmoc-SPPS protocols using water-soluble carbodiimides and


-methylmorpholine amine salts to solubilize Fmoc-amino acids in water[8][11]. Additionally, alternative secondary amines like pyrrolidine or morpholine are increasingly replacing piperidine, vastly expanding the available green solvent space[6][8].

References

  • Fmoc Solid-Phase Peptide Synthesis - PubMed National Institutes of Health (NIH) / Methods in Molecular Biology [Link]

  • Handles for Fmoc Solid-Phase Synthesis of Protected Peptides American Chemical Society (ACS Publications)[Link]

  • Advances in Fmoc solid-phase peptide synthesis Journal of Peptide Science via ResearchGate[Link]

  • Greening Fmoc/tBu solid-phase peptide synthesis Green Chemistry (RSC Publishing)[Link]

  • Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives Peptide Chemistry Organization[Link]

  • Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis ACS Sustainable Chemistry & Engineering[Link]

  • A water-based solid-phase peptide synthesis / Green Peptide Synthesis American Peptide Society / Nature Sustainability Highlight [Link]

Sources

Exploratory

An In-Depth Technical Guide to S-Trityl Fmoc-D-N-Methyl-cysteine in Peptide Synthesis

This guide provides an in-depth technical overview of S-Trityl Fmoc-D-N-Methyl-cysteine, a specialized amino acid derivative crucial for the synthesis of complex and modified peptides. Tailored for researchers, scientist...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview of S-Trityl Fmoc-D-N-Methyl-cysteine, a specialized amino acid derivative crucial for the synthesis of complex and modified peptides. Tailored for researchers, scientists, and professionals in drug development, this document explores the unique properties, commercial sourcing, and strategic application of this building block in Solid-Phase Peptide Synthesis (SPPS).

Introduction: The Significance of N-Methylation and D-Configuration in Peptide Therapeutics

The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern drug design, imparting enhanced stability, receptor affinity, and bioavailability. N-methylation, the substitution of the amide proton with a methyl group, introduces a significant conformational constraint by disrupting hydrogen bonding networks, which can lead to improved resistance to enzymatic degradation. The use of D-amino acids, the enantiomeric counterparts to the naturally occurring L-amino acids, serves a similar purpose, rendering the peptide less susceptible to proteolysis.

S-Trityl Fmoc-D-N-Methyl-cysteine combines these strategic modifications: the D-configuration and N-methylation for enhanced stability, and the versatile S-Trityl protected cysteine for potential disulfide bridging or other side-chain modifications. This makes it a high-value building block for peptides where structural rigidity and in-vivo longevity are paramount.

Commercial Availability and Sourcing

The unique combination of modifications in S-Trityl Fmoc-D-N-Methyl-cysteine means it is not as commonly stocked as its L- or non-methylated counterparts. However, it is available from specialized chemical suppliers.

Confirmed Commercial Supplier:

  • Santa Cruz Biotechnology lists Fmoc-N-Me-D-Cys(Trt)-OH, confirming its availability for direct purchase.[1]

Custom Synthesis Services:

For researchers requiring larger quantities or specific purity grades not available off-the-shelf, several companies specialize in the custom synthesis of modified amino acids and peptides. These services offer the flexibility to incorporate this and other unusual building blocks into a desired peptide sequence. Notable providers with expertise in N-methylated amino acids include:

  • Bachem[2]

  • AAPPTec[3]

  • Peptide Protein Research (PPR Ltd)[4]

  • Activotec[5]

  • Thermo Fisher Scientific[6]

When sourcing, it is imperative to obtain a Certificate of Analysis to verify the identity, purity (typically by HPLC), and enantiomeric integrity of the product.

Physicochemical Properties and Handling

A summary of the key properties of S-Trityl Fmoc-D-N-Methyl-cysteine is provided in the table below.

PropertyValueReference
Molecular Formula C37H31NO4S[7]
Molecular Weight 585.71 g/mol [8]
Appearance White to off-white powderN/A
Solubility Soluble in organic solvents like DMF and NMP; insoluble in water.[9]
Storage Recommended storage is at low temperatures (typically 2-8°C) to maintain stability.N/A

Handling Precautions: As with most laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Handling should be performed in a well-ventilated area or a fume hood.

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of S-Trityl Fmoc-D-N-Methyl-cysteine into a peptide sequence via Fmoc-SPPS presents unique challenges due to steric hindrance and an increased propensity for racemization. Careful optimization of coupling and cleavage protocols is essential for a successful synthesis.

The Challenge of Racemization

N-methylated amino acids are particularly susceptible to racemization during the activation step of peptide coupling.[10][11] The absence of the N-H proton, which in non-methylated amino acids contributes to the stability of the chiral center, makes the α-proton more susceptible to abstraction by a base. This is a critical consideration for maintaining the enantiomeric purity of the final peptide.

The choice of base and coupling reagent significantly influences the extent of racemization.[12]

Recommended Coupling Protocol

To mitigate racemization and overcome the steric hindrance of the N-methyl and S-Trityl groups, a robust coupling strategy is required.

Recommended Reagents:

  • Coupling Activator: Uronium/aminium salt-based reagents are highly effective. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly recommended due to the anchimeric assistance provided by the pyridine nitrogen in its corresponding OAt esters, leading to faster and more efficient couplings. PyAOP is another excellent choice for coupling N-methylated amino acids.[9]

  • Base: A non-nucleophilic, sterically hindered base with a lower pKa is preferred. N-methylmorpholine (NMM) or 2,4,6-collidine are superior choices to the more commonly used and stronger base, N,N-diisopropylethylamine (DIEA), which can exacerbate racemization.[12]

Step-by-Step Coupling Methodology:

  • Resin Preparation: Swell the solid support resin (e.g., Rink Amide, Wang) in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group of the preceding amino acid.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine.

  • Activation and Coupling:

    • In a separate vessel, dissolve S-Trityl Fmoc-D-N-Methyl-cysteine (typically 2-4 equivalents relative to the resin loading) and HATU (or an equivalent activator, slightly less than 1 equivalent to the amino acid) in DMF.

    • Add NMM (2 equivalents relative to the amino acid) to the activation mixture.

    • Allow for a brief pre-activation period (1-2 minutes).

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours. For particularly difficult couplings, a double coupling may be necessary.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and NMM in DMF).

Experimental Workflow for Coupling

G cluster_prep Resin Preparation cluster_coupling Coupling swell Swell Resin in DMF deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash with DMF deprotect->wash1 activate Pre-activate Amino Acid (Fmoc-D-N(Me)-Cys(Trt)-OH + HATU + NMM) wash1->activate couple Add to Resin (1-2 hours) activate->couple wash2 Wash with DMF couple->wash2 capping Optional Capping wash2->capping

Caption: Workflow for coupling S-Trityl Fmoc-D-N-Methyl-cysteine in SPPS.

Cleavage and Deprotection

The S-Trityl group is acid-labile and is designed to be removed during the final cleavage of the peptide from the resin. A standard cleavage cocktail containing trifluoroacetic acid (TFA) is used. However, the liberated trityl cation is highly reactive and can re-attach to the cysteine thiol or modify other sensitive residues like tryptophan. Therefore, the inclusion of a scavenger is critical.

Recommended Cleavage Cocktail (Reagent B):

A widely used and effective "odorless" cleavage cocktail for peptides containing Trityl-protected residues is Reagent B.[13][14]

  • TFA (88%)

  • Phenol (5%)

  • Water (5%)

  • Triisopropylsilane (TIS) (2%)

TIS acts as an efficient scavenger for the trityl cations.

Step-by-Step Cleavage Protocol:

  • Final Fmoc Deprotection: Ensure the N-terminal Fmoc group of the final amino acid has been removed.

  • Resin Washing and Drying: Wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under vacuum.

  • Cleavage:

    • Add the freshly prepared cleavage cocktail (e.g., Reagent B) to the dried resin.

    • Stir or agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Concentrate the filtrate and precipitate the crude peptide by adding it to cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Decision Pathway for Cleavage

G start Peptide Synthesis Complete check_Trp Contains Trp? start->check_Trp check_Arg Contains Arg(Pbf/Pmc)? check_Trp->check_Arg No reagent_K Consider Reagent K (TFA/Phenol/H2O/Thioanisole/EDT) check_Trp->reagent_K Yes reagent_B Use Reagent B (TFA/Phenol/H2O/TIS) check_Arg->reagent_B No check_Arg->reagent_K Yes cleavage Cleave for 2-4 hours reagent_B->cleavage reagent_K->cleavage purify Precipitate and Purify cleavage->purify

Caption: Decision guide for selecting a cleavage cocktail.

Conclusion

S-Trityl Fmoc-D-N-Methyl-cysteine is a powerful, albeit challenging, building block for the synthesis of advanced peptide therapeutics. Its successful application hinges on a careful selection of commercial suppliers or custom synthesis partners, and the meticulous optimization of SPPS protocols. By employing potent yet racemization-minimizing coupling reagents like HATU with weaker bases such as NMM, and utilizing scavenger-rich cleavage cocktails like Reagent B, researchers can effectively incorporate this derivative to create peptides with enhanced stability and novel conformational properties. This guide provides a foundational framework for navigating the complexities associated with this unique amino acid, enabling the development of next-generation peptide-based drugs.

References

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(15), 2562–2570.
  • Peptide Protein Research (PPR Ltd). Custom Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. Custom Peptide Synthesis. Retrieved from [Link]

  • Activotec. Custom Peptide Synthesis Service. Retrieved from [Link]

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry, 51(15), 2555–2561.
  • AAPPTec. Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Bodanszky, M. (1993). Principles of Peptide Synthesis. In Chemical Approaches to the Synthesis of Peptides and Proteins (pp. 29-134). CRC Press.
  • Gausepohl, H., & Behn, C. (2003). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis.
  • AAPPTec. Coupling Reagents. Retrieved from [Link]

  • Google Patents. US8404804B2 - Methods and intermediates for chemical synthesis of polypeptides and proteins.
  • Peptides International. Technical Support Information Bulletin 1192 “Odorless” TIS Cleavage Cocktail (Reagent B). Retrieved from [Link]

  • Cudic, M., & Fields, G. B. (2009). A viable synthesis of N-methyl cysteine. Organic letters, 11(23), 5522–5525.
  • ResearchGate. (PDF) A Viable Synthesis of N-Methyl Cysteine. Retrieved from [Link]

  • AAPPTec. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing S-Trityl-Fmoc-D-N-Methyl-cysteine

Introduction: Navigating the Synthetic Challenges of N-Methylated and Cysteine-Rich Peptides The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical bi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Synthetic Challenges of N-Methylated and Cysteine-Rich Peptides

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology. N-methylation of the peptide backbone, for instance, is a strategic modification known to enhance metabolic stability, improve membrane permeability, and confer conformational rigidity.[1][2] Similarly, cysteine residues are pivotal for forming disulfide bridges that stabilize the tertiary structures of proteins and peptides.[3] The synthesis of peptides containing both N-methylated and cysteine residues, such as S-Trityl-Fmoc-D-N-Methyl-cysteine, presents a unique and formidable set of challenges. These include the steric hindrance and reduced nucleophilicity of the N-methylated amine, which can lead to slow and incomplete coupling reactions, and the propensity of cysteine derivatives to undergo racemization during activation.[1][2][4]

This application note provides a comprehensive, field-proven guide for the successful solid-phase peptide synthesis (SPPS) of peptides containing S-Trityl-Fmoc-D-N-Methyl-cysteine. By leveraging optimized protocols and a deep understanding of the underlying chemical principles, researchers can navigate these synthetic hurdles to achieve high-yield, high-purity target peptides. We will delve into the rationale behind the selection of reagents, provide a detailed step-by-step protocol, and offer insights into troubleshooting common issues.

The Strategic Importance of Orthogonal Protection

A successful synthesis hinges on a robust and orthogonal protecting group strategy. In Fmoc/tBu-based SPPS, the Nα-amino group is temporarily protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while side chains are protected by acid-labile groups.[5] The S-trityl (Trt) group for the cysteine thiol is particularly advantageous as it is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage from the resin, directly yielding the free sulfhydryl group. This orthogonality is crucial as it allows for selective deprotection without compromising the integrity of the peptide chain.[5]

Materials and Reagents

Proper selection and preparation of materials are critical for a successful synthesis. The following table outlines the necessary reagents and their specific roles in the synthesis of peptides containing S-Trityl-Fmoc-D-N-Methyl-cysteine.

Reagent/MaterialFunction/PurposeKey Considerations
Resin Solid support for peptide synthesis.Choice depends on the desired C-terminal functionality (e.g., Rink Amide for C-terminal amide, 2-Chlorotrityl for C-terminal acid).
S-Trityl-Fmoc-D-N-Methyl-cysteine The amino acid building block to be incorporated.High purity is essential.
Other Fmoc-amino acids Building blocks for the rest of the peptide sequence.Use side-chain protected derivatives as required.
N,N-Dimethylformamide (DMF) Primary solvent for washing and reactions.Use peptide synthesis grade with low water content.
Dichloromethane (DCM) Solvent for resin swelling and washing.Use peptide synthesis grade.
Piperidine Base for the removal of the Fmoc protecting group.A 20% solution in DMF is typically used.
Coupling Reagents (e.g., HATU, HCTU, PyAOP) To activate the carboxylic acid for amide bond formation.High-efficiency reagents are crucial for the sterically hindered N-methylated cysteine.[2][6][7]
Base (e.g., DIPEA, NMM) To maintain basic conditions during the coupling reaction.Use a non-nucleophilic base to avoid side reactions.
Trifluoroacetic Acid (TFA) For the final cleavage of the peptide from the resin and removal of side-chain protecting groups.Reagent grade, used in a cleavage cocktail.
Scavengers (e.g., TIS, EDT, H₂O) To quench reactive cations generated during cleavage.Triisopropylsilane (TIS) is highly effective at scavenging the trityl cation.[3][8][9]
Diethyl ether (cold) For precipitation of the cleaved peptide.

Experimental Protocols

The following protocols are designed for a standard 0.1 mmol scale synthesis. Adjustments may be necessary based on the specific peptide sequence and scale.

Protocol 1: Resin Preparation and Swelling

The initial swelling of the resin is crucial for ensuring optimal reaction kinetics by allowing reagents to access the reactive sites.

  • Place the appropriate amount of resin in a reaction vessel.

  • Add DCM to cover the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.[8]

  • Drain the DCM and wash the resin three times with DMF to prepare it for the first coupling cycle.[10]

Protocol 2: Iterative Peptide Elongation Cycle

This cycle of deprotection and coupling is repeated for each amino acid in the sequence. The key challenge lies in the coupling step of the sterically hindered S-Trityl-Fmoc-D-N-Methyl-cysteine.

SPPS_Cycle Start Peptide-Resin (N-terminal Fmoc) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 End_Cycle Elongated Peptide-Resin (N-terminal Fmoc) Wash2->End_Cycle End_Cycle->Deprotection Next Cycle

Caption: General workflow for one cycle of amino acid incorporation in SPPS.

Step 1: Fmoc Deprotection

  • Add a solution of 20% piperidine in DMF to the resin.[8]

  • Agitate for 5-10 minutes at room temperature.

  • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Step 2: Coupling of S-Trityl-Fmoc-D-N-Methyl-cysteine

Due to the steric hindrance of the N-methyl group, a highly efficient coupling reagent and optimized conditions are paramount for achieving a successful coupling.[1][2]

  • Pre-activation: In a separate vial, dissolve S-Trityl-Fmoc-D-N-Methyl-cysteine (3-5 equivalents), a high-efficiency coupling reagent such as HATU (2.9 equivalents), and a base like DIPEA (8 equivalents) in DMF.[11] Allow this mixture to pre-activate for 1-3 minutes.[2]

  • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time may need to be extended, or a double coupling may be necessary.[2][12]

  • Monitoring: Perform a Kaiser test or a similar colorimetric test to check for the presence of free primary amines. Note that N-methylated amines will not give a positive result with the Kaiser test. A chloranil test is a suitable alternative for secondary amines.

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

Step 3: Capping (Optional but Recommended)

To prevent the formation of deletion sequences, it is advisable to cap any unreacted amino groups.

  • Treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 15-30 minutes.

  • Drain the capping solution and wash the resin with DMF and DCM.

Protocol 3: Final Cleavage and Deprotection

This final step cleaves the completed peptide from the solid support and removes the acid-labile side-chain protecting groups, including the S-trityl group.

Cleavage_Workflow Start Fully Protected Peptide-Resin Wash_Dry Final Wash (DCM) and Drying Start->Wash_Dry Cleavage Cleavage Cocktail Treatment (TFA/TIS/H₂O/EDT) Wash_Dry->Cleavage Filter Filter to Separate Resin Cleavage->Filter Precipitate Precipitate Peptide (Cold Diethyl Ether) Filter->Precipitate Isolate Centrifuge and Wash Precipitate->Isolate End_Product Crude Peptide (Lyophilize) Isolate->End_Product

Caption: Workflow for the final cleavage and deprotection of the peptide.

  • After the final Fmoc deprotection, wash the peptide-resin thoroughly with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Prepare a cleavage cocktail. A standard and effective cocktail for peptides containing S-trityl cysteine is TFA/TIS/H₂O/EDT (94:2.5:2.5:1 v/v/v/v) . The triisopropylsilane (TIS) is a crucial scavenger that irreversibly quenches the highly stable trityl cation, preventing side reactions with the nucleophilic thiol group of cysteine.[8][9]

  • Add the cleavage cocktail to the dried peptide-resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum and proceed with purification (typically by reverse-phase HPLC) and characterization (e.g., mass spectrometry).

Troubleshooting and Key Considerations

  • Incomplete Coupling: If coupling of the N-methylated cysteine is incomplete, consider increasing the equivalents of the amino acid and coupling reagents, extending the reaction time, performing a double coupling, or using microwave-assisted synthesis.[6]

  • Racemization of Cysteine: While S-trityl protection offers some resistance to racemization, it is not entirely immune, especially with base-mediated activation methods.[4][10][11] Using carbodiimide activation or pre-formed symmetrical anhydrides can minimize this risk.[4]

  • Aggregation: "Difficult sequences" with high hydrophobicity can aggregate during synthesis, hindering both deprotection and coupling steps.[13] Using specialized resins or incorporating backbone-modifying protecting groups can help mitigate this issue.

Conclusion

The solid-phase synthesis of peptides containing S-Trityl-Fmoc-D-N-Methyl-cysteine is a challenging yet achievable endeavor. Success relies on a meticulous approach that addresses the inherent difficulties of coupling sterically hindered N-methylated amino acids and the specific considerations for cysteine-containing peptides. By employing high-efficiency coupling reagents, optimized reaction conditions, and an appropriate cleavage strategy with effective scavengers, researchers can confidently synthesize these complex and valuable molecules for a wide range of applications in drug development and biomedical research.

References

  • Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

  • Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. [Link]

  • Reduction of cysteine-S-protecting groups by triisopropylsilane. Peptide Science. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Should My Peptide Be Methylated?. LifeTein. [Link]

  • Amino Acid Sidechain Deprotection. Aapptec Peptides. [Link]

  • N-Methylcysteine-Mediated Total Chemical Synthesis of Ubiquitin Thioester. National Institutes of Health. [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Marine Drugs. [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. [Link]

  • Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Biomatik. [Link]

  • Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids. Angewandte Chemie International Edition. [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. [Link]

Sources

Method

Topic: Strategic Deprotection of the Fmoc Group from D-N-Methyl-cysteine

An Application Note and Protocol Guide Audience: Researchers, scientists, and drug development professionals in the field of peptide chemistry. Abstract: The incorporation of D-N-Methyl-cysteine into peptide sequences of...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide

Audience: Researchers, scientists, and drug development professionals in the field of peptide chemistry.

Abstract: The incorporation of D-N-Methyl-cysteine into peptide sequences offers unique conformational constraints and proteolytic stability, which are highly desirable in drug design. However, the N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on this sterically hindered and functionally complex amino acid presents significant deprotection challenges. This application note provides a comprehensive technical guide to the strategic removal of the Fmoc group from D-N-Methyl-cysteine. We delve into the underlying chemical principles, address critical side reactions such as diketopiperazine formation, racemization, and β-elimination, and offer validated protocols for both solid-phase and solution-phase synthesis. This guide is intended to equip researchers with the expertise to navigate the complexities of this process, ensuring high-yield and high-purity synthesis of N-methylated cysteine-containing peptides.

Introduction: The Challenge of Sterically Hindered Deprotection

N-methylated amino acids, particularly D-N-Methyl-cysteine, are pivotal in modern peptidomimetic and drug development for their ability to modulate peptide conformation and enhance resistance to enzymatic degradation. The 9-fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of N-terminal protection in contemporary solid-phase peptide synthesis (SPPS) due to its lability under basic conditions, which is orthogonal to the acid-labile side-chain protecting groups.

However, the deprotection of Fmoc from N-methylated amino acids is notoriously challenging. The steric bulk of the N-methyl group can impede the approach of the base to the acidic proton on the fluorene moiety, leading to sluggish and incomplete deprotection.[1] This is further complicated in the case of cysteine by its inherent propensity for base-mediated side reactions. This guide provides a detailed examination of these challenges and presents robust protocols for the successful deprotection of Fmoc-D-N-Methyl-cysteine.

The Mechanism of Fmoc Deprotection: A Base-Induced Elimination

The removal of the Fmoc group proceeds via a base-induced E1cB (Elimination, Unimolecular, conjugate Base) mechanism.[2] The process can be broken down into three key steps:

  • Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton from the β-carbon of the fluorene ring system.[2][3]

  • β-Elimination: The resulting carbanion undergoes elimination, releasing dibenzofulvene (DBF) and a carbamate intermediate, which subsequently decarboxylates to liberate the free N-terminal amine.[2]

  • Dibenzofulvene Scavenging: The highly reactive DBF electrophile is trapped by the excess amine base to form a stable adduct, preventing potential side reactions with the peptide chain.[2][3]

Fmoc_Deprotection Figure 1: Mechanism of Fmoc Deprotection Fmoc_Peptide Fmoc-NH-Peptide Carbanion Fluorenyl Carbanion Intermediate Fmoc_Peptide->Carbanion + Piperidine DBF Dibenzofulvene (DBF) Carbanion->DBF β-Elimination Free_Amine H₂N-Peptide Carbanion->Free_Amine - CO₂ Piperidine_Adduct DBF-Piperidine Adduct DBF->Piperidine_Adduct + Piperidine Piperidine Piperidine (Base)

Caption: E1cB mechanism of Fmoc group removal by piperidine.

Critical Challenges and Mitigation Strategies

The unique structure of D-N-Methyl-cysteine necessitates careful consideration of several potential side reactions during Fmoc deprotection.

Incomplete Deprotection due to Steric Hindrance

The primary challenge with N-methylated amino acids is the steric hindrance posed by the N-methyl group, which can slow down the deprotection reaction. Incomplete deprotection leads to the formation of deletion sequences, which are often difficult to separate from the target peptide.

Mitigation Strategies:

  • Extended Reaction Times: Increasing the duration of the deprotection step can help drive the reaction to completion. However, this also increases the risk of other side reactions.

  • Elevated Temperatures: Microwave-assisted SPPS can accelerate Fmoc cleavage, often reducing the required time from minutes to seconds.[2] However, higher temperatures can also promote side reactions like racemization and aspartimide formation.[2]

  • Stronger Base Cocktails: For particularly difficult sequences, a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be employed.[4][5][6] A common cocktail is 2% DBU in DMF.[4][5] To ensure efficient scavenging of DBF, DBU is often used in combination with a nucleophilic amine like piperidine or piperazine.[1][7]

Racemization

Cysteine is one of the amino acids most prone to racemization during peptide synthesis, especially during the coupling step.[6][8] While the starting material is the D-enantiomer, prolonged exposure to basic conditions during deprotection can lead to epimerization, particularly if the D-N-Methyl-cysteine is at the C-terminus and linked to the resin via an ester bond.[4][8]

Mitigation Strategies:

  • Milder Bases: Using a weaker base like morpholine (pKa 8.3) compared to piperidine (pKa 11.1) can reduce the extent of racemization.[4]

  • Optimized Deprotection Times: Minimizing the exposure to the base by using shorter, repeated deprotection cycles (e.g., 2 x 5 minutes instead of 1 x 20 minutes) can be beneficial.[2]

  • Alternative Reagents: For C-terminal cysteine residues, using 1% DBU in DMF has been shown to reduce racemization compared to 20% piperidine in DMF.[4]

β-Elimination and Thioether Formation

Cysteine derivatives can undergo base-catalyzed β-elimination of the protected sulfhydryl group to form a dehydroalanine intermediate.[6][9] This intermediate can then react with piperidine from the deprotection solution to form 3-(1-piperidinyl)alanine, a side product with a mass shift of +51 Da.[6]

Furthermore, the liberated thiol group of cysteine can act as a nucleophile and add to the dibenzofulvene (DBF) generated during Fmoc deprotection. This results in an undesirable N-Fmoc to S-Fm (fluorenylmethyl) transprotection.[10]

Mitigation Strategies:

  • Bulky Thiol Protecting Groups: The use of a sterically bulky thiol protecting group, such as Trityl (Trt), can minimize β-elimination.[6] The tetrahydropyranyl (Thp) group has also been reported to result in less racemization and β-elimination compared to the Trt group.

  • Efficient DBF Scavenging: Using a high concentration of a potent scavenging amine, like 20% piperidine in DMF, ensures that the DBF is rapidly trapped before it can react with the cysteine thiol.[3][4]

Diketopiperazine (DKP) Formation

N-methylated amino acids are particularly susceptible to diketopiperazine formation, a side reaction that occurs at the dipeptide stage.[4] The free N-terminal amine of the second amino acid can intramolecularly attack the ester linkage of the first residue, cleaving the dipeptide from the resin as a cyclic diketopiperazine. This is especially prevalent when proline or other N-alkylated amino acids are in the first two positions.[6]

Mitigation Strategies:

  • Resin Choice: Using a 2-chlorotrityl chloride resin is preferred for sequences prone to DKP formation.[6] The steric hindrance of this resin disfavors the intramolecular cyclization.

  • In Situ Coupling: Deprotecting the first amino acid and immediately coupling the third amino acid without an intermediate washing step can suppress DKP formation.[4]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific peptide sequence and synthesis scale.

Solid-Phase Fmoc Deprotection

This protocol is suitable for standard Fmoc-SPPS on a peptide synthesizer or for manual synthesis.

Materials:

  • Fmoc-D-N-Methyl-Cys(Trt)-loaded resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, reagent grade

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), reagent grade

  • Solid-phase synthesis vessel (manual or automated)

Protocol 1: Standard Deprotection with Piperidine

  • Swell the peptide-resin in DMF for 30-60 minutes.[11]

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF (v/v) to the resin.

  • Agitate the mixture for 10-20 minutes at room temperature. For N-methylated residues, a two-step deprotection (e.g., 2 minutes followed by a drain and a fresh 18-minute treatment) is often recommended.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-piperidine adduct.[12]

  • Proceed to the next coupling step.

Protocol 2: Enhanced Deprotection with DBU for Hindered Residues

  • Swell the peptide-resin in DMF for 30-60 minutes.

  • Drain the DMF.

  • Prepare a deprotection solution of 2% DBU and 2% piperidine in DMF (v/v).[1]

  • Add the DBU/piperidine solution to the resin.

  • Agitate the mixture at room temperature for 2 x 5-10 minute cycles.[1]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times). It is critical to ensure complete removal of the highly basic DBU before the next coupling step. A wash with 1% OxymaPure in DMF can help neutralize residual base.[12]

  • Proceed to the next coupling step.

SPPS_Workflow Figure 2: Solid-Phase Deprotection Workflow cluster_deprotection Deprotection Cycle Swell 1. Swell Resin in DMF Deprotect 2. Add Deprotection Solution (e.g., 20% Piperidine/DMF) Swell->Deprotect 30-60 min Wash 3. Wash with DMF Deprotect->Wash 10-20 min Coupling Amino Acid Coupling Wash->Coupling Coupling->Swell Repeat for next cycle

Caption: General workflow for Fmoc deprotection in SPPS.

Solution-Phase Fmoc Deprotection

Materials:

  • Fmoc-D-N-Methyl-Cys(Trt)-OH or peptide fragment

  • Solvent (e.g., Dichloromethane (DCM) or DMF)

  • Deprotection base (e.g., Piperidine, Diethylamine, or Tris(2-aminoethyl)amine)

  • Extraction solvents (e.g., Ethyl acetate, aqueous acid solution)

Protocol:

  • Dissolve the Fmoc-protected substrate in a suitable solvent like DCM or DMF.

  • Add the deprotection base. For solution-phase, alternatives to piperidine are often used to simplify workup. For example, tris(2-aminoethyl)amine can be used, and the resulting DBF adduct can be extracted with an acidic aqueous wash.[4]

  • Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, dilute the reaction mixture with a solvent like ethyl acetate.

  • Wash the organic layer with a weak acid solution (e.g., 1M HCl or 5% citric acid) to remove the excess base and the DBF adduct.

  • Wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the deprotected product.

Data Presentation: Deprotection Cocktails

The choice of deprotection reagent is critical and depends on the specific challenges of the peptide sequence.

Deprotection Cocktail Concentration Typical Conditions Advantages Disadvantages Primary Use Case
Piperidine/DMF20% (v/v)2 x 10 min, RTWell-established, efficient DBF scavenger[2]Regulated substance, can cause side reactions with prolonged exposure[2]Standard, non-problematic sequences
DBU/Piperidine/DMF2% / 2% (v/v)2 x 5-10 min, RTVery fast and efficient for hindered residues[1]Highly basic, increases risk of racemization and other side reactions[4]Sterically hindered N-methylated amino acids
Piperazine/DBU/DMF5% / 2% (v/v)2 x 2-5 min, RTSafer alternative to piperidine, very rapid[7]Requires careful control to avoid side reactions[7]Difficult or aggregation-prone sequences
Morpholine/DMF50% (v/v)20-30 min, RTWeaker base, reduces racemization[4]Slower deprotection rateC-terminal cysteine, sensitive glycopeptides

Analytical Monitoring of Deprotection

Real-time monitoring of Fmoc deprotection is crucial for optimizing protocols and ensuring complete reactions, thereby preventing deletion mutations in the final peptide product.[13]

UV-Vis Spectrophotometry

The most common method for monitoring Fmoc deprotection is by measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the collected filtrate.[2][13] This adduct has a characteristic absorbance maximum around 301 nm.[2]

Quantitative Analysis Example:

  • Collect the Filtrate: Collect the entire deprotection solution (e.g., 2.0 mL of 20% piperidine/DMF).

  • Dilute an Aliquot: Take a small aliquot (e.g., 50 µL) and dilute it to a known volume (e.g., 5.0 mL) with DMF. The dilution factor (DF) is 100.[13]

  • Measure Absorbance: Measure the absorbance (A) at 301 nm in a 1.0 cm pathlength cuvette. Let's assume A = 0.560.[13]

  • Apply Beer-Lambert Law (A = εcl):

    • ε (molar extinction coefficient for DBF-piperidine) ≈ 7800 L·mol⁻¹·cm⁻¹[13]

    • l (pathlength) = 1.0 cm

    • c = A / (ε * l) = 0.560 / (7800 * 1.0) = 7.18 x 10⁻⁵ mol/L

  • Calculate Total Moles Removed:

    • Concentration in original solution = c * DF = 7.18 x 10⁻⁵ * 100 = 7.18 x 10⁻³ mol/L

    • Total moles = Concentration * Volume = 7.18 x 10⁻³ mol/L * 0.002 L = 1.44 x 10⁻⁵ mol (or 14.4 µmol)

  • Determine % Completion: Compare the calculated moles of removed Fmoc to the theoretical loading of the resin. If the resin loading was 0.5 mmol/g and 30 mg of resin was used (15 µmol), the completion would be (14.4 / 15.0) * 100% = 96%. A completion of ≥98-99% is desired.[13]

HPLC and Mass Spectrometry

After the synthesis is complete, the crude peptide should be analyzed by reverse-phase HPLC and mass spectrometry.

  • HPLC: Incomplete deprotection will result in a peak corresponding to the N-terminally Fmoc-protected peptide, which will have a significantly longer retention time than the desired product.[1]

  • Mass Spectrometry: The presence of an incompletely deprotected species will be evident by a mass peak corresponding to [M + 222.2] Da, where M is the mass of the desired peptide.[1]

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Incomplete Deprotection (Fmoc-peptide detected by MS/HPLC)1. Steric hindrance from N-methyl group.2. Peptide aggregation on resin.[6]3. Insufficient reaction time or low temperature.1. Switch to a stronger base system (e.g., 2% DBU/piperidine).[6]2. Increase deprotection time or use microwave heating.[2]3. Use a solvent system known to disrupt aggregation (e.g., NMP or DMF/DMSO).[6]
Racemization Detected (D/L isomers in HPLC)1. Prolonged exposure to strong base, especially for C-terminal Cys.[4][8]2. High temperature during deprotection.1. Use a milder base (e.g., morpholine) or reduce piperidine concentration.[4]2. Shorten deprotection times (e.g., 2 x 5 min cycles).[2]3. Avoid excessive heating.
Side Product at [M+51] Da β-elimination of cysteine followed by piperidine addition.[6]1. Ensure use of a bulky thiol protecting group like Trt.[6]2. Minimize base exposure time.
Significant DKP Formation (Low yield, DKP detected in filtrate)Intramolecular cyclization of the N-terminal dipeptide.[4][6]1. Synthesize on 2-chlorotrityl chloride resin.[6]2. Use an in situ neutralization/coupling protocol for the third amino acid.[4]

Conclusion

The successful Fmoc deprotection of D-N-Methyl-cysteine is an achievable but nuanced process that demands a strategic approach. By understanding the underlying reaction mechanism and being vigilant for potential side reactions, researchers can select the appropriate deprotection reagents and conditions. Standard piperidine protocols may suffice for some sequences, but the use of stronger bases like DBU or milder alternatives like morpholine provides a crucial toolkit for overcoming the challenges of steric hindrance and minimizing side reactions. Careful monitoring and post-synthesis analysis are paramount to validate the chosen strategy and ensure the synthesis of high-quality, N-methylated cysteine-containing peptides for downstream applications in research and drug discovery.

References

  • Fields, G. B. (1994). Methods for Removing the Fmoc Group. In: Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press. [Link]

  • Méndez-Ardines, K., et al. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 25(17), 3843. [Link]

  • Genomics-Online. (n.d.). Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. Peptide Chemistry. [Link]

  • Nowick, J.S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Kumar, A., et al. (2022). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry, 24, 4887-4894. [Link]

  • Genomics-Online. (n.d.). Fmoc Deprotection Monitoring: UV–Vis & Color Approaches. Peptide Chemistry. [Link]

  • EMD Millipore Corporation. (n.d.). Fmoc Resin Cleavage and Deprotection. Novabiochem. [Link]

  • Hofmann, M., et al. (2012). S-Fluorenylmethyl protection of the cysteine side chain upon Nα-Fmoc deprotection. Beilstein Journal of Organic Chemistry, 8, 2064-2069. [Link]

  • Genomics-Online. (n.d.). Cysteine Racemization in Fmoc-SPPS: Prevention & Detection. Peptide Chemistry. [Link]

  • Varkey, J.T. (2012). Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. Master's Thesis, University of Windsor. [Link]

  • ResearchGate. (n.d.). β-Elimination of Cys-Wang resin during Fmoc deprotection (with piperidine) on SPPS. [Link]

  • Wade, J. D., et al. (2001). Improved preparation of amyloid-beta peptides using DBU as Nalpha-Fmoc deprotection reagent. Journal of Peptide Science, 7(9), 505-511. [Link]

  • ResearchGate. (n.d.). Analysis of Fmoc removal reaction kinetics through RP-HPLC. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Synform. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Thieme. [Link]

  • Ralhan, K., et al. (2015). Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis. Request PDF on ResearchGate. [Link]

Sources

Application

Application Note: Optimization of Cleavage Cocktails for S-Trityl Deprotection of N-Methyl Cysteine

Introduction & Mechanistic Challenges The incorporation of N-methyl amino acids, particularly N-methyl cysteine (N-Me-Cys), is a powerful strategy in modern peptide drug development. N-methylation provides conformational...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Challenges

The incorporation of N-methyl amino acids, particularly N-methyl cysteine (N-Me-Cys), is a powerful strategy in modern peptide drug development. N-methylation provides conformational constraint, enhances proteolytic stability, and increases membrane permeability. However, utilizing Fmoc-N-Me-Cys(Trt)-OH in solid-phase peptide synthesis (SPPS) introduces significant steric hindrance and distinct chemical microenvironments compared to canonical cysteine[1].

The Trityl (triphenylmethyl, Trt) group is the standard thiol-protecting group in Fmoc-SPPS due to its acid lability. Deprotection is driven by acidolysis using high concentrations of Trifluoroacetic Acid (TFA). However, the cleavage of S-Trt is an equilibrium process[2]. The highly stable, resonance-delocalized trityl carbocation easily recombines with the strongly nucleophilic free thiol of the newly deprotected cysteine unless intercepted.

In N-Me-Cys containing peptides, the bulky N-methyl group structurally crowds the thiol side chain. This steric barrier significantly reduces the diffusion rate of large, bulky scavengers like Triisopropylsilane (TIS) to the reactive center. Consequently, the local concentration of un-scavenged trityl cations remains higher for longer durations, increasing the risk of re-alkylation or irreversible side reactions (e.g., alkylation of Trp/Tyr residues)[3]. To break this equilibrium, an optimized scavenger matrix containing kinetically favorable, low-steric-profile nucleophiles is required.

Chemical Causality: The Deprotection Pathway

To successfully yield a free sulfhydryl without promoting oxidative dimerization or re-alkylation, the chosen cleavage cocktail must achieve two distinct scavenger mechanisms simultaneously:

  • Hydride Donation (Reduction): Silanes (like TIS) reduce the trityl carbocation into inert triphenylmethane[2].

  • Nucleophilic Trapping: 1,2-ethanedithiol (EDT) acts as a highly reactive, sterically compact sacrificial nucleophile that outcompetes the peptide's own cysteine for the carbocation.

G A Peptidyl-N-Me-Cys(Trt) B Protonation by TFA (Acidolysis) A->B 90-95% TFA C Trityl Carbocation + Free Thiol B->C Reversible Equilibrium D Scavenger Trap (EDT / TIS) C->D Nucleophilic Attack / Reduction E Deprotected N-Me-Cys + Triphenylmethane D->E Irreversible Trapping

Reaction mechanism of S-Trityl acidolysis and irreversible scavenger trapping.

Cleavage Cocktail Formulations & Quantitative Selection

A standard TFA/TIS/H2O (95:2.5:2.5) cocktail is often insufficient for highly hindered N-Me-Cys residues, necessitating the inclusion of EDT or adjusting the acid/scavenger ratios[3]. The table below summarizes empirically validated cocktails, allowing researchers to select the optimal reagent based on sequence complexity.

Cocktail DesignationComposition (v/v/v/v)Trt Removal Efficiency (N-Me-Cys)Recommended ApplicationReaction Time
Standard "Cocktail B" TFA / TIS / H₂O (95 : 2.5 : 2.5)ModeratePeptides lacking sensitive residues (Met, Trp); terminal N-Me-Cys.2 - 3 hrs
Optimized Thiol-Silane TFA / TIS / EDT / H₂O (94 : 1.0 : 2.5 : 2.5)ExcellentPeptides with internal, sterically occluded N-Me-Cys residues.2.5 hrs
Reagent K (Modified) TFA / Phenol / H₂O / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5)ExcellentComplex sequences containing multiple Trp, Met, or Arg residues.3 hrs
Mild On-Resin TFA / TIS / DCM (2 : 5 : 93)Poor (Requires multiple cycles)Selective Trt removal for on-resin cyclization (avoids full cleavage).5 x 2 min

Data Notes: TIS is generally preferred over Triethylsilane (TES) as TES possesses a higher reducing power that can partially reduce the indole ring of Tryptophan under extended acidic conditions[2].

Self-Validating Protocol: Global Deprotection & Cleavage

The following procedure ensures high-fidelity S-Trityl removal while preventing the formation of thiazolidine adducts[1] or premature oxidation of the free thiol.

Phase 1: Preparation and Cocktail Chilling

Rationale: Mixing TFA with water and scavengers is exothermic. Applying a warm cleavage cocktail to the resin can drive uncharacterized degradation pathways and increase backbone cleavage at the N-methylated amide bond.

  • Formulate the Optimized Thiol-Silane Cocktail (94% TFA, 1% TIS, 2.5% EDT, 2.5% H₂O) in a glass vial.

  • Chill the mixture at 4°C for 15 minutes prior to use.

  • Wash the peptidyl-resin thoroughly with DCM (3 × 5 min) to remove residual DMF, which can react with TFA to form basic formamidinium species that inhibit cleavage.

  • Dry the resin briefly under a stream of nitrogen.

Phase 2: Cleavage Reaction
  • Add the chilled cleavage cocktail to the dry resin (approx. 10 mL per gram of resin).

  • Seal the reaction vessel and agitate gently on an orbital shaker at room temperature (20-22°C) for 2.5 hours[3].

  • Validation Checkpoint 1 (LC-MS Monitoring): At t = 2 hrs, extract a 10 µL aliquot of the cleavage solution. Dilute in 990 µL of chilled Ether, centrifuge, and dissolve the pellet in 50% Acetonitrile/Water. Analyze via LC-MS to confirm the complete absence of the +242 Da (Trityl) mass shift.

Phase 3: Peptide Isolation

Rationale: Diethyl ether specifically precipitates the charged peptide while keeping the highly hydrophobic triphenylmethane by-product, EDT, and TIS in solution.

  • Filter the resin through a sintered glass funnel, collecting the cleavage solution into a centrifuge tube.

  • Wash the resin twice with a small volume of neat TFA (1-2 mL) to maximize peptide recovery, combining the filtrates.

  • Evaporate the combined filtrate to roughly 20% of its original volume using a gentle stream of nitrogen[1].

  • Add the concentrated cleavage solution dropwise into 10 volumes of ice-cold anhydrous diethyl ether.

  • Incubate at -20°C for 30 minutes to ensure complete precipitation.

  • Centrifuge at 4000 rpm for 5 minutes. Decant the ether supernatant carefully.

  • Wash the peptide pellet twice more with fresh ice-cold ether, centrifuging after each wash.

Phase 4: Self-Validation via Ellman’s Assay

Rationale: The structural bulk of N-Me-Cys can mask the thiol from standard analytical detection. To self-validate the success of the protocol, immediately test the crude lyophilized peptide for free sulfhydryl availability before initiating any downstream oxidative folding[4].

  • Dissolve a small fraction of the crude peptide in 0.1 M sodium phosphate buffer (pH 8.0) containing 1 mM EDTA.

  • Add Ellman’s Reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB).

  • The immediate generation of a vibrant yellow color (absorbance at 412 nm) confirms an unhindered, fully deprotected, and non-oxidized N-Me-Cys free thiol.

References

  • A Viable Synthesis of N-Methyl Cysteine Source: National Institutes of Health (NIH) / PMC URL:[Link][1]

  • Peptide Synthesis with S-Protected Cysteine Derivatives Source: Thieme Connect URL:[Link][2]

Sources

Method

Application Note & Protocols: Strategies for Monitoring the Coupling Efficiency of N-Methylated Amino acids in Solid-Phase Peptide Synthesis

Abstract The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy in drug discovery, enhancing metabolic stability, membrane permeability, and conformational rigidity.[1][2][3] However,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy in drug discovery, enhancing metabolic stability, membrane permeability, and conformational rigidity.[1][2][3] However, the steric hindrance and reduced nucleophilicity of the N-methylated amine present significant challenges to achieving efficient peptide bond formation during solid-phase peptide synthesis (SPPS).[1][2] Incomplete couplings can lead to the accumulation of deletion sequences, posing significant purification challenges and reducing overall yield.[2] Therefore, rigorous in-process monitoring of coupling efficiency is paramount. This guide provides a comprehensive overview of established methods for monitoring the coupling of N-methylated amino acids, detailing the underlying principles, step-by-step protocols, and a comparative analysis to aid researchers in selecting the optimal strategy for their specific needs.

The Challenge of N-Methylation in Peptide Synthesis

N-methylation introduces a methyl group to the amide nitrogen of the peptide backbone, which imparts several desirable pharmacokinetic properties.[2][3] This modification, however, fundamentally alters the reactivity of the N-terminal amine. The secondary amine of an N-methylated residue is both sterically hindered and less nucleophilic than a primary amine, which can significantly slow down the kinetics of the coupling reaction.[1][2] This necessitates the use of more potent coupling reagents, such as HATU, HCTU, or PyBOP, and often requires extended reaction times or double coupling protocols to drive the reaction to completion.[1][4][5] Given these challenges, relying on standard synthesis protocols without careful monitoring can lead to failed syntheses.

Qualitative Colorimetric Assays: A Rapid First-Pass Assessment

Qualitative colorimetric tests are indispensable tools for the real-time monitoring of SPPS, providing a rapid "yes/no" answer regarding the presence of unreacted amines on the resin.[6]

The Kaiser Test: A Test for Primary Amines

The Kaiser test, or ninhydrin test, is one of the most widely used colorimetric assays in SPPS.[6][7] It is highly sensitive to primary amines, which react with ninhydrin to produce an intense blue color known as Ruhemann's purple.[7]

Principle: The test relies on the reaction of two molecules of ninhydrin with a primary amine. One molecule of ninhydrin is reduced and decarboxylates the amino acid, while the second molecule condenses with the resulting ammonia and the reduced ninhydrin to form the characteristic blue chromophore.

Applicability to N-Methylated Residues: The Kaiser test is notoriously unreliable for detecting secondary amines, such as those of N-methylated amino acids or proline.[7][8] While a faint red or brown color may sometimes be observed, a negative (yellow/colorless) result does not guarantee complete coupling.[6][8] Therefore, the Kaiser test is not recommended as the sole monitoring method when incorporating N-methylated residues. Its primary utility in this context is to confirm the presence of a free primary amine before the coupling of the N-methylated amino acid.

Tests for Secondary Amines: The Chloranil and Isatin Tests

Given the limitations of the Kaiser test, specific assays for secondary amines are essential when working with N-methylated residues.

The Chloranil test is a reliable method for the detection of secondary amines on the resin.[8][9]

Principle: This test is based on the oxidation of the secondary amine by p-chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) in the presence of acetaldehyde, leading to the formation of a blue or greenish-blue colored complex on the resin beads.

The Isatin test is another effective method for detecting N-terminal secondary amines.[6][8]

Principle: Isatin reacts with the secondary amine of the resin-bound peptide in the presence of a Boc-protected amino acid (often Boc-Phe-OH, which acts as a solubilizing agent) to form a blue-colored adduct on the resin beads.[8]

The TNBS Test: An Alternative for Primary Amines

The 2,4,6-trinitrobenzenesulfonic acid (TNBS) test is a sensitive assay for primary amines.[6][8]

Principle: TNBS reacts with primary amines to form a yellow-colored N-trinitrophenyl derivative. In the context of SPPS, a positive result (incomplete coupling) is indicated by the resin beads turning a distinct red or orange color.[6][10] Like the Kaiser test, the TNBS test is not suitable for detecting secondary amines.[10]

Quantitative Analysis: HPLC and Mass Spectrometry

For a definitive and quantitative assessment of coupling efficiency, high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are the gold standards.[11][12] This "cleave and analyze" approach provides unambiguous data on the purity of the synthesized peptide and the presence of any deletion sequences resulting from incomplete couplings.[10][13]

Principle: A small aliquot of the peptide-resin is cleaved, and the resulting crude peptide is analyzed by reversed-phase HPLC (RP-HPLC).[12] The chromatogram separates the desired full-length peptide from any impurities, such as truncated sequences. The peak areas can be used to quantify the relative amounts of each species, providing a direct measure of coupling efficiency.[14] Hyphenation with mass spectrometry (LC-MS) allows for the confirmation of the molecular weight of the species in each peak, definitively identifying the target peptide and any side products.[11][15]

While highly accurate, this method is destructive and time-consuming, making it less suitable for real-time monitoring of every coupling step. It is most effectively employed at critical junctures in the synthesis or as a post-synthesis quality control measure.[10]

Experimental Protocols

Protocol 1: Chloranil Test

Reagents:

  • Reagent A: Acetaldehyde

  • Reagent B: 1g of p-chloranil in 49 mL of N,N-dimethylformamide (DMF)

Procedure:

  • Collect a small sample of resin beads (5-10 mg) in a small test tube.

  • Wash the beads thoroughly with DMF to remove any residual reagents.

  • Add 2-3 drops of Reagent A to the beads.

  • Add 2-3 drops of Reagent B to the beads.

  • Allow the mixture to stand at room temperature for 5 minutes.

  • Observe the color of the beads. A blue or greenish-blue color indicates the presence of unreacted secondary amines (incomplete coupling).[7]

Protocol 2: Isatin Test

Reagents:

  • Isatin Solution: Add 2 g of isatin to 60 mL of benzyl alcohol. Stir for 2 hours at room temperature. Filter any undissolved solid. Dissolve 2.5 g of Boc-Phe-OH in the filtrate.[8]

Procedure:

  • Place a small sample of resin beads (4-5 mg) in a small test tube.

  • Add 2-3 drops of the isatin solution.

  • Heat the test tube at 100°C for 5 minutes.

  • Observe the color of the beads. Blue beads indicate an incomplete coupling reaction.[8]

Protocol 3: HPLC and Mass Spectrometry Analysis

Procedure:

  • Sample Preparation: Transfer a small amount of the peptide-resin (approx. 5-10 mg) to a microcentrifuge tube.

  • Cleavage: Add a cleavage cocktail appropriate for the resin and protecting groups used (e.g., a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS)).

  • Peptide Precipitation: After the cleavage reaction is complete, precipitate the peptide by adding cold diethyl ether.

  • Isolation: Centrifuge the mixture, decant the ether, and dry the peptide pellet.

  • Dissolution: Dissolve the crude peptide in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile).

  • Analysis: Inject the sample onto an RP-HPLC system coupled to a mass spectrometer.[15]

  • Data Interpretation: Analyze the chromatogram to identify the peak corresponding to the full-length product and any peaks corresponding to deletion sequences. Confirm the identity of each peak by its mass-to-charge ratio from the MS data.[11]

Comparative Summary of Monitoring Techniques

Technique Principle Target Amine Indication of Incomplete Coupling Advantages Limitations
Kaiser Test Colorimetric reaction with ninhydrinPrimaryIntense blue solutionFast, sensitive for primary aminesUnreliable for secondary amines (N-methylated, Proline)[7][8]
Chloranil Test Oxidation of secondary amineSecondaryBlue/greenish-blue beadsReliable for N-methylated residues, fastQualitative
Isatin Test Reaction with secondary amine to form a colored adductSecondaryBlue beadsReliable for N-methylated residuesRequires heating, qualitative
TNBS Test Formation of a trinitrophenyl derivativePrimaryRed/orange beadsSensitive for primary aminesNot suitable for secondary amines, qualitative
HPLC/MS Chromatographic separation and mass analysisN/APresence of deletion sequence peaksQuantitative, definitive identificationDestructive, time-consuming

Logical Workflow for Monitoring N-Methylated Amino Acid Coupling

dot digraph "Workflow for Monitoring N-Methylated Amino Acid Coupling" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Workflow for Monitoring N-Methylated Amino Acid Coupling", rankdir="TB"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} DOT Caption: A logical workflow for incorporating and monitoring N-methylated amino acids in SPPS.

Conclusion and Best Practices

The successful incorporation of N-methylated amino acids is a critical yet challenging aspect of modern peptide synthesis. No single monitoring technique is sufficient; rather, a combination of methods provides the most robust process control.

Recommendations:

  • Confirm Deprotection: Always use the Kaiser or TNBS test to confirm the complete deprotection of a primary amine before attempting to couple an N-methylated residue.

  • Use a Secondary Amine Test: After coupling an N-methylated amino acid, use the Chloranil or Isatin test to check for completion. A negative Kaiser test is not sufficient.

  • When in Doubt, Recouple: If a qualitative test is ambiguous or positive, performing a second coupling is a prudent measure to maximize the yield of the desired product.[6][8]

  • Employ Potent Reagents: Utilize highly efficient coupling reagents like HATU or HCTU, which are better suited to overcome the steric hindrance of N-methylated amines.[1][4]

  • Strategic Quantitative Analysis: For complex or long sequences, consider performing a "cleave and analyze" HPLC/MS check at strategic points during the synthesis to confirm the integrity of the peptide chain.

  • Final Product Validation: Always characterize the final, cleaved peptide by HPLC and Mass Spectrometry to confirm its identity and purity.[11][12]

By implementing these monitoring strategies, researchers can overcome the challenges associated with N-methylated amino acids, ensuring the successful synthesis of these valuable modified peptides for a wide range of therapeutic and research applications.

References

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • Bandyopadhyay, A., & Balaram, P. (2015). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Journal of Chemical Sciences, 127(5), 841–848. Retrieved from [Link]

  • García-Ramos, Y., et al. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 22(8), 1028–1035. Retrieved from [Link]

  • Verma, D., & Kushwaha, M. (2020). A review on solid phase peptide synthesis. International Journal of Research in Pharmaceutical Sciences, 11(4), 6033-6041. Retrieved from [Link]

  • Arenas, Y., et al. (2017). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 30, 59-66. Retrieved from [Link]

  • Naoum, J., et al. (2023). Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique. Molecules, 28(15), 5899. Retrieved from [Link]

  • Kent, S. B. H., & Clark-Lewis, I. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194-200. Retrieved from [Link]

  • Zhang, Y., et al. (2023). DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds. ACS Omega, 8(26), 23485–23491. Retrieved from [Link]

  • C&EN. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • Thompson, R. E., et al. (2017). N-methylation of amino acids in Gelatinase Biosynthesis-Activating Pheromone (GBAP) Identifies Key Site for Stability Enhancement with Retention of the Enterococcus faecalis Fsr Quorum Sensing Circuit Response. ACS Infectious Diseases, 3(11), 849–855. Retrieved from [Link]

  • LifeTein. (2025, September 25). Should My Peptide Be Methylated?. Retrieved from [Link]

  • Yan, C., et al. (2023). Computer vision as a new paradigm for monitoring of solution and solid phase peptide synthesis. Digital Discovery, 2(6), 1787-1795. Retrieved from [Link]

  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8080–8082. Retrieved from [Link]

  • Martinez, A. (2024). Synthesis of Poly-N-Methylated Peptides Against Malaria. The Athenaeum. Retrieved from [Link]

  • Biondi, L., & De Zotti, M. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 148. Retrieved from [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Acosta, G. A., et al. (2014). Synthesis and Modification of the Amyloid Peptide Sequence 37-42 of Aβ42 (AβPP). Journal of the Mexican Chemical Society, 58(2), 163-171. Retrieved from [Link]

Sources

Application

Application Notes & Protocols: S-Trityl Fmoc-D-N-Methyl-cysteine in Drug Development and Discovery

Abstract The strategic modification of peptides is a cornerstone of modern drug discovery, aimed at enhancing therapeutic properties such as metabolic stability, cell permeability, and target affinity. N-methylation of t...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic modification of peptides is a cornerstone of modern drug discovery, aimed at enhancing therapeutic properties such as metabolic stability, cell permeability, and target affinity. N-methylation of the peptide backbone and the incorporation of cysteine residues for disulfide bridging or conjugation are two powerful strategies. S-Trityl Fmoc-D-N-Methyl-cysteine is a specialized building block that combines these features, offering a streamlined approach to synthesizing structurally complex and pharmacokinetically optimized peptides. This guide provides an in-depth exploration of the rationale behind its use, detailed protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), and insights into its application in drug development.

The Rationale: Why N-Methylation and Cysteine Protection Matter

The therapeutic potential of native peptides is often limited by poor oral bioavailability and rapid degradation by proteases. Chemical modifications are employed to overcome these hurdles.

The "Magic Methyl" Effect: Enhancing Drug-Like Properties

N-methylation, the addition of a methyl group to a backbone amide nitrogen, is a subtle modification with profound consequences.[1][2] It imparts several key advantages:

  • Proteolytic Resistance: The N-methyl group sterically hinders the approach of proteases, significantly increasing the peptide's half-life in vivo.[2]

  • Increased Lipophilicity: By removing a hydrogen bond donor, N-methylation increases the overall lipophilicity of the peptide, which can improve its ability to cross cellular membranes.[3]

  • Conformational Control: The methyl group restricts the rotation around the peptide bond, locking the peptide into a more defined conformation.[1] This can pre-organize the peptide for optimal receptor binding, leading to enhanced potency.

The Indispensable Role of Cysteine

Cysteine's reactive thiol side chain (-SH) is a versatile tool in peptide chemistry.[4] It is essential for:

  • Structural Stabilization: Forming intramolecular or intermolecular disulfide bonds to create cyclic or dimeric peptides with stabilized, biologically active conformations.[5]

  • Bioconjugation: Serving as a chemical handle for attaching drugs, imaging agents, or polymers (e.g., PEGylation).[6][7]

However, the high reactivity of the thiol group necessitates robust protection during synthesis to prevent unwanted oxidation or alkylation.[8][9]

The S-Trityl Group: A Gold Standard for Thiol Protection

The trityl (Trt) group is a bulky, acid-labile protecting group ideal for the Fmoc/tBu SPPS strategy.[4][5] Its selection for protecting the cysteine thiol is based on several key features:

  • Orthogonality: It is completely stable to the basic conditions (typically 20% piperidine in DMF) used for Nα-Fmoc group removal during chain elongation.[4][10]

  • Acid Lability: It is efficiently removed during the final cleavage step with strong acids like trifluoroacetic acid (TFA), which simultaneously cleaves the peptide from the resin and removes other acid-labile side-chain protecting groups.[4]

  • Steric Hindrance: The bulkiness of the trityl group effectively shields the reactive thiol from side reactions throughout the synthesis.[4]

The combination of these features in a single D-amino acid building block, S-Trityl Fmoc-D-N-Methyl-cysteine , provides a powerful tool for creating peptides with enhanced stability and functionality. The D-configuration offers an additional layer of resistance to proteolysis.

Physicochemical and Handling Data

Proper handling and storage of specialized amino acid derivatives are critical for successful synthesis.

PropertyDataReference
Full Chemical Name N-(9-Fluorenylmethoxycarbonyl)-N-methyl-S-trityl-D-cysteine
Molecular Formula C38H33NO4S
Molecular Weight 600.74 g/mol
Appearance White to off-white powder[6]
Storage Conditions Store at 0-8 °C, desiccated. Keep away from moisture and light.[6]
Solubility Soluble in DMF, NMP, DCM. Low solubility in non-polar solvents.[9]
Key Protective Groups Nα-Fmoc: Base-labileS-Trityl: Acid-labile[4][11]

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of N-methylated amino acids is a well-known challenge in SPPS due to the steric hindrance of the N-methyl group, which lowers the nucleophilicity of the secondary amine.[3][12] This necessitates optimized protocols and more potent reagents.

Causality Behind Experimental Choices: Overcoming Steric Hindrance

Standard coupling reagents like HBTU or DIC/HOBt are often inefficient when coupling to an N-methylated residue or when coupling the N-methylated residue itself.[12] The reduced reactivity can lead to failed or incomplete couplings, resulting in deletion sequences that are difficult to purify.

To ensure a high-yield synthesis, the following adjustments are critical:

  • Powerful Coupling Reagents: Acyluronium/aminium salts such as HATU or HCTU are recommended. These reagents form highly reactive intermediates that can overcome the steric barrier of the N-methyl group.[12][13]

  • Non-Nucleophilic Base: A hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,4,6-collidine is used to activate the coupling agent without causing premature Fmoc deprotection or other side reactions.[11]

  • Extended Reaction Times & Double Coupling: Allowing longer reaction times (2-4 hours) or performing a second coupling (double coupling) is often necessary to drive the reaction to completion.[14]

SPPS_Workflow cluster_resin Peptide on Solid Support Resin Resin-Bound Peptide (N-terminal Fmoc) Deprotection Deprotection Resin->Deprotection Wash1 Wash1 Deprotection->Wash1 Coupling Coupling Wash1->Coupling Wash2 Wash2 Coupling->Wash2 Monitor Monitor Wash2->Monitor Monitor->Coupling Incomplete? Recouple Repeat Repeat Monitor->Repeat Complete?

Step-by-Step Protocol: Incorporation of S-Trityl Fmoc-D-N-Methyl-cysteine

This protocol assumes a 0.1 mmol synthesis scale on a standard polystyrene resin (e.g., Rink Amide or 2-Chlorotrityl).

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • S-Trityl Fmoc-D-N-Methyl-cysteine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Peptide synthesis grade, amine-free)

  • DCM (Dichloromethane)

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group of the preceding amino acid has been removed using the standard procedure (2 x 10 min treatment with 20% piperidine/DMF).[14]

    • Wash the resin thoroughly with DMF (6 times) to remove all traces of piperidine.

  • Amino Acid Activation:

    • This step should be performed in a separate vessel and the solution added to the resin immediately after preparation.

    • Weigh S-Trityl Fmoc-D-N-Methyl-cysteine (4 eq., 0.4 mmol, ~240 mg) and HATU (3.9 eq., 0.39 mmol, ~148 mg).

    • Dissolve them in ~2 mL of DMF.

    • Add DIPEA (8 eq., 0.8 mmol, ~140 µL) to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes. The solution may change color.

  • Coupling Reaction:

    • Drain the DMF from the washed resin.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction vessel (using N2 bubbling, orbital shaking, or wrist-action) for a minimum of 2 hours at room temperature. For particularly difficult sequences, this time can be extended to 4 hours or overnight.[15]

  • Monitoring and Validation:

    • After the initial coupling time, take a small sample of resin beads.

    • The standard Kaiser (ninhydrin) test will not work for this secondary amine. Use the Bromophenol Blue Test to check for the presence of unreacted (free) secondary amines.[12]

    • If the test is positive (blue beads), indicating incomplete coupling: Drain the reaction solution, wash once with DMF, and perform a second coupling by repeating steps 2 and 3 (a "double couple").

    • If the test is negative (yellow/green beads): The coupling is complete.

  • Washing:

    • Once coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times) to prepare for the deprotection of the newly added residue or the end of the synthesis.[10]

Cleavage and S-Trityl Deprotection

The final step is to cleave the completed peptide from the solid support while simultaneously removing all acid-labile side-chain protecting groups, including the S-trityl group.

The Chemistry of Cleavage: Quenching the Reactive Trityl Cation

Treatment with strong acid (TFA) cleaves the S-Trityl bond, releasing a stable triphenylmethyl cation (Trt+). This cation is a potent electrophile and can re-attach to nucleophilic residues on the peptide (like Cysteine or Tryptophan) or cause other side reactions.

To prevent this, a scavenger is included in the cleavage cocktail. Triisopropylsilane (TIS) is a highly effective scavenger that irreversibly quenches the trityl cation by hydride donation, converting it to the inert triphenylmethane.[16]

Cleavage_Mechanism

Step-by-Step Protocol: Cleavage and Peptide Precipitation

Safety Note: Trifluoroacetic acid (TFA) is highly corrosive and volatile. Always perform this procedure in a certified chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Materials:

  • Dry, resin-bound peptide

  • Reagent-grade TFA

  • Triisopropylsilane (TIS)

  • DI Water

  • Cold diethyl ether

Procedure:

  • Resin Preparation:

    • After the final synthesis step, wash the peptidyl-resin thoroughly with DCM (3 times) to remove residual DMF.

    • Dry the resin completely under a high vacuum for at least 1 hour.[10]

  • Cleavage Cocktail Preparation:

    • In a fume hood, prepare a cleavage cocktail of TFA / TIS / Water (95 : 2.5 : 2.5 v/v/v) .[10] For a 0.1 mmol synthesis on ~200 mg of resin, 5 mL of cocktail is sufficient.

    • Note: If the peptide contains other sensitive residues like tryptophan, a more complex cocktail such as Reagent K (TFA/water/phenol/thioanisole/EDT) may be required.[10]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dry resin in the reaction vessel.

    • Agitate the slurry gently at room temperature for 2-3 hours. A characteristic orange/yellow color may develop due to the formation of trityl cations.[10]

  • Peptide Precipitation and Isolation:

    • Filter the resin from the TFA solution, collecting the filtrate into a clean centrifuge tube.

    • Wash the resin twice with a small amount of fresh TFA and combine the filtrates.

    • In a larger centrifuge tube, place ~40-50 mL of ice-cold diethyl ether.

    • Add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate (the crude peptide) should form.

    • Centrifuge the suspension to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet twice more with cold ether to remove residual scavengers and cleaved protecting groups.

    • After the final wash, lightly cap the tube and allow the residual ether to evaporate. Dry the crude peptide under vacuum.

  • Post-Cleavage:

    • The crude peptide, now containing a free D-N-Methyl-cysteine thiol, is ready for purification by RP-HPLC.

Downstream Applications & Troubleshooting

The resulting peptide is a versatile intermediate for numerous drug discovery applications.

Downstream_Apps Start Purified Peptide with Free N-Me-Cys Thiol App1 Intramolecular Disulfide Bridging (Cyclic Peptides) Start->App1 Oxidation App2 Site-Specific Conjugation (Peptide-Drug Conjugates) Start->App2 Maleimide Chemistry App3 Dimerization via Disulfide Bond Start->App3 Oxidation App4 Thioether Stapling (with bifunctional linker) Start->App4 Alkylation

Troubleshooting Common Issues
ProblemProbable Cause(s)Solution(s)
Low Yield / Deletion Sequence Incomplete coupling of the N-methylated residue due to steric hindrance.[3]Use a more potent coupling agent (HATU is preferred). Perform a double coupling. Increase coupling time to 4+ hours. Ensure DMF is anhydrous and amine-free.[15]
Incomplete Deprotection of S-Trt Insufficient scavenger in the cleavage cocktail, allowing the trityl cation to re-attach to the thiol.Ensure a sufficient amount of TIS (at least 2.5%) is used in the cleavage cocktail. Increase cleavage time to 3 hours. Ensure the peptide is precipitated directly from the TFA mixture into ether.
Racemization Use of certain bases (like DIPEA in excess) or activation methods can sometimes lead to epimerization.[11]Use 2,4,6-collidine as an alternative to DIPEA. Avoid excessive pre-activation times. While less common with urethane-protected amino acids, it's a factor to consider, especially in fragment condensation.
Side-product of +74 Da Alkylation of the free thiol by the trityl cation during cleavage.This is a classic sign of insufficient scavenging. Increase the concentration of TIS or add a thiol-based scavenger like ethanedithiol (EDT) to the cocktail, especially for peptides with multiple Cys(Trt) residues.

Conclusion

S-Trityl Fmoc-D-N-Methyl-cysteine is a high-value building block for peptide-based drug discovery. It simultaneously addresses two major liabilities of peptide therapeutics: proteolytic instability and the need for structural constraint or conjugation sites. While its incorporation requires specialized coupling conditions to overcome the inherent steric hindrance of the N-methyl group, the protocols outlined in this guide provide a robust framework for its successful use. By leveraging this reagent, researchers can accelerate the development of next-generation peptide drugs with significantly improved pharmacokinetic and pharmacodynamic profiles.

References

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Laboratory, University of California, Irvine. [Link]

  • A Viable Synthesis of N-Methyl Cysteine. Cudic, M. et al., Biopolymers. [Link]

  • S -trityl a Key Derivative to Prepare N- Methyl Cysteines. Bofill, J. M. et al., ResearchGate. [Link]

  • Cysteine protecting groups: applications in peptide and protein science. Walsh, S. J. et al., Chemical Society Reviews. [Link]

  • A Viable Synthesis of N-Methyl Cysteine. Cudic, M. et al., ResearchGate. [Link]

  • Reduction of cysteine-S-protecting groups by triisopropylsilane. Hossain, M. A. et al., Org Biomol Chem. [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Sansone, F. et al., Molecules. [Link]

  • Should My Peptide Be Methylated? LifeTein. [Link]

  • The Magic Methyl and Its Tricks in Drug Discovery and Development. Barreiro, E. J. et al., Pharmaceuticals. [Link]

  • Methods and intermediates for chemical synthesis of polypeptides and proteins. Liu, C. et al.
  • Efficient synthesis of cysteine-rich cyclic peptides through intramolecular native chemical ligation of N-Hnb-Cys peptide crypto-thioesters. Ollivier, N. et al., Org Biomol Chem. [Link]

  • S-trityl-L-cysteine is a reversible, tight binding inhibitor of the human kinesin Eg5 that specifically blocks mitotic progression. Brier, S. et al., Biochemistry. [Link]

  • N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. Li, X. et al., ChemRxiv. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. D'Angelo, C. et al., Pharmaceutics. [Link]

  • Revolutionizing cysteine-rich peptide production for drug discovery. News-Medical.Net. [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Kuchar, M. et al., Frontiers in Bioengineering and Biotechnology. [Link]

  • DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds. Zhang, Y. et al., ACS Omega. [Link]

  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. Aurelio, L. et al., The Journal of Organic Chemistry. [Link]

Sources

Method

application of S-Trityl Fmoc-D-N-Methyl-cysteine in bioconjugation

Application Note: Strategic Implementation of S-Trityl Fmoc-D-N-Methyl-cysteine in Advanced Bioconjugation and Peptide Therapeutics Executive Summary & Structural Rationale The evolution of peptide-drug conjugates (PDCs)...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Implementation of S-Trityl Fmoc-D-N-Methyl-cysteine in Advanced Bioconjugation and Peptide Therapeutics

Executive Summary & Structural Rationale

The evolution of peptide-drug conjugates (PDCs) and highly stable cyclic peptides demands specialized building blocks that can survive proteolytic degradation while providing bio-orthogonal handles for targeted delivery. S-Trityl Fmoc-D-N-Methyl-cysteine (Fmoc-D-N-Me-Cys(Trt)-OH; CAS: 1349807-46-0)[1] represents a "triple-threat" synthetic module, merging three distinct biochemical advantages into a single residue:

  • D-Amino Acid Configuration: Reverses the native stereochemistry, rendering the localized peptide backbone effectively invisible to endogenous L-proteases.

  • Backbone N-Methylation: Physically shields adjacent peptide bonds from enzymatic cleavage, forces conformational constraints, and removes a hydrogen-bond donor, significantly enhancing lipophilicity and membrane permeability[2][3].

  • Trityl-Protected Thiol Handle: Provides an unshielded, highly nucleophilic post-cleavage site for ultra-fast, regio-specific bioconjugation[4][5].

G NodeA S-Trityl Fmoc-D-N-Methyl-cysteine (CAS: 1349807-46-0) NodeB D-Amino Acid Chirality Enhances L-Protease Resistance NodeA->NodeB NodeC N-Methylation Boosts Membrane Permeability NodeA->NodeC NodeD S-Trityl Thiol Handle Enables Site-Specific Conjugation NodeA->NodeD NodeE Next-Gen Peptide-Drug Conjugates (PDCs) NodeB->NodeE NodeC->NodeE NodeD->NodeE

Core structural attributes of D-N-Me-Cys(Trt) driving advanced bioconjugate development.

Causality in Synthetic Feasibility: Overcoming the N-Methyl Hurdle

While Fmoc-D-N-Me-Cys(Trt)-OH couples easily to primary amines during standard Solid-Phase Peptide Synthesis (SPPS), the subsequent coupling onto the newly exposed N-methylated secondary amine is notoriously difficult. The steric bulk of the methyl group physically obstructs incoming acyl donors, and the secondary amine exhibits substantially lower nucleophilicity than a primary amine[3][6].

The Causal Solution: Standard coupling agents (e.g., DIC/HOBt) will yield severe deletion sequences[3]. To drive complete acylation, synthesis must employ highly reactive aza-benzotriazole coupling agents (e.g., HATU/HOAt), elevated temperatures (microwave assistance at 75°C), or symmetric anhydrides[6][7]. Furthermore, the standard ninhydrin (Kaiser) test fails to detect secondary amines; therefore, in-process validation must rely on the Chloranil test.

Quantitative Comparison: L-Cys vs. D-N-Me-Cys

The strategic integration of N-methylation directly influences pharmacokinetics and synthesis metrics. Table 1 summarizes these shifts.

Table 1: Physiochemical and Kinetic Shifts Introduced by D-N-Me-Cys Substitution

ParameterStandard L-CysteineD-N-Methyl-CysteineMechanistic Driver
Proteolytic Stability (Serum

)
Minutes to hoursDaysSteric shielding and un-natural stereocenter[2]
Membrane Permeability (

)
LowHighAblation of backbone H-bond donor[3]
SPPS Coupling Difficulty (Next AA) Low (Primary Amine)Extremely High (Secondary)Steric hindrance around the N-terminal nitrogen[6]
Thiol Nucleophilicity (

)


Side-chain remote from the alpha-carbon modifications
Maleimide Conjugation Rate (

)

[5]

Maintained rapid Michael addition kinetics[5]

Self-Validating Protocols: From Resin to Bioconjugate

SPPS_Workflow S1 Fmoc-D-N-Me-Cys(Trt)-OH Coupling (DIC/Oxyma) S2 Fmoc Deprotection (20% Piperidine) S1->S2 S3 Next AA Coupling (HATU/HOAt, 75°C) S2->S3 Overcome Steric Hindrance S4 TFA/TIS/EDT Cleavage (Carbocation Scavenging) S3->S4 Yields Free Thiol S5 Maleimide Conjugation (pH 7.2, TCEP) S4->S5 Chemoselective Alkylation

End-to-end SPPS and site-specific bioconjugation workflow for N-methylated cysteine residues.

Protocol A: Difficult SPPS Coupling onto the N-Methylated Residue

Objective: Achieve >99% coupling efficiency onto the sterically hindered D-N-Me-Cys secondary amine. Self-Validating QC: Chloranil test (turns blue/green for secondary amines; yellow if successfully coupled).

  • Deprotection: Treat the resin-bound Fmoc-D-N-Me-Cys(Trt) with 20% piperidine in DMF (2 × 10 min) to expose the secondary amine.

  • Pre-activation: In a separate vial, dissolve 4.0 equivalents (eq) of the incoming Fmoc-Amino Acid, 3.9 eq of HATU, and 4.0 eq of HOAt in minimal DMF. Add 8.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 2 minutes to form the highly reactive active ester[6].

  • Coupling: Add the pre-activated solution to the resin.

  • Thermodynamic Drive: If utilizing standard room temperature, react for a minimum of 4–6 hours. For optimal yield and to prevent epimerization, apply microwave irradiation at 75°C for 15 minutes[7].

  • Validation: Perform a Chloranil test. If the beads turn blue, perform a double-coupling before proceeding to the next cycle.

Protocol B: Global Cleavage & Orthogonal Deprotection

Objective: Cleave the peptide from the resin while simultaneously removing the Trityl (Trt) group without re-alkylating the resulting free thiol. Causality: The Trityl cation generated by TFA is exceptionally stable and highly electrophilic. If not aggressively intercepted, it will immediately reattach to the cysteine thiolate.

  • Scavenger Preparation: Prepare a cleavage cocktail of TFA / Triisopropylsilane (TIS) / Ethanedithiol (EDT) / Ultrapure Water (92.5 : 2.5 : 2.5 : 2.5 v/v). Note: EDT is mandatory here. It acts as a specialized sulfur-based scavenger that irrevocably traps the Trityl cation.

  • Cleavage: Incubate the peptide-resin in the cocktail for 2.5 hours at room temperature.

  • Precipitation: Filter the resin and precipitate the filtrate into cold diethyl ether (-20°C). Centrifuge and wash the pellet with ether twice to remove all scavengers. Lyophilize to a dry powder.

Protocol C: Highly Chemoselective Maleimide Bioconjugation

Objective: Attach a maleimide-functionalized payload (e.g., fluorophore or cytotoxic drug) exclusively to the D-N-Me-Cys residue. Causality: Lysine residues (


) can outcompete cysteines (

) if the pH is too basic. By buffering strictly at pH 7.0–7.2, lysines remain heavily protonated and unreactive, ensuring absolute chemoselectivity for the thiolate[8].
  • Reduction (Self-Validation Step): Dissolve the lyophilized peptide in degassed Phosphate Buffered Saline (PBS, pH 7.2) containing 10% DMF (for solubility). Add 5.0 eq of Tris(2-carboxyethyl)phosphine (TCEP) and incubate for 30 minutes. Why? Peptides bearing free thiols rapidly form homodimers (disulfide bonds) in ambient air[8]. TCEP guarantees 100% monomeric free thiols prior to the addition of expensive payloads.

  • Conjugation: Add 1.1 to 1.5 eq of the Maleimide-Payload dissolved in DMF dropwise to the reaction mixture.

  • Incubation: Stir gently in the dark at room temperature for 1–2 hours. The Michael addition between the thiolate and maleimide is exceptionally fast and quantitative[4].

  • Validation (IPQC):

    • Ellman's Reagent Test: Extract an aliquot and test. It should be colorless, indicating the complete consumption of all free thiols.

    • LC-MS: Analyze to confirm the shift to the target mass (Peptide + Payload) without bis-alkylation side products.

References

  • Siano A, et al. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. PubMed. Available at: [Link]

  • Marcucci E, et al. Solid-Phase Synthesis of NMe-IB-01212, a Highly N-Methylated Cyclic Peptide. Organic Letters. Available at: [Link]

  • Should My Peptide Be Methylated? LifeTein. Available at: [Link]

  • Roodbeen R, Jensen KJ. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature. Available at: [Link]

  • Tonolo S, et al. Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies. PMC. Available at: [Link]

  • Wong CH, et al. Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. MDPI. Available at: [Link]

  • Zhang W, et al. Fast Cysteine Bioconjugation Chemistry. PMC - NIH. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Racemization of S-Trityl Fmoc-D-N-Methyl-cysteine

Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the stereochemical integrity of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the stereochemical integrity of S-Trityl Fmoc-D-N-Methyl-cysteine during solid-phase peptide synthesis (SPPS). Here, we provide in-depth troubleshooting advice and frequently asked questions to help you mitigate and prevent racemization of this valuable and sensitive building block.

Understanding the Challenge: The Instability of N-Methylated Cysteine

S-Trityl Fmoc-D-N-Methyl-cysteine is a cornerstone for synthesizing peptides with enhanced proteolytic stability and conformational rigidity. However, the very features that make it desirable also render it susceptible to racemization. The primary driver for this is the increased acidity of the α-proton, a consequence of both the N-methyl group and the sulfur atom in the side chain.[1][2] During the carboxyl activation step in SPPS, this proton can be easily abstracted by a base, leading to a planar enolate intermediate and subsequent loss of stereochemical purity.[1]

This guide provides actionable strategies to minimize this epimerization, ensuring the synthesis of high-purity D-amino acid-containing peptides.

Frequently Asked Questions (FAQs)

Q1: Why is my S-Trityl Fmoc-D-N-Methyl-cysteine more prone to racemization than its non-methylated counterpart?

A1: The N-methyl group introduces two key factors that increase racemization risk. First, it enhances the acidity of the α-proton, making it more susceptible to abstraction by bases present in the coupling reaction.[3] Second, the steric hindrance of the N-methyl group can slow down the coupling reaction, prolonging the lifetime of the highly reactive, racemization-prone activated ester intermediate.[4]

Q2: I've observed significant D-to-L conversion of my N-methylated cysteine. What is the most likely cause?

A2: The most common culprit is the combination of a strong coupling reagent (like HBTU or HATU) with a strong, non-hindered tertiary amine base (like Diisopropylethylamine - DIPEA or Triethylamine - TEA).[5][6][7] This combination creates a highly basic environment that readily abstracts the acidic α-proton of the activated N-methyl cysteine. Prolonged pre-activation times and elevated temperatures will further exacerbate this issue.[1][5]

Q3: Can the choice of the sulfur-protecting group influence racemization?

A3: Absolutely. While the trityl (Trt) group is widely used, it has been shown to result in higher racemization levels compared to other protecting groups under certain conditions.[6][8] For instance, the use of a tetrahydropyranyl (Thp) protecting group has been demonstrated to significantly reduce racemization during coupling.[5] More advanced, acid-labile protecting groups like 4,4′-dimethoxydiphenylmethyl (Ddm) and 4-methoxybenzyloxymethyl (MBom) have also been developed to suppress racemization to acceptable levels, even with powerful phosphonium or uronium reagents.[6]

Q4: How can I accurately quantify the extent of racemization in my final peptide?

A4: The standard method involves acid hydrolysis of the purified peptide, followed by derivatization of the resulting amino acids with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).[2][8] The resulting diastereomeric derivatives can then be separated and quantified by reverse-phase HPLC, allowing for precise determination of the D/L ratio for each amino acid in the sequence.[2]

Troubleshooting Guide: From Problem to Protocol

This section addresses specific experimental issues with a question-and-answer format, providing direct solutions and the scientific rationale behind them.

Issue 1: High Levels of Epimerization Detected After a Standard HBTU/DIPEA Coupling

Question: My HPLC analysis shows a significant peak corresponding to the L-epimer of my N-methylated cysteine after a standard coupling with HBTU and DIPEA. How can I resolve this?

Answer: This is a classic case of base-mediated racemization. The combination of a potent uronium salt activator and a strong base creates an environment ripe for α-proton abstraction.

Immediate Corrective Actions:
  • Change Your Coupling Cocktail: Switch to a less basic coupling method. The recommended approach is to use a carbodiimide-based method with an additive that minimizes racemization.[5][9]

  • Reduce Basicity: If you must use a uronium/phosphonium salt, replace DIPEA with a bulkier, less basic amine like 2,4,6-trimethylpyridine (collidine) or 2,6-lutidine.[8]

  • Eliminate Pre-activation: Do not pre-activate the Fmoc-D-N-Methyl-cysteine with the coupling reagents and base before adding it to the resin. Mix the components and add them immediately to the resin-bound amine to minimize the lifetime of the activated intermediate in a basic solution.[1]

Optimized Protocol: Low-Racemization Coupling of S-Trityl Fmoc-D-N-Methyl-cysteine

This protocol is designed to minimize racemization by utilizing a carbodiimide activator in the presence of a racemization-suppressing additive.

Step Action Description
1 Resin Preparation Swell the resin in DMF. Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF. Wash the resin thoroughly with DMF (at least 5 times).
2 Reagent Preparation In a separate vessel, dissolve 3 equivalents of S-Trityl Fmoc-D-N-Methyl-cysteine and 3 equivalents of Oxyma Pure (or HOBt) in DMF.
3 Activation & Coupling Add 3 equivalents of Diisopropylcarbodiimide (DIC) to the amino acid/additive solution. Immediately add this mixture to the washed resin.
4 Reaction Allow the coupling to proceed for 2-4 hours at room temperature. Monitor the reaction using a Kaiser test.
5 Washing Once the reaction is complete (negative Kaiser test), thoroughly wash the resin with DMF to remove excess reagents and byproducts.
Issue 2: Racemization Persists Even with a DIC/Oxyma Coupling Method

Question: I switched to a DIC/Oxyma coupling protocol, but I'm still observing unacceptable levels of racemization. What other factors could be at play?

Answer: While the coupling cocktail is a major factor, other experimental parameters can contribute to racemization.

Troubleshooting Checklist:
  • Temperature Control: Are you performing the coupling at elevated temperatures (e.g., using a microwave synthesizer)? High temperatures significantly accelerate the rate of enolization and subsequent racemization.[1][5] If possible, perform the coupling at room temperature. If heating is necessary, minimize the exposure time.[1]

  • Solvent Polarity: Highly polar solvents can promote racemization.[10] While DMF is standard, consider using a less polar co-solvent like Dichloromethane (DCM) if your sequence allows for it.[1]

  • Base Contamination: Ensure that your DMF is amine-free and that there is no residual piperidine left on the resin after the deprotection step. Thorough washing is critical.

Issue 3: Racemization is Particularly Severe at the C-Terminus

Question: I've noticed that the N-methylated cysteine is most susceptible to racemization when it is the first amino acid attached to the resin. Why is this, and how can I prevent it?

Answer: The C-terminal residue is exposed to every subsequent deprotection and coupling cycle, making it particularly vulnerable to base-catalyzed side reactions. The linkage to the resin also plays a role.

Strategic Recommendations:
  • Resin Choice: For C-terminal cysteine peptides, using a 2-Chlorotrityl chloride (2-CTC) resin is highly recommended.[1] The resulting ester linkage is more stable to the basic conditions of Fmoc deprotection with piperidine compared to Wang-type resins, reducing the risk of epimerization during subsequent cycles.[1]

  • Loading Conditions: When loading the first amino acid onto the 2-CTC resin, use a hindered base like DIPEA and avoid the use of coupling reagents. This direct esterification process does not involve the formation of a highly activated intermediate, thus minimizing racemization at this critical step.[1]

Visualizing the Mechanisms and Solutions

To better understand the chemical processes and the logic behind the recommended protocols, the following diagrams illustrate the key concepts.

Mechanism of Racemization

racemization_mechanism cluster_activation Carboxyl Activation cluster_racemization Base-Catalyzed Racemization AminoAcid Fmoc-D-NMe-Cys(Trt)-OH ActivatedEster Activated Ester Intermediate (e.g., OAt-ester) AminoAcid->ActivatedEster Coupling Reagent (e.g., HATU) Enolate Planar Enolate (Achiral) ActivatedEster->Enolate Base (e.g., DIPEA) - H+ PeptideBond Desired D-Peptide Bond + Undesired L-Epimer ActivatedEster->PeptideBond Resin-NH2 L_Epimer Fmoc-L-NMe-Cys(Trt)-Activated Enolate->L_Epimer + H+ L_Epimer->PeptideBond

Caption: Base-catalyzed racemization pathway for N-methylated cysteine.

Recommended Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_coupling Low-Racemization Coupling cluster_monitoring Monitoring & Completion Start Start with Fmoc-deprotected resin-bound peptide Wash Thoroughly wash resin with DMF Start->Wash Reagents Prepare solution of: 1. Fmoc-D-NMe-Cys(Trt)-OH 2. Oxyma Pure Activate Add DIC to solution Reagents->Activate Couple Immediately transfer mixture to resin Activate->Couple React React for 2-4 hours at room temperature Couple->React KaiserTest Perform Kaiser Test React->KaiserTest KaiserTest->React Positive FinalWash Wash resin with DMF KaiserTest->FinalWash Negative End Proceed to next cycle FinalWash->End

Caption: Optimized workflow for coupling S-Trityl Fmoc-D-N-Methyl-cysteine.

References

  • Cysteine Racemization in Fmoc-SPPS: Prevention & Detection. Peptide Chemistry.
  • Preventing racemization of Cysteine during Boc-Cys-Ser-OH coupling. BenchChem.
  • Histidine Racemization in SPPS: Prevention & Detection. Peptide Chemistry.
  • Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. PMC. [Link]

  • A Racemization-Free Coupling Method for Peptides Having N-Methylamino Acids at the Carboxy-Termini. Chemical and Pharmaceutical Bulletin.
  • A Racemization-Free Coupling Method for Peptides Having N-Methylamino Acids at the Carboxy-Termini. J-Stage. [Link]

  • N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Coupling Reagents. Aapptec. [Link]

  • Epimerisation in Peptide Synthesis. PMC. [Link]

  • N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry. [Link]

Sources

Optimization

minimizing side reactions with Fmoc-D-N-Me-Cys(Trt)-OH

A Guide to Minimizing Side Reactions in Peptide Synthesis Welcome to the Technical Support Center for Fmoc-D-N-Me-Cys(Trt)-OH. This resource is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Side Reactions in Peptide Synthesis

Welcome to the Technical Support Center for Fmoc-D-N-Me-Cys(Trt)-OH. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of incorporating this sterically hindered and sensitive amino acid into synthetic peptides. As Senior Application Scientists, we have compiled this guide based on a synthesis of peer-reviewed literature and extensive field experience to provide you with robust troubleshooting strategies and preventative protocols.

The unique structure of Fmoc-D-N-Me-Cys(Trt)-OH, with its N-methylated backbone, D-configuration, and bulky trityl-protected cysteine side-chain, presents a specific set of challenges during solid-phase peptide synthesis (SPPS). This guide is structured in a question-and-answer format to directly address the most common issues encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing significant racemization of the D-N-Me-Cys residue in my peptide. What are the likely causes and how can I prevent this?

A1: Racemization, the conversion of the D-enantiomer to a D/L mixture, is a critical issue with cysteine derivatives, and the N-methyl group can exacerbate this problem. The primary cause is the abstraction of the α-proton by a base during the coupling step, leading to a planar enolate intermediate.[1][2]

Underlying Causes:

  • High Basicity: The use of strong, non-sterically hindered bases like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) significantly increases the rate of α-proton abstraction.[1][2][3]

  • Highly Activating Coupling Reagents: Potent uronium or phosphonium salt reagents (e.g., HBTU, HATU, PyBOP) in the presence of a strong base create a highly activated ester, making the α-proton more acidic and susceptible to abstraction.[4][5]

  • Prolonged Pre-activation: Allowing the activated amino acid to sit in solution with the base before adding it to the resin increases the time for racemization to occur.[1]

  • Elevated Temperatures: Higher reaction temperatures can accelerate the rate of racemization.[6]

Preventative Strategies & Protocols:

StrategyRecommendationRationale
Choice of Base Replace strong bases with a weaker, more sterically hindered base like 2,4,6-collidine (TMP).[1][2]TMP has a lower basicity than DIEA, reducing the rate of α-proton abstraction.[1] Its steric bulk may also play a minor role.
Coupling Reagent Selection Utilize carbodiimide-based activators such as DIC in combination with an additive like HOBt or Oxyma Pure.[4][7]These methods operate under more acidic or neutral conditions, which suppresses base-catalyzed racemization.
Reaction Conditions Minimize pre-activation time.[1] Perform the coupling at a lower temperature (e.g., 0°C).[6]This reduces the lifetime of the highly activated intermediate, thereby minimizing the window for proton abstraction.[1]
Solvent Choice Consider performing the coupling in a 1:1 mixture of CH2Cl2-DMF.[2]The polarity of the solvent can influence the rate of racemization.

Troubleshooting Workflow for Racemization:

Caption: Troubleshooting workflow for racemization issues.

Q2: I'm struggling with low coupling efficiency for Fmoc-D-N-Me-Cys(Trt)-OH. What can I do to improve the yield?

A2: The combination of the N-methyl group and the bulky Trityl protecting group creates significant steric hindrance, which can dramatically slow down the coupling reaction.[8]

Underlying Causes:

  • Steric Hindrance: The N-methyl group and the Trt group physically block the approach of the activated amino acid to the N-terminal amine of the growing peptide chain.[8]

  • Reduced Nucleophilicity: The secondary amine of the N-methylated residue is less nucleophilic than a primary amine.[8]

  • Ineffective Coupling Reagents: Standard carbodiimide reagents like DCC or DIC alone may not be reactive enough to overcome the steric barrier.[8]

Strategies for Improved Coupling Efficiency:

StrategyRecommendationRationale
High-Reactivity Coupling Reagents Employ high-reactivity uronium/aminium salts like HATU or HCTU, or phosphonium salts such as PyAOP or PyBOP.[5][8][9] For extremely difficult couplings, PyBrOP can be effective.[8][9]These reagents form highly reactive activated esters that can overcome the steric hindrance and reduced nucleophilicity of N-methylated amino acids.[5]
Optimized Reaction Conditions Increase the reaction time, perform double couplings, or utilize microwave-assisted synthesis.[8]These modifications provide more energy and time for the sterically hindered coupling to proceed to completion.
Pre-activation Pre-activate the Fmoc-D-N-Me-Cys(Trt)-OH with the coupling reagent for a short period (e.g., 5 minutes) before adding it to the resin.[2][8]This ensures the formation of the active species before it encounters the resin-bound peptide.
Monitoring the Reaction Use the bromophenol blue test to monitor the reaction, as the standard ninhydrin test does not work for secondary amines.[8] A color change from blue to yellow indicates a complete reaction.This provides a reliable method to determine if the coupling has gone to completion.

Recommended Protocol for Difficult Couplings:

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF.

  • Amino Acid Activation: In a separate vessel, dissolve 3-5 equivalents of Fmoc-D-N-Me-Cys(Trt)-OH in DMF. Add 3-5 equivalents of HATU and 6-10 equivalents of DIEA or Collidine.

  • Pre-activation: Allow the mixture to pre-activate for 5 minutes.

  • Coupling: Add the activated amino acid solution to the washed resin.

  • Reaction: Allow the coupling reaction to proceed for 2-4 hours at room temperature. For very difficult couplings, a second coupling may be necessary.

  • Monitoring: Perform a bromophenol blue test to confirm completion.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents.

Q3: After cleavage, I'm observing incomplete removal of the Trityl (Trt) group and the formation of disulfide bonds. How can I ensure complete deprotection and maintain the reduced state of the cysteine?

A3: The Trityl group is cleaved by trifluoroacetic acid (TFA), but the reaction is reversible due to the stability of the trityl cation and the nucleophilicity of the cysteine thiol.[4] This can lead to incomplete deprotection. Furthermore, the free thiol is susceptible to oxidation, leading to disulfide bond formation.

Underlying Causes:

  • Reversibility of Trt Deprotection: The highly stable trityl cation can re-attach to the cysteine thiol if not effectively scavenged.

  • Oxidation of the Free Thiol: In the absence of reducing agents, the free sulfhydryl groups can readily oxidize to form intermolecular or intramolecular disulfide bonds.

Optimized Cleavage and Deprotection:

Cleavage Cocktail Selection:

The key to successful cleavage is the use of a "cleavage cocktail" containing scavengers to trap the reactive carbocations generated during deprotection.

Cleavage CocktailComposition (v/v)Use Case
Reagent K [10]TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), 1,2-Ethanedithiol (EDT) (2.5%)Recommended for peptides containing multiple sensitive residues like Cys, Met, Trp, and Tyr.
TFA/TIS/H₂O/EDT TFA (94%), Triisopropylsilane (TIS) (1%), Water (2.5%), EDT (2.5%)A good general-purpose cocktail that minimizes odor. TIS is an excellent scavenger for the trityl cation. EDT helps maintain a reducing environment.

Protocol for Cleavage and Deprotection:

  • Resin Preparation: Wash the dried peptide-resin with DCM.

  • Cleavage: Suspend the resin in the chosen cleavage cocktail (e.g., Reagent K) at a ratio of 10-20 mL per gram of resin.

  • Reaction: Stir the mixture for 2-4 hours at room temperature.

  • Filtration: Filter the resin and wash it with a small amount of fresh TFA.

  • Precipitation: Combine the filtrates and precipitate the peptide by adding cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

  • Drying: Dry the peptide pellet under vacuum.

Workflow for Complete Deprotection and Prevention of Oxidation:

Caption: Decision workflow for cleavage cocktail selection.

References

  • Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-Fmoc deprotection reagent. ScienceDirect. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • General synthetic strategy for regioselective ultrafast formation of disulfide bonds in peptides and proteins. Nature. [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]

  • Efficient, Racemization‐Free Peptide Coupling of N‐Alkyl Amino Acids by Using Amino Acid Chlorides Generated In Situ—Total Syntheses of the Cyclopeptides Cyclosporin O and Omphalotin A. ResearchGate. [Link]

  • Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1. AAPPTec. [Link]

  • Side reactions in the SPPS of Cys-containing peptides. Academia.edu. [Link]

  • N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Science Publishing. [Link]

  • Native Chemical Ligation Strategy to Overcome Side Reactions during Fmoc-Based Synthesis of C-Terminal Cysteine-Containing Peptides. ACS Publications. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
  • Characterizing degradation products of peptides containing N-terminal Cys residues by (off-line high-performance liquid chromatography)/matrix-assisted laser desorption/ionization quadrupole time-of-flight measurements. PubMed. [Link]

  • Cleavage Cocktail Selection. CDN. [Link]

  • Characterizing degradation products of peptides containing N-terminal Cys residues by (off-line high-performance liquid chromatography)/matrix-assisted laser desorption/ionization quadrupole time-of-flight measurements. PMC. [Link]

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Publications. [Link]

  • A cleavage cocktail for methionine-containing peptides. Academia.edu. [Link]

  • The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis. PubMed. [Link]

  • Aminovinyl Cysteine Containing Peptides: A Unique Motif That Imparts Key Biological Activity. ACS Publications. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Incomplete Coupling of N-methylated Cysteine

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of N-methylate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of N-methylated cysteine (N-Me-Cys) into peptide sequences during Solid-Phase Peptide Synthesis (SPPS). N-methylation is a critical modification for enhancing the pharmacokinetic properties of peptide therapeutics, but it introduces unique synthetic hurdles.[1][2] This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome these challenges.

The Challenge of N-methylated Residues

The core difficulty in coupling amino acids onto an N-methylated residue, such as N-Me-Cys, stems from two primary factors:

  • Steric Hindrance: The presence of the methyl group on the nitrogen atom creates significant steric bulk around the reactive amine.[3][4] This bulkiness physically obstructs the approach of the incoming activated amino acid, dramatically slowing down the rate of peptide bond formation.

  • Reduced Nucleophilicity: The N-terminal secondary amine of the N-methylated residue is electronically less nucleophilic than a primary amine, further reducing its reactivity towards the activated carboxyl group.[3]

These factors can lead to incomplete coupling, resulting in deletion sequences that are often difficult to separate from the target peptide, ultimately impacting yield and purity.[5] This guide will walk you through diagnosing and solving these issues.

Troubleshooting Guide: Incomplete Coupling

This section is structured in a question-and-answer format to directly address the most common issues observed in the lab.

Question 1: My initial coupling attempt onto N-methylated Cysteine shows a significant amount of starting material (uncoupled peptide-resin). What is the first-line troubleshooting strategy?

Answer: An incomplete first coupling is the most common problem. The initial response should focus on optimizing the existing reaction conditions before resorting to more complex solutions.

Immediate Cause: The primary culprits are insufficient reaction time and/or inadequate activation to overcome the steric hindrance of the N-Me-Cys residue.[3]

Solutions (In Order of Application):

  • Recouple with Fresh Reagents: The simplest and often most effective first step is to perform a second coupling (a "double coupling").[3] Drain the reaction vessel and repeat the coupling step using a fresh solution of the activated amino acid. This provides a second opportunity for the reaction to go to completion.

  • Extend Coupling Time: If a single coupling is preferred, significantly extend the reaction time. While standard couplings might take 1-2 hours, sterically hindered couplings can require 4 hours, 12 hours, or even longer at room temperature.[6][7] Monitor the reaction progress to determine the optimal duration.

  • Increase Reagent Equivalents: While using a large excess of coupling reagents should be done cautiously to avoid side reactions, increasing the equivalents of the amino acid and coupling reagent (e.g., from 3 eq. to 5 eq.) can help drive the reaction to completion.

Workflow: First-Line Troubleshooting

G start Incomplete Coupling Detected (e.g., via Bromophenol Blue Test) double_couple Perform Double Coupling with fresh reagents start->double_couple monitor Monitor Coupling (Bromophenol Blue Test) double_couple->monitor complete Coupling Complete monitor->complete Negative (Yellow) incomplete Still Incomplete monitor->incomplete Positive (Blue/Green) next_steps Proceed to Advanced Strategies (Reagent Change, Temperature) incomplete->next_steps

Caption: First-line troubleshooting workflow for incomplete coupling.

Question 2: I've tried double coupling and extending the reaction time, but the coupling to N-Me-Cys is still incomplete. What should I try next?

Answer: If basic optimizations fail, the issue likely lies with the reactivity of your chosen coupling reagent or sub-optimal reaction conditions. It's time to employ more powerful strategies.

Probable Cause: Your current coupling reagent (e.g., standard carbodiimides like DIC) may not be potent enough to activate the incoming amino acid sufficiently to overcome the high steric barrier.[3][8] Additionally, on-resin peptide aggregation could be shielding the N-terminal N-Me-Cys.[9][10]

Solutions:

  • Switch to a High-Reactivity Coupling Reagent: This is the most critical next step. Uronium/aminium or phosphonium salt-based reagents are essential for difficult couplings.[3][11]

    Reagent ClassExamplesPotency & Use Case
    Uronium/Aminium HATU, HCTU Highly effective and the go-to choice for most difficult couplings, including N-methylated residues.[11][12]
    Phosphonium PyBOP, PyAOP Very effective, especially for N-methyl amino acids.[6][8]
    Halophosphonium PyBrOP A more reactive, but also more aggressive, phosphonium reagent. Reserved for extremely difficult couplings where others have failed.[8][11]
  • Elevate the Reaction Temperature (Microwave Synthesis): Increasing the temperature can provide the kinetic energy needed to overcome the activation barrier. Microwave-assisted SPPS is particularly effective as it allows for rapid and uniform heating, significantly reducing reaction times and often improving purity.[13][14][15] A typical microwave protocol might involve heating at 75-90°C for 5-20 minutes.[15][16]

  • Address Peptide Aggregation: If the resin appears clumped or has shrunken, aggregation is likely occurring.[9][17]

    • Solvent Choice: Switch from DMF to N-Methyl-2-pyrrolidone (NMP), which has better solvating properties for aggregating sequences.[15]

    • Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling mixture can help disrupt the secondary structures causing aggregation.[18]

Diagram: Steric Hindrance at the N-methylated Amine

G cluster_0 Peptide on Resin cluster_1 Incoming Activated Amino Acid P Peptide Chain Cys N-Me-Cys Residue P->Cys N N Cys->N Me CH3 N->Me Steric Shield H H N->H AA Fmoc-AA-OX (Activated Ester) AA->N Nucleophilic Attack (Hindered)

Caption: Steric hindrance from the N-methyl group shields the amine.

Frequently Asked Questions (FAQs)

Q1: How do I monitor the completion of a coupling reaction onto N-Me-Cys? The standard Kaiser (ninhydrin) test doesn't work.

A1: You are correct; the Kaiser test only works for primary amines and will give a false negative (yellow/colorless) with the secondary amine of N-Me-Cys.[19] The recommended method is the Bromophenol Blue (BPB) Test .[3][11]

  • Principle: BPB is an indicator that is blue in the presence of a free (unreacted) amine and turns yellow when the amine is acylated (coupled).

  • Result Interpretation:

    • Blue to Green Beads: Incomplete coupling. Recouple or take other corrective action.[11][20]

    • Yellow Beads: Complete coupling. Proceed to the next step in your synthesis.[11]

Q2: Which protecting group is best for the cysteine thiol side chain when dealing with N-methylation?

A2: The choice of thiol protecting group is critical to prevent side reactions. The Trityl (Trt) group is a very common and robust choice for Fmoc-based SPPS.[7][21] It is highly stable to the basic conditions of Fmoc deprotection (piperidine) and the coupling conditions but is readily cleaved by the strong acid (TFA) used in the final cleavage step.[22][23] Other groups like S-tert-butyl (StBu) have also been used successfully.[2]

Q3: Can I perform on-resin N-methylation of cysteine instead of using a pre-formed Fmoc-N-Me-Cys-OH building block?

A3: Yes, on-resin N-methylation is a viable strategy, though it presents its own challenges.[1][24] A common method involves first protecting the primary amine of the cysteine on the resin (e.g., with an o-nitrobenzenesulfonyl group), followed by methylation, and then deprotection to reveal the N-methyl amine for the next coupling.[3] While this can be cost-effective, the subsequent coupling onto the newly formed N-methylated amine will still face the same steric hindrance issues discussed above.[1]

Q4: My peptide sequence is known to be difficult and prone to aggregation. Should I take any special precautions before I even get to the N-Me-Cys coupling?

A4: Absolutely. Proactive measures are always better than reactive troubleshooting. If your sequence has a high content of hydrophobic residues (Val, Ile, Ala) or those known to promote β-sheet formation, consider the following from the start of your synthesis:[10][17]

  • Use a High-Swelling Resin: Resins like ChemMatrix® or TentaGel® can better accommodate aggregated peptide chains and improve reagent accessibility.

  • Incorporate "Kink" Residues: If possible, strategically placing a pseudoproline dipeptide or a Dmb/Hmb-protected amino acid every 6-8 residues can disrupt the interchain hydrogen bonding that leads to aggregation.[9][18]

  • Use NMP as a Solvent: Start the synthesis using NMP instead of DMF to improve solvation from the beginning.[15]

Key Experimental Protocols

Protocol 1: Bromophenol Blue (BPB) Test for Secondary Amines

This protocol is used to qualitatively monitor the completion of coupling to N-methylated residues.[11]

  • Prepare Test Solution: Dissolve 250 mg of bromophenol blue in 50 mL of DMF.

  • Sample Collection: After the coupling reaction has proceeded for the desired time, remove a small sample of the peptide-resin (approx. 5-10 mg).

  • Washing: Place the resin sample in a small test tube and wash thoroughly with methanol (3x) to remove any residual base (e.g., DIPEA) which can cause a false positive.

  • Testing: Add 2-3 drops of the BPB test solution to the washed resin beads.

  • Observation: Agitate for 1 minute and observe the color of the resin beads and the solution.

    • Blue/Green: Incomplete coupling.

    • Yellow/Slight Green: Coupling is complete or near completion.

Protocol 2: High-Efficiency Coupling Using HATU

This protocol is recommended for coupling any amino acid onto an N-Me-Cys residue.[4]

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed (using 20% piperidine in DMF) and the resin has been thoroughly washed with DMF.[6]

  • Activation Solution: In a separate vessel, dissolve the incoming Fmoc-amino acid (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.

  • Base Addition: Add DIPEA (8 equivalents) to the activation solution.

  • Pre-activation: Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution will typically change color.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel for at least 2 hours at room temperature. For difficult sequences, this can be extended to 4 hours or more.

  • Monitoring & Washing: Perform a BPB test (Protocol 1) to check for completion. If incomplete, perform a second coupling. If complete, drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

Protocol 3: Microwave-Assisted Coupling for Difficult Sequences

This protocol leverages thermal energy to accelerate slow coupling reactions.[14][15]

  • Resin Preparation: As described in Protocol 2, start with the fully deprotected and washed peptide-resin in a microwave-safe reaction vessel.

  • Reagent Preparation: Prepare the activation solution as described in Protocol 2 (Fmoc-amino acid, HATU, DIPEA in DMF or NMP).

  • Coupling: Add the activated solution to the resin.

  • Microwave Irradiation: Place the vessel in a dedicated peptide synthesis microwave reactor. Irradiate at a constant temperature of 75°C for 10-20 minutes.

  • Post-Microwave: Allow the vessel to cool to room temperature.

  • Monitoring & Washing: Perform a BPB test (Protocol 1). If the reaction is complete, wash the resin as described in Protocol 2.

References

  • Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. [Link]

  • Roodbeen, R., & Jensen, K. J. (2013). Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings. Methods in Molecular Biology, 1047, 141-149. [Link]

  • Strategies for Enhancing Sustainability in Peptide Synthesis: Minimal-Protection and Minimal-Rinsing SPPS. Chemistry Today. [Link]

  • Chapter 5: Microwave-assisted Peptide Synthesis. The Royal Society of Chemistry. [Link]

  • Peptide Secondary Structure Prediction: Aggregation Risks. Gyros Protein Technologies. [Link]

  • Proximity-driven acceleration of challenging solid-phase peptide couplings. PNAS. [Link]

  • A convenient microwave-enhanced solid-phase synthesis of short chain N -methyl-rich peptides. ResearchGate. [Link]

  • Methods and protocols of modern solid phase peptide synthesis. DU Chem. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • In situ thioester formation for protein ligation using α-methylcysteine. RSC Publishing. [Link]

  • Therapeutic peptides: Synthesis optimization using parallel automated SPPS. Gyros Protein Technologies. [Link]

  • Syntheses of sterically hindered peptides containing N-methylated amino acid(s). ResearchGate. [Link]

  • A Viable Synthesis of N-Methyl Cysteine. PMC. [Link]

  • Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. [Link]

  • Fast Cysteine Bioconjugation Chemistry. PMC. [Link]

  • US Patent for Methods and intermediates for chemical synthesis of polypeptides and proteins.
  • Oxybenzotriazole free peptide coupling reagents for N-methylated amino acids. R Discovery. [Link]

  • Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec. [Link]

  • Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. ACS Publications. [Link]

  • A Qualitative Test for Monitoring Coupling Completeness in Solid Phase Peptide Synthesis Using Chloranil. SciSpace. [Link]

  • (a) Cys thiol protection with N-methyl maleimide yielding a... ResearchGate. [Link]

  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. PubMed. [Link]

  • Understanding Acid Lability of Cysteine Protecting Groups. PMC. [Link]

  • Analysis Methods for Peptide-Related Impurities in Peptide Drugs. PharmaCMC. [Link]

  • Procedures to Improve Difficult Couplings. ResearchGate. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. [Link]

  • Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews. [Link]

Sources

Optimization

Technical Support Center: Managing Peptide Aggregation with S-Trityl Fmoc-D-N-Methyl-cysteine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the advanced management of peptide aggregation using Fmoc-D-N-Me-Cys(Trt)-OH. This guide is designed for researchers, chemists...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the advanced management of peptide aggregation using Fmoc-D-N-Me-Cys(Trt)-OH. This guide is designed for researchers, chemists, and drug development professionals engaged in Solid-Phase Peptide Synthesis (SPPS). Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your syntheses.

Introduction: The Challenge of Aggregation and the N-Methyl Solution

Peptide aggregation during SPPS is a primary cause of synthesis failure, leading to incomplete reactions, low yields, and difficult purifications. Aggregation arises from the formation of intermolecular hydrogen bonds between growing peptide chains, which adopt secondary structures like β-sheets, rendering the N-terminus inaccessible for the next coupling step[1]. This is particularly prevalent in hydrophobic sequences[1][2].

The incorporation of N-methylated amino acids is a powerful strategy to disrupt this process[3][4]. By replacing the amide proton with a methyl group, we eliminate a critical hydrogen bond donor, sterically hindering the formation of the rigid, ordered structures that define an aggregate[3][4][5]. Fmoc-D-N-Me-Cys(Trt)-OH is a unique building block that not only introduces an aggregation-breaking N-methyl group but also incorporates a cysteine residue, protected by the acid-labile S-trityl group, which is essential for forming disulfide bonds or for applications requiring a free thiol[6].

However, the very features that make this reagent effective also introduce specific synthetic challenges. The increased steric bulk around the nitrogen atom reduces its nucleophilicity, making coupling reactions inherently more difficult than with standard amino acids[3][7][8]. This guide will address these challenges directly.

Troubleshooting Guide: From Coupling to Cleavage

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Incomplete Coupling of Fmoc-D-N-Me-Cys(Trt)-OH

Question: My coupling reaction for Fmoc-D-N-Me-Cys(Trt)-OH is incomplete. The bromophenol blue test remains blue/green, indicating free secondary amines. What is causing this and how can I achieve complete coupling?

Answer: This is the most common challenge associated with N-methylated residues. The low reactivity is due to two primary factors:

  • Reduced Nucleophilicity: The secondary amine of the N-methylated residue is electronically less nucleophilic than a primary amine[8].

  • Steric Hindrance: The N-methyl group, combined with the bulky S-trityl group, physically blocks the approach of the activated amino acid's carboxyl group[3][7][9]. Standard coupling reagents like DIC/HOBt are often insufficient to overcome this energy barrier.

Solutions:

  • Utilize High-Reactivity Coupling Reagents: Employ uronium/aminium salts like HATU or HCTU, or phosphonium salts such as PyBOP or PyAOP. These form highly reactive activated esters capable of acylating the hindered amine[8]. For exceptionally difficult couplings, the bromonium salt PyBrOP can be effective, though it should be used with caution due to its high reactivity.

  • Optimize Reaction Conditions:

    • Increase Reaction Time & Double Couple: Extend the coupling time to 2-4 hours. If the reaction is still incomplete, perform a second coupling with a fresh solution of activated amino acid[8].

    • Use Microwave-Assisted Synthesis: Microwave energy can significantly accelerate sterically hindered couplings, often driving them to completion in minutes[7][8][10].

  • Change Your Solvent System: Switch from Dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP), or use a mixture of DMF/NMP. These solvents are better at solubilizing peptide chains and disrupting aggregation, which can improve access to the reactive site[1][11].

G cluster_0 Troubleshooting Difficult N-Methyl Coupling Start Incomplete Coupling (Positive Bromophenol Blue Test) Decision1 Using Standard Coupling Reagent? Start->Decision1 Action1 Switch to High-Reactivity Reagent (HATU, HCTU, PyBOP) Decision1->Action1 Yes Decision2 Is Coupling Still Incomplete? Decision1->Decision2 No Action1->Decision2 Action2 Perform Double Coupling & Extend Time Decision2->Action2 Yes End Coupling Complete (Negative Test) Decision2->End No Action3 Consider Microwave -Assisted SPPS Action2->Action3 Action3->End

Caption: Troubleshooting workflow for difficult N-methylated couplings.
Issue 2: Racemization of the Cysteine Residue

Question: My final peptide analysis shows a significant diastereomeric impurity corresponding to the D-Cys epimer. How can I minimize racemization during the coupling of Fmoc-D-N-Me-Cys(Trt)-OH?

Answer: Cysteine residues are particularly susceptible to racemization, especially when using highly activating uronium/aminium reagents in the presence of a strong tertiary amine base like Diisopropylethylamine (DIPEA)[12][13]. High temperatures, such as those used in microwave synthesis, can exacerbate this issue significantly[12][14].

Solutions:

  • Optimize Your Base: Avoid large excesses of DIPEA. A weaker base, such as 2,4,6-collidine, can be used as a substitute to reduce the rate of racemization[13].

  • Control Pre-activation Time: Minimize the time between the activation of the amino acid and its addition to the resin. Prolonged pre-activation in the presence of a base increases the window for racemization to occur[8].

  • Use Carbodiimide Activation: For sensitive sequences, reverting to a carbodiimide-based activation method, such as DIC with an additive like Oxyma Pure or HOBt, can be beneficial. This combination provides a less basic environment, suppressing racemization[14].

Coupling Reagent CombinationRacemization PotentialCoupling Efficiency
HCTU/DIPEA (High Temp)Very High[14]Excellent
HATU/DIPEAHighExcellent
HBTU/CollidineModerateGood
DIC/Oxyma PureLow[14]Moderate to Good
Table 1: Comparison of coupling reagents and their associated racemization risk for Cysteine.
Issue 3: Incomplete S-Trityl Deprotection During Final Cleavage

Question: After TFA cleavage, my mass spectrometry results show a peak at +242 Da, corresponding to the peptide with the trityl group still attached to the cysteine. How can I ensure complete deprotection?

Answer: The S-trityl bond is acid-labile, but the cleavage reaction is reversible. The highly stable trityl cation, once cleaved, can re-alkylate the nucleophilic thiol group of cysteine if it is not effectively captured by a scavenger[15].

Solutions:

  • Use an Optimized Cleavage Cocktail: Your cleavage cocktail must contain a scavenger that efficiently and irreversibly quenches the trityl cation. Triisopropylsilane (TIS) is extremely effective for this purpose[15][16].

  • Ensure Sufficient Scavenger Concentration: For peptides containing multiple trityl-protected residues (e.g., Cys, His, Asn, Gln), the concentration of scavengers needs to be sufficient to handle all released cations[15][17]. A common mistake is using too little cleavage cocktail volume for the amount of peptide-resin.

Recommended Cleavage Cocktails:

Reagent NameCompositionKey Features & Use Cases
Reagent K TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5)A general-purpose, robust cocktail for peptides with multiple sensitive residues, including Cys(Trt)[18].
Reagent B TFA/Phenol/Water/TIS (88:5:5:2)An "odorless" alternative that uses TIS as the primary scavenger. Highly effective for removing trityl groups[16].
TFA/TIS/H₂O TFA/TIS/Water (95:2.5:2.5)A simple and very common cocktail. The TIS is critical for scavenging the trityl cation[15].
TFA/TIS/EDT TFA/TIS/1,2-Ethanedithiol (95:2.5:2.5)The addition of EDT helps keep the cysteine in a reduced state, preventing disulfide formation during cleavage[15].
Table 2: Recommended TFA cleavage cocktails for complete deprotection of Cys(Trt).

Frequently Asked Questions (FAQs)

Q1: What is the precise mechanism by which N-methylation disrupts peptide aggregation?

A1: Peptide chains aggregate primarily by forming intermolecular β-sheets. This structure is stabilized by a dense network of hydrogen bonds between the backbone amide protons (-NH) of one chain and the carbonyl oxygens (C=O) of an adjacent chain. By introducing a methyl group onto the amide nitrogen (N-CH₃), you remove the amide proton. This single modification breaks the repeating hydrogen bond pattern required for β-sheet formation, effectively acting as a "chain breaker" and keeping the peptide chains more solvated and accessible for synthesis reagents[3][4][19].

G cluster_0 Standard Peptide Chains (Aggregation Prone) cluster_1 N-Methylated Chain (Aggregation Disrupted) a1 ...-Cα-C(=O)-N(H)-Cα-C(=O)-... b1 ...-Cα-C(=O)-N(H)-Cα-C(=O)-... a1->b1 H-Bond a2 ...-Cα-C(=O)-N(H)-Cα-C(=O)-... b2 ...-Cα-C(=O)-N(CH₃)-Cα-C(=O)-... note No H-Bond Possible (Steric Block) b2->note

Caption: N-methylation removes the amide proton, disrupting intermolecular H-bonds.

Q2: The standard Kaiser (ninhydrin) test is negative after my N-methyl coupling step. How can I reliably monitor the reaction?

A2: The Kaiser test relies on the reaction of ninhydrin with primary amines to produce a dark blue color. It does not react with the secondary amine of an N-methylated residue, resulting in a false negative (typically yellow or faint orange)[8]. You must use a test that can detect secondary amines, such as the bromophenol blue test [8]. A positive result (blue or green resin beads) indicates an incomplete reaction, while a negative result (yellow/orange beads) signifies a complete coupling.

Q3: How do I detect and quantify aggregation in my final, cleaved peptide product?

A3: Several biophysical techniques can be employed to analyze the aggregation state of your purified peptide:

  • Size Exclusion Chromatography (SEC): This is a highly accurate method to separate and quantify monomers from soluble dimers and higher-order aggregates[20][21].

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in solution and is very sensitive for detecting the presence of larger aggregates[21][22].

  • Thioflavin T (ThT) Fluorescence Assay: ThT is a dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of many peptide aggregates. It is a sensitive method for detecting amyloid-like fibrils[23].

  • UV-Vis Spectroscopy (Turbidity): A simple method where an increase in absorbance at wavelengths like 350 nm can indicate the presence of light-scattering aggregates, providing a qualitative measure of aggregation or precipitation[20][24].

Q4: Are there alternative strategies to N-methylation for overcoming aggregation?

A4: Yes, several other "difficult sequence" strategies can be used, sometimes in combination:

  • Pseudoproline Dipeptides: Incorporating these dipeptides (derived from Ser or Thr) introduces a "kink" in the peptide backbone that disrupts β-sheet formation. The original Ser/Thr residue is regenerated during final TFA cleavage[1].

  • Backbone Protecting Groups: Attaching a temporary, acid-labile group like 2-hydroxy-4-methoxybenzyl (Hmb) to a backbone amide nitrogen serves a similar purpose to N-methylation by preventing hydrogen bonding[1].

  • Chaotropic Salts: Adding agents like LiCl or KSCN to coupling or deprotection steps can help break up aggregates on the resin[1][11].

Key Experimental Protocols

Protocol 1: Difficult Coupling Cycle for Fmoc-D-N-Me-Cys(Trt)-OH
  • Resin Preparation: Following standard Fmoc deprotection of the preceding residue, wash the peptide-resin thoroughly with DMF (3x) and NMP (3x).

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-N-Me-Cys(Trt)-OH (4 eq.), HATU (3.9 eq.), and Oxyma Pure (4 eq.) in NMP. Add 2,4,6-collidine (8 eq.) and pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the peptide-resin. Agitate at room temperature for 2 hours.

  • Monitoring: Remove a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform the Bromophenol Blue Test (Protocol 2).

  • Recoupling (if necessary): If the test is positive (blue/green), filter the resin, wash with NMP (3x), and repeat steps 2-4.

  • Washing: Once the coupling is complete (test is yellow), wash the resin thoroughly with NMP (3x), DMF (3x), and DCM (3x) to prepare for the next deprotection step.

Protocol 2: Bromophenol Blue Test for Secondary Amines
  • Sample Preparation: Place ~5 mg of washed and dried peptide-resin in a small glass test tube.

  • Reagent Addition: Add 2-3 drops of a 0.1% (w/v) solution of bromophenol blue in DMF.

  • Observation: Agitate for 1-2 minutes and observe the color of the resin beads.

    • Blue/Green Beads: Incomplete coupling (free secondary amine present).

    • Yellow/Orange Beads: Complete coupling (no free secondary amine).

References

  • LifeTein. (2025, September 25).
  • Creative Peptides. (n.d.). Peptide Analysis Techniques Review.
  • APC. (2021, August 25).
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Li, C., et al. (2016).
  • Natalello, A., et al. (2020). Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. Molecules, 25(20), 4833.
  • SCIEX. (2025, June 24). Protein Aggregates: Analytical Techniques to Address Hidden Complexities.
  • Packer, L. (Ed.). (n.d.). The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis. PubMed.
  • AAPPTec. (n.d.). Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1.
  • University of Rochester. (n.d.).
  • Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
  • Biron, E., et al. (2008). A Viable Synthesis of N-Methyl Cysteine. PMC.
  • Yajima, T., et al. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. PMC.
  • BenchChem. (n.d.).
  • BenchChem. (2025). A Comparative Guide to Fmoc-L-Cys(oNv)-OH and Fmoc-Cys(Trt)-OH in Solid-Phase Peptide Synthesis.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Fmoc-Cys(Trt)-OH Coupling Efficiency in Long Peptides.
  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
  • BenchChem. (n.d.).
  • BenchChem. (2025).
  • Chem-Impex. (n.d.). Fmoc-S-trityl-L-cysteine.
  • Academia.edu. (n.d.). (PDF) A cleavage cocktail for methionine-containing peptides.
  • Nowick Laboratory. (n.d.).
  • Biondi, L., & De Zotti, M. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 149.
  • National Institutes of Health. (n.d.). A cleavage cocktail for methionine-containing peptides. PubMed.
  • Sigma-Aldrich. (n.d.). Fmoc-N-Me-Cys(Trt)-OH 97 HPLC 944797-51-7.
  • Sigma-Aldrich. (n.d.).
  • Johansson, J., et al. (2008). N-Methylated Peptide Inhibitors of β-Amyloid Aggregation and Toxicity. Optimization of the Inhibitor Structure. Journal of Biological Chemistry, 283(49), 34138-34146.
  • Chatterjee, J., et al. (2018).
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • BenchChem. (n.d.). Technical Support Center: Impact of the N-methyl Group on Peptide Secondary Structure.
  • ResearchGate. (2025, August 7). S -trityl a Key Derivative to Prepare N- Methyl Cysteines | Request PDF.
  • ResearchGate. (2025, August 9).
  • National Institutes of Health. (n.d.).
  • National Institutes of Health. (2012, November 16). Synthesis of peptides containing C-terminal methyl esters using trityl side-chain anchoring.
  • ResearchGate. (2025, August 9). (PDF) A Viable Synthesis of N-Methyl Cysteine.
  • National Institutes of Health. (2012, November 16). Synthesis of peptides containing C -terminal methyl esters using trityl side-chain anchoring.
  • LifeTein. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for Cysteine Protection in SPPS: A Focus on Trityl-Based Thioether Protecting Groups.
  • CBL Patras. (n.d.). Utility of Trityl Supports in Fmoc-t-butyl Solid Phase Peptide Synthesis.

Sources

Troubleshooting

Technical Support Center: Purification of Peptides Containing D-N-methyl Cysteine

Welcome to the technical support center for the purification of peptides incorporating D-N-methyl cysteine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the un...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of peptides incorporating D-N-methyl cysteine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by this specific amino acid modification. The inclusion of an N-methyl group on a D-enantiomer of cysteine introduces a combination of increased hydrophobicity, steric hindrance, and potential for side reactions, which requires a nuanced and systematic approach to achieve high purity.[1][2][3]

This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios. Our goal is to explain not just what to do, but why specific strategies are effective, empowering you to optimize your purification workflows.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with purifying peptides containing D-N-methyl cysteine?

Answer: The purification of peptides containing D-N-methyl cysteine presents a multi-faceted challenge rooted in the residue's unique physicochemical properties.

  • Increased Hydrophobicity and Steric Hindrance: The N-methyl group adds steric bulk and increases the lipophilicity of the peptide.[1][2] This leads to stronger retention on reversed-phase (RP) columns, often requiring higher concentrations of organic solvent for elution.[1] The steric hindrance can also lead to incomplete coupling during solid-phase peptide synthesis (SPPS), resulting in a higher prevalence of closely related deletion sequence impurities that can be difficult to separate from the target peptide.[1][2]

  • Thiol Reactivity (Cysteine Moiety): The free thiol group of cysteine is susceptible to oxidation, which can lead to the formation of disulfide-bonded dimers or oligomers.[4] This introduces significant heterogeneity into the crude product. Disulfide bonds can also form intramolecularly or scramble (rearrange) under non-optimal pH conditions, further complicating the purification process.[5][6]

  • Secondary Structure and Aggregation: N-methylation restricts the conformational freedom of the peptide backbone, which can favor the formation of stable secondary structures.[2] While sometimes desirable, this can also promote aggregation, especially in hydrophobic sequences, leading to peak broadening, low recovery, and even precipitation during purification.[1][7]

  • Impact of D-Amino Acid: The D-amino acid configuration makes the peptide resistant to degradation by common proteases.[8][9][10] While this enhances the peptide's therapeutic potential, it means any enzyme-based cleanup strategies are not viable. The altered stereochemistry can also subtly influence the peptide's interaction with the stationary phase, sometimes affecting peak shape.[10][11]

Q2: How should I approach preventing disulfide bond formation and scrambling during purification?

Answer: Controlling the thiol chemistry of the cysteine residue is critical for a successful purification. The primary strategy is to keep the thiol group in its protonated, less reactive state.

  • Maintain a Low pH: The most effective method is to perform the entire purification process at a low pH.[5] The pKa of a cysteine thiol is approximately 8.3-8.6, so maintaining a pH of 3-4 ensures the thiol group remains protonated (-SH) and significantly less prone to oxidation.[5][6]

  • Use of Acidic Modifiers: Standard RP-HPLC protocols for peptides often use 0.1% trifluoroacetic acid (TFA) in the mobile phase.[12] This maintains a pH of around 2, which is ideal for suppressing disulfide formation.[5][13]

  • Work Quickly and Under Inert Atmosphere: When handling the crude peptide prior to purification (e.g., dissolution), work efficiently to minimize exposure to atmospheric oxygen. If the peptide is particularly sensitive, degassing solvents and blanketing the sample with an inert gas like argon or nitrogen can be beneficial.

  • Consider Reducing Agents (with caution): For analytical purposes or if dimerization is severe, a small amount of a reducing agent like dithiothreitol (DTT) can be added to the sample before injection. However, this is generally not advisable for preparative purification as it adds another component that must be removed later.

Q3: What are the recommended starting conditions for RP-HPLC purification of these peptides?

Answer: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most powerful technique for peptide purification.[12][14][15] A systematic approach to method development is key.

Here are recommended starting conditions:

ParameterRecommended Starting ConditionRationale & Expert Insights
Column Chemistry C18, Wide-Pore (300 Å)C18 provides strong hydrophobic retention. A wide-pore silica is crucial to allow large peptide molecules to access the bonded phase within the pores, preventing poor peak shape and low recovery.[16] For extremely hydrophobic peptides, a C4 or Diphenyl column may be a better choice to reduce retention.[1]
Mobile Phase A 0.1% TFA in HPLC-grade WaterTFA is an excellent ion-pairing agent that sharpens peaks by masking residual silanol groups on the silica surface and keeps the pH low to prevent thiol oxidation.[16][17]
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)ACN is the most common organic modifier due to its low viscosity and UV transparency.
Gradient 5-95% B over 60 minutes (Scouting)A broad "scouting" gradient is essential for the first injection to determine the approximate elution point of your target peptide. Once known, the gradient can be flattened around the elution point for better resolution.
Flow Rate 1 mL/min (Analytical)This is a standard starting point for a 4.6 mm ID column. Adjust proportionally for different column diameters.
Detection 214-220 nmThis wavelength range corresponds to the absorbance of the peptide bond, providing a universal signal for all peptide components.[18][19] If your peptide contains aromatic residues (Trp, Tyr), monitoring at 280 nm can also be useful.[19]

Part 2: Troubleshooting Guide

Problem: Poor Peak Shape (Broadening, Tailing, or Splitting)
  • Potential Cause 1: Peptide Aggregation.

    • Why it happens: The increased hydrophobicity from the N-methyl group can cause the peptide to self-associate, especially at high concentrations on the column.[1][7] This leads to broad, often misshapen peaks.

    • Solution:

      • Reduce Sample Load: Inject less material onto the column. This is the simplest and often most effective solution.

      • Increase Column Temperature: Elevating the column temperature (e.g., to 40-60°C) can disrupt hydrophobic interactions and improve peak shape and recovery.[17]

      • Add Organic Modifiers to Sample: Dissolve the crude peptide in a solution containing a small amount of organic solvent (like ACN or isopropanol) or a chaotropic agent like guanidine hydrochloride (GuHCl) to disrupt aggregation before injection.[4]

  • Potential Cause 2: Secondary Interactions with the Column.

    • Why it happens: Even with TFA, some free silanol groups on the silica stationary phase can interact with basic residues in the peptide, causing peak tailing.[20]

    • Solution:

      • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns have fewer residual silanols and provide better peak shapes.[16]

      • Try a Different Mobile Phase Modifier: While TFA is standard, formic acid (FA) or difluoroacetic acid (DFA) can sometimes provide better peak shapes for specific sequences, though they are weaker ion-pairing agents.[17]

  • Potential Cause 3: Co-eluting Impurities.

    • Why it happens: A split or shouldered peak often indicates the presence of an impurity that is very similar in structure to the target peptide (e.g., a deletion sequence from a failed coupling step).[18]

    • Solution:

      • Flatten the Gradient: Decrease the slope of the gradient (%B/min) around the elution point of your peptide. This increases the separation time between closely eluting species, improving resolution.

      • Change Selectivity: If flattening the gradient is insufficient, an orthogonal purification step is necessary.

Problem: Low Recovery of the Target Peptide
  • Potential Cause 1: Irreversible Adsorption or Precipitation.

    • Why it happens: Highly hydrophobic N-methylated peptides can adsorb irreversibly to the column matrix or precipitate if the organic concentration in the mobile phase is not high enough to maintain solubility.[2]

    • Solution:

      • Use a Less Retentive Column: Switch from a C18 to a C8 or C4 column.

      • Incorporate n-Propanol: For extremely "sticky" peptides, adding a small percentage (e.g., 5-10%) of n-propanol to Mobile Phase B can significantly improve recovery.[1]

      • Perform a Column Wash: After the run, wash the column with a very high concentration of organic solvent (e.g., 95% ACN or isopropanol) to elute any strongly bound material.

Problem: Persistent Impurities After RP-HPLC
  • Potential Cause: Co-elution of Structurally Similar Impurities.

    • Why it happens: RP-HPLC separates primarily based on hydrophobicity. Impurities with nearly identical hydrophobicity to the target peptide (e.g., diastereomers or certain deletion sequences) may co-elute.[13][15]

    • Solution: Employ Orthogonal Purification.

      • What it is: Orthogonal purification uses a second separation technique that relies on a different chemical principle than the first.[13][14] This is highly effective for removing impurities that are inseparable by one method alone.[13][15]

      • Recommended Method: Ion-Exchange Chromatography (IEX). After RP-HPLC, lyophilize the fractions containing your peptide and re-dissolve it in a low-salt buffer. IEX separates molecules based on their net charge. Since a deletion or modification could alter the peptide's charge, IEX can effectively separate it from the target molecule.[14][21]

Part 3: Protocols & Visualized Workflows

Protocol 1: Standard RP-HPLC Purification Workflow
  • Crude Peptide Preparation:

    • Dissolve the lyophilized crude peptide in a minimal amount of a strong solvent (e.g., DMSO) if solubility is poor, then dilute with Mobile Phase A.[1] For most peptides, direct dissolution in Mobile Phase A is sufficient.

    • Filter the sample through a 0.45 µm syringe filter to remove particulates.

  • System Setup and Equilibration:

    • Install a wide-pore (300 Å) C18 preparative column.

    • Equilibrate the column with the starting gradient conditions (e.g., 95% A, 5% B) for at least 3-5 column volumes.[1]

  • Scouting Run:

    • Inject a small amount of the crude peptide (e.g., 1-2 mg).

    • Run a broad diagnostic gradient (e.g., 5-95% B over 60 min).

    • Identify the retention time of the main peak corresponding to the target peptide (verified by mass spectrometry).

  • Preparative Run:

    • Based on the scouting run, design an optimized, shallower gradient. For example, if the peptide eluted at 40% B, a new gradient might be 30-50% B over 40 minutes.

    • Inject the desired amount of crude peptide.

    • Collect fractions across the main peak, ensuring to separate the peak apex from any fronting or tailing shoulders.[19]

  • Analysis and Pooling:

    • Analyze the purity of each collected fraction using analytical RP-HPLC and mass spectrometry.

    • Pool the fractions that meet the desired purity level.

  • Lyophilization:

    • Freeze the pooled fractions and lyophilize to obtain the final, pure peptide powder.[1]

Diagram: General Purification & Troubleshooting Workflow

This diagram outlines the logical steps from receiving a crude peptide to achieving a final pure product, including key decision points for troubleshooting.

Purification_Workflow cluster_prep Preparation cluster_purification Primary Purification (RP-HPLC) cluster_analysis Analysis cluster_outcome Final Product & Troubleshooting Crude Crude D-N-methyl Cys Peptide Dissolve Dissolve & Filter Sample Crude->Dissolve Scout Analytical Scouting Run Dissolve->Scout Prep Preparative RP-HPLC Run Scout->Prep Collect Collect Fractions Prep->Collect Analyze Analyze Fractions (LC-MS) Collect->Analyze Purity_Check Purity > 95%? Analyze->Purity_Check Pool Pool Pure Fractions Purity_Check->Pool Yes Troubleshoot Troubleshoot: - Flatten Gradient - Change Temp/Column - Orthogonal Method Purity_Check->Troubleshoot No Lyophilize Lyophilize Pool->Lyophilize Final Final Pure Peptide Lyophilize->Final Troubleshoot->Prep Re-inject

Caption: A decision-making workflow for the purification of D-N-methyl cysteine peptides.

References

  • Purification of therapeutic peptides using orthogonal methods to achieve high purity. Cytiva. Available at: [Link]

  • Better Purities With Orthogonal Peptide Purification Using PEC. Gyros Protein Technologies. Available at: [Link]

  • A Brief Overview of Polypeptide Purification Techniques. The Nest Group, Inc. (2009). Available at: [Link]

  • How to prevent disulfide bond scrambling? ResearchGate. (2016). Available at: [Link]

  • Chen, Y., et al. (2011). Disulfide bond formation and its impact on the biological activity and stability of recombinant therapeutic proteins produced by. University of Waterloo. Available at: [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. (2022). Available at: [Link]

  • Mobile Phase Modifiers. ZeptoMetrix. Available at: [Link]

  • Mobile Phase Additives for Peptide Characterization. Waters Blog. (2019). Available at: [Link]

  • Peptide Isolation & Purification Techniques. Waters Corporation. Available at: [Link]

  • HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs. Technology Networks. (2025). Available at: [Link]

  • Should My Peptides Have D-Amino Acids? LifeTein. (2024). Available at: [Link]

  • Affinity purification of synthetic peptides. PNAS. Available at: [Link]

  • Strategies for Optimizing the Production of Proteins and Peptides with Multiple Disulfide Bonds. PMC. Available at: [Link]

  • The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PMC. Available at: [Link]

  • Method to prevent sample preparation-induced disulfide scrambling in non-reduced peptide mapping. Google Patents.
  • Aguilar, M-I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. Available at: [Link]

  • Cringoli, M. C., & Marchesan, S. (2020). The Use of d-Amino Acids for Peptide Self-assembled Systems.
  • Should My Peptide Be Methylated? LifeTein. (2025). Available at: [Link]

  • d-Amino acids in antimicrobial peptides: a potential approach to treat and combat antimicrobial resistance. Canadian Science Publishing. Available at: [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. ACE HPLC Columns. Available at: [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. CD Genomics. (2024). Available at: [Link]

  • CMC regulatory challenges during peptide development. BioXconomy. (2024). Available at: [Link]

  • HPLC Purification of Peptides. Protocols.io. (2016). Available at: [Link]

  • A Viable Synthesis of N-Methyl Cysteine. PMC. Available at: [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. Available at: [Link]

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Reference Data & Comparative Studies

Validation

analytical methods for Fmoc-D-N-Me-Cys(Trt)-OH purity analysis

Analytical Mastery: Purity Assessment and Methodological Comparison for Fmoc-D-N-Me-Cys(Trt)-OH Executive Summary For drug development professionals engineering constrained, protease-resistant peptides, the incorporation...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Mastery: Purity Assessment and Methodological Comparison for Fmoc-D-N-Me-Cys(Trt)-OH

Executive Summary

For drug development professionals engineering constrained, protease-resistant peptides, the incorporation of unnatural and modified amino acids is a non-negotiable strategy[1]. Among these, Fmoc-D-N-Me-Cys(Trt)-OH (CAS 944797-51-7)[2] stands out as a highly specialized building block. By combining a D-stereocenter, an N-methylated backbone, and a bulky trityl (Trt) side-chain protecting group, this residue introduces profound conformational constraints into peptide backbones[3].

However, this unique structural triad introduces significant analytical complexities. The N-methylation restricts rotation around the Fmoc-carbamate bond, generating rotamers that falsely present as impurities in standard chromatography[4][5]. Furthermore, the D-stereocenter is highly susceptible to base-catalyzed enantiomerization (racemization) during synthetic activation[6]. As a Senior Application Scientist, I designed this guide to objectively compare analytical methodologies—moving beyond standard High-Performance Liquid Chromatography (HPLC) to establish self-validating workflows utilizing High-Temperature UHPLC-MS and Chiral Supercritical Fluid Chromatography (SFC) for the precise purity assessment of Fmoc-D-N-Me-Cys(Trt)-OH.

Mechanistic Primer: The Analytical Challenge of N-Methylation

Before selecting an analytical method, one must understand the underlying physics of the molecule. Standard unmethylated Fmoc-D-Cys(Trt)-OH typically elutes as a single, sharp peak in Reverse-Phase HPLC (RP-HPLC). In stark contrast, Fmoc-D-N-Me-Cys(Trt)-OH will almost always present as a broad peak or a distinct doublet at room temperature (25°C).

The Causality: The bulky Fmoc group and the N-methyl group create immense steric hindrance around the tertiary carbamate (C–N) bond. This raises the activation energy required for bond rotation, effectively freezing the molecule into distinct cis and trans conformers (rotamers) on the chromatographic timescale[5]. A novice analyst may erroneously quantify these split peaks as deletion sequences or incomplete methylation artifacts (e.g., unmethylated Fmoc-D-Cys(Trt)-OH).

To overcome this, thermodynamic energy must be introduced to the system. Elevating the column compartment temperature to 65°C–70°C increases the interconversion rate between the cis and trans states, averaging their retention behaviors and coalescing them into a single, sharp peak[4].

PurityAnalysis Start Fmoc-D-N-Me-Cys(Trt)-OH Sample Analysis SplitPeak Split Peaks / Broadening Observed at 25°C Start->SplitPeak Initial RP-HPLC TempCheck Elevate Column Temp (65°C - 70°C) SplitPeak->TempCheck Diagnostic Step Rotamer Peaks Coalesce (Confirmed Rotamers) TempCheck->Rotamer Yes Impurity Peaks Remain Split (Chemical Impurities) TempCheck->Impurity No

Caption: Workflow for differentiating Fmoc-N-methyl rotamers from true impurities.

Comparative Methodology

To establish a rigorous quality control profile, we must deploy orthogonal methods. The table below compares the performance of baseline analytical alternatives in resolving the unique failure modes of Fmoc-D-N-Me-Cys(Trt)-OH.

Table 1: Performance Comparison of Analytical Methodologies

Analytical MethodPrimary ApplicationResolution of Rotamer ArtifactsDetection of Trt-Loss / DimerizationEnantiomeric Discrimination (D vs. L)
Standard RP-HPLC (25°C) Routine lab checksPoor (Induces false-positive impurities)YesNo
High-Temp UHPLC (65°C) Chemical Purity & AssayExcellent (Complete peak coalescence)YesNo
UHPLC-ESI-MS (+ mode) Impurity IdentificationExcellent (Mass validation of coalesced peak)Excellent (Identifies ∆ mass -242 Da)No
Chiral SFC (Isocratic) Chiral PurityGood (Dependent on mobile phase modifier)ModerateExcellent

Table 2: Diagnostic Impurity Profile via High-Temp UHPLC-MS When utilizing High-Temp UHPLC-MS (as opposed to standard UV-HPLC), the chemical identity of true impurities can be definitively assigned via their mass-to-charge ratio[4]. The theoretical molecular weight of Fmoc-D-N-Me-Cys(Trt)-OH is 599.74 g/mol [7].

Target / ImpurityMechanistic OriginUHPLC Behavior (65°C)ESI-MS

Fmoc-D-N-Me-Cys(Trt)-OH Target Product Single, sharp peak600.2
cis/trans RotamersConformational artifactCoalesces into target peak600.2
Fmoc-D-Cys(Trt)-OHIncomplete N-methylationDistinct peak (earlier RT)586.2
Fmoc-D-N-Me-Cys-OHPremature Trt-group lossDistinct peak (much earlier RT)358.1
Fmoc-L-N-Me-Cys(Trt)-OHBase-catalyzed racemizationCo-elutes with target600.2 (Requires SFC)

Self-Validating Experimental Protocols

Protocol A: High-Temperature UHPLC-UV Methodology for Chemical Purity

This protocol utilizes thermal energy to bypass rotameric splitting, revealing the true chemical purity of the batch.

  • Column: Waters BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent sub-2-micron column capable of handling high temperatures).

  • Column Temperature: 65°C. (Critical Causality: Exceeding 75°C combined with acidic mobile phases may artificially cleave the acid-labile Trityl group on-column. 65°C represents the optimal thermodynamic middle-ground).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% to 95% B over 8 minutes. Flow rate: 0.5 mL/min[4].

  • Detection: UV at 214 nm (amide backbone) and 254 nm (Fmoc/Trt aromatics).

  • Self-Validation System: Inject the same vial at 25°C and 65°C. If a suspected impurity peak shifts and merges entirely into the main peak at 65°C, it is mathematically validated as a rotamer. If the peak remains distinct, it is a true chemical deletion or modification (e.g., unmethylated Fmoc-D-Cys).

Protocol B: Chiral Supercritical Fluid Chromatography (SFC) for Enantiomeric Purity

The coupling of sterically hindered N-methyl amino acids is notoriously slow, frequently requiring strong bases (e.g., DIPEA, collidine) and extended reaction times. This creates an environment highly conducive to the racemization of the D-stereocenter into the L-isomer[6][8]. RP-HPLC cannot resolve these enantiomers. SFC is the premier alternative, outperforming normal-phase Chiral HPLC through lower viscosity, faster diffusion, and highly efficient resolution.

SFC_Workflow Prep Sample Prep (1 mg/mL in MeOH) SFC Chiral SFC System (Amylose Phase) Prep->SFC Detect UV PDA Detection (220 nm) SFC->Detect Data D/L Enantiomer Quantification Detect->Data

Caption: Chiral SFC methodology for precise enantiomeric profiling.

  • Column: Chiralpak AD-H or IG (Amylose-based stationary phase), 5 µm, 4.6 x 250 mm.

  • Co-Solvent (Modifier): 20% Methanol containing 0.1% Formic Acid (to maintain the carboxylic acid in a protonated state).

  • Main Fluid: Supercritical

    
    .
    
  • Backpressure / Temp: 120 bar at 35°C.

  • Self-Validation System (Spike-In Control): Analyze the crude Fmoc-D-N-Me-Cys(Trt)-OH. If a minor peak is observed near the baseline, intentionally spike the vial with 1% of an authentic Fmoc-L -N-Me-Cys(Trt)-OH reference standard. Re-inject the sample. If the suspected impurity peak exactly doubles in area with no new peaks formed, the impurity is definitively confirmed as the L-enantiomer byproduct resulting from synthetic racemization.

References

  • A Comparative Guide to the HPLC Analysis of Peptides Synthesized with Fmoc-Cys(Trt)-OH - Benchchem.
  • Application Notes and Protocols for the Synthesis of Fmoc-N-Methyl-D-valine and its Application in Solid-Phase Peptide - Benchchem.
  • An Improved Synthesis of Fmoc-N-methyl-α-amino Acids - SciSpace.
  • CAS 944797-51-7: Fmoc-N-Me-Cys(Trt)-OH - CymitQuimica.
  • Fmoc-N-Me-Cys(Trt)-OH | CAS 944797-51-7 - SCBT.
  • Fmoc-N-Me-Cys(Trt)-OH 97% HPLC 944797-51-7 - MilliporeSigma.
  • Development of Novel Melanocortin Receptor Agonists Based on the Cyclic Peptide Framework - PMC.
  • Design and Synthesis of a 3-Arylenoyltetramic Acid Library - ACS Publications.

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Comparative

A Comparative Guide to S-Trityl Fmoc-D-N-Methyl-cysteine and S-Trityl Fmoc-L-Cysteine in Solid-Phase Peptide Synthesis

Executive Summary The incorporation of cysteine residues is a critical step in the synthesis of peptides intended for structural studies, therapeutic development, and bioconjugation. While S-Trityl Fmoc-L-Cysteine remain...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of cysteine residues is a critical step in the synthesis of peptides intended for structural studies, therapeutic development, and bioconjugation. While S-Trityl Fmoc-L-Cysteine remains the industry standard, the strategic use of its stereochemical and N-methylated analog, S-Trityl Fmoc-D-N-Methyl-cysteine, offers profound advantages in drug discovery, particularly for enhancing proteolytic stability and modulating peptide conformation. This guide provides a comprehensive, data-supported comparison of these two building blocks in the context of Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will explore the fundamental differences in their chemical reactivity, impact on synthesis protocols, and influence on the final peptide's physicochemical and biological properties.

This document is intended for researchers, chemists, and drug development professionals seeking to make informed decisions when designing and synthesizing complex, cysteine-containing peptides. We will delve into the causality behind experimental choices, provide validated protocols, and present a clear, comparative analysis to guide your synthetic strategy.

FeatureS-Trityl Fmoc-L-CysteineS-Trityl Fmoc-D-N-Methyl-cysteine
Primary Synthetic Challenge Racemization (Epimerization)Poor Coupling Efficiency
Recommended Coupling DIC / Oxyma PureHATU / DIEA (or other high-efficiency reagents)
Reaction Kinetics Standard to fastSignificantly slower; may require double coupling or elevated temperatures[1]
Steric Hindrance Moderate (Trityl group)High (Trityl group + N-methyl group)[2][]
Impact on Peptide Stability Susceptible to proteolysisHigh resistance to proteolysis[4][5][6]
Conformational Impact Maintains natural L-conformationInduces local conformational constraints; can disrupt secondary structures[7][8]
Cleavage & Deprotection Standard TFA cocktailStandard TFA cocktail

Foundational Principles: The Significance of Cysteine Modification in SPPS

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are constructed, allowing for the sequential addition of amino acids to a growing chain anchored to a solid support.[9] Cysteine, with its unique thiol side chain, is a cornerstone of peptide chemistry, enabling the formation of disulfide bridges that are critical for defining the tertiary structure and biological activity of many peptides and proteins.[10][11]

However, the incorporation of cysteine is not without its challenges. The nucleophilic thiol group requires robust protection, for which the acid-labile S-trityl (Trt) group is a cost-effective and widely used option.[10][12] Furthermore, the α-proton of cysteine is unusually acidic, making it particularly susceptible to base-catalyzed racemization during the coupling step, which can compromise the chiral integrity of the final peptide.[13][14][15]

To overcome the limitations of natural peptides, such as poor enzymatic stability, medicinal chemists often employ strategic modifications:

  • D-Amino Acids: As enantiomers of the natural L-amino acids, their incorporation renders peptide bonds resistant to cleavage by most endogenous proteases, significantly extending the peptide's in-vivo half-life.[4][5][16]

  • N-Methylation: The addition of a methyl group to the backbone amide nitrogen removes a hydrogen bond donor and introduces steric bulk. This modification not only provides another layer of proteolytic resistance but can also enhance membrane permeability and lock the peptide into a specific, bioactive conformation.[2][6][17]

S-Trityl Fmoc-D-N-Methyl-cysteine combines all three of these features: a protected thiol, a D-configuration, and an N-methylated backbone, making it a powerful but challenging tool for advanced peptide design.

The Benchmark: S-Trityl Fmoc-L-Cysteine

Fmoc-L-Cys(Trt)-OH is the workhorse for introducing cysteine into peptides via SPPS.[18] Its chemistry is well-understood, and its behavior is predictable.

Key Characteristics:

  • Protection: The bulky S-trityl group effectively shields the thiol side chain during synthesis and is stable to the piperidine solutions used for Fmoc deprotection.[11] It is readily removed during the final cleavage from the resin with standard trifluoroacetic acid (TFA) cocktails.[12]

  • Reactivity: As a primary amino acid, its coupling kinetics are generally favorable.

  • Primary Challenge - Racemization: The principal drawback of using Fmoc-L-Cys(Trt)-OH is its propensity for racemization. During carboxyl activation, especially with uronium/aminium salt reagents (like HBTU/HATU) in the presence of a strong base (like DIEA), the α-proton can be abstracted.[13][14] This generates a planar enolate intermediate, leading to a loss of stereochemistry and the formation of the D-Cys diastereomeric impurity.[13] Even a small percentage of this impurity can disrupt proper folding and reduce the yield of the desired bioactive product.

To mitigate this, the use of carbodiimide-based coupling agents, such as diisopropylcarbodiimide (DIC) with a low-basicity additive like Oxyma Pure, is strongly recommended.[13][19] This creates a less basic environment, suppressing α-proton abstraction and preserving chiral integrity.

The Challenger: S-Trityl Fmoc-D-N-Methyl-cysteine

Fmoc-D-N-Me-Cys(Trt)-OH is a specialty building block designed to confer specific therapeutic properties. Its use fundamentally alters both the synthetic process and the final peptide's characteristics.

Key Characteristics:

  • Enhanced Stability: The combination of the D-configuration and N-methylation provides a dual shield against enzymatic degradation, making peptides incorporating this residue exceptionally stable in biological systems.[4][17]

  • Conformational Rigidity: The N-methyl group restricts rotation around the peptide bond, reducing the conformational flexibility of the peptide backbone.[2] This can be advantageous for locking a peptide into its active conformation, potentially increasing receptor affinity.

  • Primary Challenge - Coupling Efficiency: The overwhelming synthetic hurdle is the steric hindrance and reduced nucleophilicity caused by the N-methyl group.[1][2][19] The secondary amine of the N-methylated residue is a much poorer nucleophile than a primary amine, and it is sterically shielded. This results in dramatically slower reaction kinetics during the coupling step. Standard coupling conditions are often insufficient, leading to incomplete reactions and a high proportion of deletion sequences, which complicates purification.[2]

To overcome this, highly efficient coupling reagents that create a very reactive activated ester are necessary. Uronium/aminium salts like HATU, in combination with a non-nucleophilic base such as DIEA, are the standard choice.[19] Even with these powerful reagents, extended reaction times, elevated temperatures (using microwave-assisted SPPS), or double-coupling protocols are often required to drive the reaction to completion.[1][2]

Head-to-Head Comparison: A Synthetic & Functional Analysis

The choice between these two derivatives is dictated entirely by the desired outcome of the research. One is optimized for routine synthesis, while the other is a tool for imparting specific, drug-like properties.

G cluster_0 Choice of Cysteine Derivative cluster_1 Synthetic Considerations cluster_2 Impact on Final Peptide L_Cys S-Trityl Fmoc-L-Cysteine L_Challenge Primary Challenge: Racemization Risk L_Cys->L_Challenge L_Property Properties: - Natural Conformation - Protease Susceptible L_Cys->L_Property D_N_Me_Cys S-Trityl Fmoc-D-N-Methyl-cysteine D_Challenge Primary Challenge: Poor Coupling Efficiency D_N_Me_Cys->D_Challenge D_Property Properties: - Constrained Conformation - High Protease Resistance - Enhanced Permeability D_N_Me_Cys->D_Property L_Solution Solution: Use DIC / Oxyma L_Challenge->L_Solution D_Solution Solution: Use HATU / DIEA, Extended Time D_Challenge->D_Solution

Caption: Comparative logic flow for selecting and using L-Cys vs. D-N-Me-Cys derivatives.

Experimental Design & Protocols

The following protocols represent validated starting points for the incorporation of these amino acids. Note that optimization may be required based on the specific peptide sequence.

Protocol 5.1: Standard Coupling of Fmoc-L-Cys(Trt)-OH (Low Racemization)

This protocol is designed to minimize epimerization of the cysteine residue.

  • Resin Preparation: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5-7 times).[20]

  • Activation Solution: In a separate vessel, dissolve Fmoc-L-Cys(Trt)-OH (3 eq.), Oxyma Pure (3 eq.) in DMF.

  • Coupling: Add Diisopropylcarbodiimide (DIC, 3 eq.) to the activation solution and immediately add the mixture to the deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring & Washing: Monitor the reaction completion using a Kaiser test.[20] Once complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

Protocol 5.2: Optimized Coupling for Fmoc-D-N-Me-Cys(Trt)-OH (High Efficiency)

This protocol uses a high-efficiency reagent to overcome the steric hindrance of the N-methyl group.

  • Resin Preparation: Swell and deprotect the resin as described in Protocol 5.1.

  • Activation Solution: In a separate vessel, dissolve Fmoc-D-N-Me-Cys(Trt)-OH (3 eq.) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU, 2.9 eq.) in DMF.[19]

  • Coupling: Add N,N-Diisopropylethylamine (DIEA, 6 eq.) to the activation solution. Allow 1-2 minutes for pre-activation, then add the solution to the deprotected peptide-resin.[19]

  • Reaction: Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult couplings (e.g., coupling onto another N-methylated residue), a second coupling (repeating steps 2-4) or microwave heating may be necessary.[1]

  • Monitoring & Washing: A standard Kaiser test will be negative as it tests for primary amines. Use a Chloranil or Isatin test to monitor for the presence of secondary amines. After the reaction, wash the resin as described in Protocol 5.1.

G cluster_L Protocol 5.1: Fmoc-L-Cys(Trt)-OH cluster_D Protocol 5.2: Fmoc-D-N-Me-Cys(Trt)-OH L_Swell Swell & Deprotect Resin L_Activate Activate: Fmoc-L-Cys(Trt)-OH + DIC / Oxyma Pure L_Swell->L_Activate L_Couple Couple (1-2 hr) L_Activate->L_Couple L_Wash Wash L_Couple->L_Wash D_Swell Swell & Deprotect Resin D_Activate Activate: Fmoc-D-N-Me-Cys(Trt)-OH + HATU / DIEA D_Swell->D_Activate D_Couple Couple (2-4 hr) (May require double coupling) D_Activate->D_Couple D_Wash Wash D_Couple->D_Wash

Caption: Comparative experimental workflows for coupling L-Cys and D-N-Me-Cys derivatives.

Protocol 5.3: Cleavage and Global Deprotection

This protocol is suitable for peptides synthesized with either amino acid derivative.

  • Resin Preparation: After the final synthesis cycle, wash the fully assembled peptide-resin with DCM (3x) and dry under vacuum.

  • Cleavage: Prepare a cleavage cocktail of TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5 v/v/v).[20] Add the cocktail to the dried resin (approx. 10 mL per 0.1 mmol of synthesis scale).

  • Reaction: Agitate at room temperature for 2-3 hours. The TIS acts as a scavenger for the trityl cations released during deprotection, preventing re-alkylation of the cysteine thiol.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a 50 mL tube of cold diethyl ether.

  • Isolation: Centrifuge the peptide suspension, decant the ether, and wash the peptide pellet with cold ether one more time. Dry the crude peptide pellet under vacuum.

Protocol 5.4: Analytical Workflow for Purity Assessment
  • Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water).

  • HPLC Analysis: Analyze the sample using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[21][22] A C18 column is typically used with a gradient of water and acetonitrile, both containing 0.1% TFA.[21][23] Purity is assessed by integrating the area of the main product peak relative to the total peak area.[22]

  • Mass Spectrometry (MS): Confirm the identity of the main peak by coupling the HPLC to a mass spectrometer (LC-MS).[24] The observed mass should match the calculated theoretical mass of the desired peptide. This will also help identify deletion sequences or other side-products.

Troubleshooting & Advanced Considerations

  • Incomplete Coupling of D-N-Me-Cys: If deletion of the N-methylated residue is observed in the MS, a double coupling is the first recommended step. If this fails, consider increasing the reaction temperature to 40-50°C for a single, longer coupling.[25]

  • Racemization of L-Cys: If the HPLC chromatogram shows a significant shoulder or a closely eluting peak that has the same mass as the product, racemization is a likely cause. Ensure that no pre-activation is performed with DIC and that the base concentration is minimized.

  • Side Reactions with C-Terminal Cysteine: When a cysteine residue is at the C-terminus of the peptide, it is more susceptible to base-catalyzed side reactions, such as the formation of 3-(1-piperidinyl)alanine during Fmoc deprotection.[26] Using a 2-chlorotrityl chloride resin can mitigate this issue due to its steric bulk and the milder cleavage conditions required.[26]

Conclusion

The selection between S-Trityl Fmoc-L-Cysteine and S-Trityl Fmoc-D-N-Methyl-cysteine is a strategic decision that hinges on the ultimate goal of the peptide synthesis project. Fmoc-L-Cys(Trt)-OH is the reliable, cost-effective choice for synthesizing peptides that mimic natural structures, with the primary caveat being the careful management of racemization through optimized coupling chemistry. Conversely, Fmoc-D-N-Me-Cys(Trt)-OH is a powerful but demanding building block for developing peptide therapeutics with enhanced stability and tailored conformations. Its successful incorporation requires overcoming significant steric challenges with high-efficiency coupling reagents and optimized protocols. By understanding the distinct chemical personalities and synthetic requirements of each derivative, researchers can harness their respective strengths to advance the frontiers of peptide science and drug discovery.

References

  • LifeTein. (2025, September 25). Should My Peptide Be Methylated?. [Online] Available at: [Link]

  • Peptide Chemistry. (n.d.). Cysteine Racemization in Fmoc-SPPS: Prevention & Detection. [Online] Available at: [Link]

  • Han, Y., Albericio, F., & Barany, G. (1997). Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 62(13), 4307–4312. [Online] Available at: [Link]

  • LifeTein. (2024, October 18). Should My Peptides Have D-Amino Acids?. [Online] Available at: [Link]

  • CD Formulation. (n.d.). D-Amino Acid-Containing Peptide Synthesis. [Online] Available at: [Link]

  • Aguilar, M.-I. (Ed.). (2003). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. [Online] Available at: [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Online] Available at: [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Online] Available at: [Link]

  • de la Torre, B. G., & Albericio, F. (2020). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Current Medicinal Chemistry, 27(12), 1956-1967. [Online] Available at: [Link]

  • Mtoz Biolabs. (n.d.). Workflow of HPLC in Peptide Purity Analysis. [Online] Available at: [Link]

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Online] Available at: [Link]

  • Sagan, S., Karoyan, P., Lequin, O., Chassaing, G., & Lavielle, S. (2004). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 63(4), 368-376. [Online] Available at: [Link]

  • Guler, M. O. (Ed.). (2020). The Use of d-Amino Acids for Peptide Self-assembled Systems. The Royal Society of Chemistry.
  • International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. 12(1), 3140-3159.
  • Han, Y., et al. (1997). Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides. Journal of Peptide Research, 49(2), 128-35.
  • Aapptec. (n.d.). N-Methyl amino acids. [Online] Available at: [Link]

  • Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Online] Available at: [Link]

  • Fields, G. B., et al. (1991). The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis. Peptide Research, 4(2), 95-101. [Online] Available at: [Link]

  • Aurelio, L., et al. (2016). Synthesis and Modification of the Amyloid Peptide Sequence 37-42 of Aβ42 (AβPP). Molecules, 21(7), 885.
  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3-35. [Online] Available at: [Link]

  • Amerigo Scientific. (n.d.). Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins. [Online] Available at: [Link]

  • Bodanszky, M., & Bath, R. J. (1969). Active Esters and Resins in Peptide Synthesis: the Role of Steric Hindrance.
  • Burlina, F., et al. (2017). S-trityl a Key Derivative to Prepare N-Methyl Cysteines. Organic Letters, 19(16), 4239-4242.
  • LookChem. (n.d.). Cas 103213-32-7, FMOC-S-trityl-L-cysteine. [Online] Available at: [Link]

  • Chatterjee, J., et al. (2013). N-methylation in amino acids and peptides: Scope and limitations.
  • Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-16. [Online] Available at: [Link]

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Validation

A Researcher's Guide to the Structural Analysis of Peptides Containing N-Methylated Cysteine

Introduction: The Significance of N-Methylated Cysteine in Modern Peptide Science In the landscape of drug discovery and chemical biology, the strategic modification of peptides is paramount to enhancing their therapeuti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of N-Methylated Cysteine in Modern Peptide Science

In the landscape of drug discovery and chemical biology, the strategic modification of peptides is paramount to enhancing their therapeutic potential. Among these modifications, N-methylation of the peptide backbone is a powerful tool. This seemingly subtle addition of a methyl group to a backbone amide nitrogen can dramatically improve a peptide's stability against enzymatic degradation, fine-tune its conformation, and enhance its membrane permeability.[1][2] N-methylated cysteine (MeCys), in particular, is of growing interest due to the unique structural and functional roles of the cysteine residue itself, including disulfide bond formation, metal chelation, and bioconjugation.

However, the very properties that make N-methylation so beneficial also introduce significant challenges to its structural analysis.[1] For researchers and drug developers, accurately confirming the incorporation of N-methylated cysteine and elucidating its impact on the peptide's three-dimensional structure is a critical step in the development pipeline. This guide provides an in-depth comparison of the primary analytical techniques used for this purpose, grounded in experimental principles and practical insights to ensure the integrity of your structural analysis.

The Analytical Challenge: Why N-Methylation Complicates Structural Analysis

The core difficulty in analyzing N-methylated peptides stems from the modification of the amide bond. The replacement of the amide proton with a methyl group has two major consequences:

  • Altered Fragmentation in Mass Spectrometry: Standard fragmentation techniques like Collision-Induced Dissociation (CID) primarily cleave the peptide backbone at the amide bonds. The N-methyl group can alter these fragmentation pathways, sometimes leading to ambiguous or incomplete sequence information.[1]

  • Conformational Heterogeneity: The N-methylated amide bond can exist as both cis and trans isomers, which may interconvert slowly.[3] This can lead to conformational heterogeneity in solution, complicating analysis by techniques like Nuclear Magnetic Resonance (NMR) and even chromatography, where it can cause peak broadening or the appearance of multiple peaks for a single compound.[3]

This guide will compare the three cornerstone techniques for peptide structural analysis—Mass Spectrometry, NMR Spectroscopy, and X-ray Crystallography—in the context of these specific challenges.

Comparative Analysis of Key Structural Techniques

Mass Spectrometry (MS): The Gold Standard for Sequence Verification

Mass spectrometry is indispensable for confirming the successful synthesis and primary structure of N-methylated peptides. It offers unparalleled sensitivity and accuracy for molecular weight determination and sequence analysis.[1][4]

Core Principles: MS measures the mass-to-charge ratio (m/z) of ions. For peptide analysis, this is typically coupled with a separation technique like Liquid Chromatography (LC-MS) and a fragmentation method (tandem MS or MS/MS) to determine the amino acid sequence.[1] The incorporation of an N-methylated cysteine results in a mass increase of 14.01565 Da compared to a standard cysteine residue.

Choosing the Right Fragmentation Technique: The choice of fragmentation method is critical for sequencing N-methylated peptides.

  • Collision-Induced Dissociation (CID): This is the most common method, involving the collision of peptide ions with an inert gas.[1] While effective for standard peptides, the presence of an N-methyl group can sometimes lead to neutral losses or preferential fragmentation pathways that complicate spectral interpretation.[1] CID is generally more effective for smaller, low-charged peptides.

  • Electron Transfer Dissociation (ETD): ETD involves the transfer of an electron to a multiply charged peptide ion, causing fragmentation along the N-Cα backbone.[5] A key advantage of ETD is that it preserves labile post-translational modifications, including N-methylation.[1] This often results in clearer fragmentation patterns (c- and z-type ions) and more reliable sequence coverage, especially for larger peptides.[5][6]

  • Higher-Energy Collisional Dissociation (HCD): This is a beam-type CID method that can provide high-resolution fragment ion spectra.[7] HCD is known to generate a good balance of b- and y-type ions and can be complementary to both CID and ETD.[7]

The following diagram illustrates the fundamental difference in backbone cleavage between CID and ETD.

Fragmentation Conceptual Diagram: Peptide Fragmentation in MS/MS cluster_CID Collision-Induced Dissociation (CID) cluster_ETD Electron Transfer Dissociation (ETD) CID_Peptide ...-NH-CHR-CO-NH-CHR'-CO-... CID_Fragments b-ion: ...-NH-CHR-CO+ y-ion: +NH2-CHR'-CO-... CID_Peptide->CID_Fragments Cleavage at Amide Bond ETD_Peptide ...-NH-CHR-CO-NH-CHR'-CO-... ETD_Fragments c-ion: ...-NH-CHR-CO-NH3+ z-ion: •CHR'-CO-... ETD_Peptide->ETD_Fragments Cleavage at N-Cα Bond

Caption: CID vs. ETD Fragmentation Mechanisms.

Experimental Protocol: LC-MS/MS Analysis for Sequence Confirmation

  • Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile) to a concentration of approximately 10-100 fmol/µL.

  • LC Separation: Inject the sample onto a reverse-phase C18 column. Elute the peptide using a gradient of increasing acetonitrile concentration (containing 0.1% formic acid). This step separates the target peptide from impurities.

  • MS1 Analysis (Molecular Weight Confirmation): As the peptide elutes, acquire full scan mass spectra in positive ion mode. Deconvolute the resulting spectrum to determine the experimental molecular weight. Compare this to the theoretical molecular weight to confirm the incorporation of the N-methyl group.

  • MS/MS Analysis (Sequencing): Set the mass spectrometer to perform data-dependent acquisition. The most intense ions from the MS1 scan are automatically selected for fragmentation using a combination of CID and/or ETD.

  • Data Analysis: Use a suitable software suite to analyze the MS/MS spectra. Search the fragmentation data against the theoretical sequence of the N-methylated peptide. For ETD data, ensure the software is configured to search for c- and z-type ions. The presence of a complete fragment ion series confirms the sequence and pinpoints the location of the N-methylated cysteine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Key to 3D Structure in Solution

While MS is excellent for primary structure, NMR is the most powerful technique for determining the high-resolution three-dimensional structure of peptides in solution.[8] This is crucial for understanding how N-methylation impacts the peptide's conformation and, consequently, its biological activity.

Core Principles: NMR spectroscopy probes the magnetic properties of atomic nuclei. By analyzing various NMR parameters, such as chemical shifts, coupling constants, and the Nuclear Overhauser Effect (NOE), one can deduce the peptide's conformation, identify flexible regions, and observe dynamic processes.[8][9]

Key Experiments for N-Methylated Peptides:

  • 1D ¹H NMR: Provides an initial overview of the sample's purity and folding state. The N-methyl group itself gives a characteristic signal, typically a singlet around 2.7-3.1 ppm.[3] The presence of two sets of signals for residues near the N-methylated cysteine can be a clear indication of cis/trans isomerism.[3]

  • 2D TOCSY (Total Correlation Spectroscopy): Identifies protons that are part of the same amino acid spin system.[9] This is the first step in assigning resonances to specific amino acid types.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most important experiment for structure determination. It detects protons that are close to each other in space (typically < 5 Å), regardless of whether they are close in the sequence.[9] The pattern of NOEs is used to define the peptide's secondary and tertiary structure. For N-methylated peptides, specific NOEs involving the N-methyl protons are critical for determining the cis or trans conformation of the amide bond.[3]

Causality in Experimental Choices: The choice of NMR experiments follows a logical progression. TOCSY is used first to group protons by residue. Then, NOESY is used to connect these residues in sequence and through space. The presence of N-methylation necessitates careful analysis of the NOESY spectrum to resolve the cis/trans ambiguity, which is a primary determinant of the local backbone structure.

Experimental Workflow: Peptide Structure Determination by NMR

NMR_Workflow General NMR Workflow for Peptide Structural Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Structure Calculation Prep Dissolve peptide in buffer (e.g., PBS in H2O/D2O) Conc: >0.5 mM Acq_1D 1D ¹H Spectrum (Purity & Folding Check) Prep->Acq_1D Acq_2D 2D TOCSY & NOESY (Assignments & Distance Restraints) Acq_1D->Acq_2D Assign Resonance Assignment (Using TOCSY & NOESY) Acq_2D->Assign Restraints Extract NOE distance & Dihedral Angle Restraints Assign->Restraints Calc Structure Calculation (e.g., using XPLOR-NIH) Restraints->Calc Refine Refinement & Validation (Ensemble of Structures) Calc->Refine

Caption: A streamlined workflow for NMR-based peptide structure determination.

X-ray Crystallography: The Atomic-Resolution Snapshot

X-ray crystallography provides the highest resolution view of a molecule's structure, detailing the precise position of each atom.[10] However, it relies on the ability to grow well-ordered crystals, which can be a significant bottleneck, especially for flexible peptides.[11][12]

Core Principles: The technique involves directing a beam of X-rays onto a crystal of the peptide.[10] The electrons in the atoms diffract the X-rays, creating a unique diffraction pattern. This pattern is then used to calculate an electron density map, from which a detailed atomic model of the peptide is built.[10]

Advantages and Limitations: The primary advantage is the unparalleled atomic resolution. The resulting structure provides a definitive view of the peptide's conformation in the solid state, including the cis/trans state of the N-methylated bond. However, the main limitation is the requirement for high-quality crystals, which is not always feasible.[11] Furthermore, the crystal structure represents a static snapshot and may not fully represent the dynamic conformations present in solution.[11]

Experimental Considerations: For successful crystallization, the peptide must be of very high purity (>95%).[11] Crystallization conditions are screened by varying parameters such as pH, temperature, precipitant, and peptide concentration. The evaporation method is commonly used for small peptides.[11]

Head-to-Head Comparison of Techniques

FeatureMass Spectrometry (MS)NMR SpectroscopyX-ray Crystallography
Primary Information Molecular Weight & Amino Acid Sequence3D Structure & Dynamics in SolutionHigh-Resolution 3D Structure (Static)
Sensitivity Very High (fmol - amol)Moderate (µmol - mmol)Low (requires mg for crystals)
Sample Requirement Low (µg)High (mg)[8]High (mg)
Throughput HighLow to ModerateLow (crystal screening is slow)
Key Advantage Definitive sequence verification; compatible with complex mixtures (LC-MS)Provides structural information in a biologically relevant solution stateProvides atomic-level resolution
Key Limitation Indirect structural information; fragmentation can be complex for N-methylated peptides[1]Requires large amounts of pure sample; complex data analysis; size limitations (~30 kDa)[8][13]Crystal formation is a major bottleneck; structure may not reflect solution state[11][12]

Conclusion and Recommendations

The structural analysis of peptides containing N-methylated cysteine requires a multi-faceted approach. No single technique can provide all the necessary information. A validated and trustworthy workflow should leverage the strengths of each method:

  • Start with Mass Spectrometry: Always begin with LC-MS and MS/MS to confirm the peptide's identity, purity, and the successful incorporation of N-methylated cysteine. Employing both CID and ETD is highly recommended to ensure complete and unambiguous sequence coverage.[6][7]

  • Proceed to NMR for Conformational Analysis: For peptides intended for biological applications, NMR is essential. It is the only technique that can reveal the peptide's three-dimensional structure and dynamic behavior in a solution environment, providing critical insights into the conformational impact of N-methylation.

  • Use X-ray Crystallography for High-Resolution Insights: If atomic-level detail of a specific conformation is required (e.g., for computational modeling or understanding a binding interaction) and crystals can be obtained, X-ray crystallography offers the ultimate resolution.

By integrating these techniques, researchers, scientists, and drug development professionals can build a comprehensive and validated structural model of N-methylated cysteine-containing peptides, paving the way for the rational design of next-generation therapeutics.

References

  • Syka, J. E. P., Coon, J. J., Schroeder, M. J., Shabanowitz, J., & Hunt, D. F. (2004). Peptide and protein sequence analysis by electron transfer dissociation mass spectrometry. Proceedings of the National Academy of Sciences, 101(26), 9528–9533. [Link]

  • MtoZ Biolabs. (n.d.). NMR-Based Peptide Structure Analysis Service. MtoZ Biolabs. [Link]

  • Lange, O. F., Lakomek, N.-A., Farès, C., Schröder, G. F., Walter, K. F. A., Becker, S., Meiler, J., Grubmüller, H., Griesinger, C., & de Groot, B. L. (2008). Recognition dynamics of a host-guest system by integrated NMR and MD studies. Journal of the American Chemical Society, 130(42), 13734–13744. [Link]

  • Quan, L., & Liu, M. (2013). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Modern Chemistry & Applications, 1(1). [Link]

  • Reignier, T., & Martin, L. (2016). LC–MS analysis of all fifteen non‐natural multiply α‐N‐methylated peptide macrocycles produced in P. pastoris. ResearchGate. [Link]

  • ResearchGate. (n.d.). ETD versus CID dissociation of peptides. [Link]

  • Scolaro, C., & Grim, S. (2008). A Viable Synthesis of N-Methyl Cysteine. Molecules, 13(8), 1845-1863. [Link]

  • ResearchGate. (n.d.). Conformational analysis of N-methylated peptides. [Link]

  • Biggar, K. K., & Li, S. S.-C. (2015). Comprehending Dynamic Protein Methylation with Mass Spectrometry. OMICS: A Journal of Integrative Biology, 19(2), 73–83. [Link]

  • Wikipedia. (n.d.). Electron-transfer dissociation. [Link]

  • Tharp, J. M., & Meetam, M. (2020). Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids. Angewandte Chemie, 132(41), 18329-18334. [Link]

  • Creative Biostructure. (n.d.). Peptide Crystallization. [Link]

  • Scilit. (n.d.). Effectiveness of CID, HCD, and ETD with FT MS/MS for Degradomic-Peptidomic Analysis: Comparison of Peptide Identification Methods. [Link]

  • MDPI. (2024). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. [Link]

  • Creative Biolabs. (2025). Amino Acid Sequencing Challenges: A Deep Dive. [Link]

  • AIMS Press. (2017). Protein crystallization: Eluding the bottleneck of X-ray crystallography. [Link]

  • University of Regensburg. (n.d.). Peptide NMR. [Link]

  • Tharp, J. M., & Meetam, M. (2020). Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids. Angewandte Chemie International Edition, 59(41), 18167-18172. [Link]

  • ResearchGate. (2008). A Viable Synthesis of N-Methyl Cysteine. [Link]

  • MDPI. (2022). Understanding Cysteine Chemistry Using Conventional and Serial X-ray Protein Crystallography. [Link]

  • GenScript. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]

  • Chemistry LibreTexts. (2020). 9.6: X-ray Protein Crystallography. [Link]

  • Google Patents. (2009).
  • SciSpace. (n.d.). Crystallization and preliminary X-ray analysis of a new L-aminopeptidase-D-amidase/D-esterase activated by a Gly-Ser peptide bond hydrolysis. [Link]

  • MDPI. (2018). Profiling DNA Methylation Based on Next-Generation Sequencing Approaches: New Insights and Clinical Applications. [Link]

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Safety & Regulatory Compliance

Safety

S-Trityl Fmoc-D-N-Methyl-cysteine proper disposal procedures

As a Senior Application Scientist overseeing pharmaceutical development and laboratory safety, I frequently observe a critical operational oversight: treating all Solid-Phase Peptide Synthesis (SPPS) waste as a monolithi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing pharmaceutical development and laboratory safety, I frequently observe a critical operational oversight: treating all Solid-Phase Peptide Synthesis (SPPS) waste as a monolithic organic stream. This approach is not only environmentally negligent but presents acute safety and regulatory risks.

When managing heavily modified, sterically hindered building blocks like S-Trityl Fmoc-D-N-Methyl-cysteine , the disposal procedures must account for the specific chemical fate of its protective groups and the rigorous coupling reagents required to deploy it. In SPPS, the Environmental (E) factor is staggeringly high, with solvents and coupling reagents often accounting for 85–90% of the total mass[1].

This guide provides a causality-driven, field-proven operational blueprint for handling the reagent, its byproducts, and the resulting complex waste streams.

Chemical Profiling & Hazard Causality

To dispose of a chemical safely, you must first understand how it behaves under operational stress. S-Trityl Fmoc-D-N-Methyl-cysteine possesses three distinct functional domains that dictate its waste profile:

  • Fmoc Group (N-Terminus): Base-labile. Upon deprotection, it forms dibenzofulvene, which is highly lipophilic and contaminates non-halogenated organic waste streams.

  • S-Trityl Group (Side Chain): Acid-labile. Cleavage requires Trifluoroacetic acid (TFA) and generates the highly stable trityl cation, which mandates the use of malodorous and toxic thiol scavengers (e.g., ethanedithiol) that require extreme isolation.

  • N-Methyl Modification: Introduces severe steric hindrance. Standard coupling agents (DIC/Oxyma) are often insufficient, necessitating aggressive uronium-based reagents like HATU[2]. This generates specialized guanidinium byproducts in the waste.

Quantitative Data Presentation: Chemical & Hazard Parameters

Property / ParameterSpecificationOperational & Disposal Impact
CAS Number 1349807-46-0[3]Essential for accurate EPA/EHS manifesting.
Molecular Weight 599.74 g/mol [2]High mass contributes to elevated solid waste volumes.
Storage Class 11 (Combustible Solids)[2]Must be segregated from strong oxidizers in solid waste bins.
Hazard Class Chemical Waste / Irritant[4]Requires dedicated secondary containment upon disposal.
Solvent Compatibility DMF, NMP, DCM[1]Dictates routing into halogenated vs. non-halogenated liquid waste.

Waste Stream Routing & Degradation Pathways

The disposal of this compound is not limited to the raw powder; it extends to the effluents generated during its application. The following diagrams illustrate the logical flow of the peptide disposal process and the chemical cleavage pathways that dictate downstream segregation[4].

G A S-Trityl Fmoc-D-N-Methyl-cysteine (Source Material) B Unused/Expired Powder (Solid Waste) A->B Unused D Coupling Reaction Effluent (HATU, DIPEA, Solvents) A->D Synthesis G Cleavage & Deprotection (TFA + Scavengers) A->G Deprotection C Incineration / Biohazard Bin (EPA Solid Waste) B->C Direct Disposal E Halogenated Waste (DCM + Reagent) D->E Using DCM F Non-Halogenated Waste (DMF + Reagent) D->F Using DMF H Odorous Acidic Waste (TFA + EDT + Trityl Adducts) G->H Cleavage Cocktail

Caption: Operational waste stream routing for S-Trityl Fmoc-D-N-Methyl-cysteine and its effluents.

Pathway R Fmoc-N-Me-D-Cys(Trt)-OH (Starting Reagent) B1 20% Piperidine/DMF (Base) R->B1 N-Terminal Deprotection A1 TFA / Scavengers (Acid) R->A1 Side-Chain Cleavage Fmoc Dibenzofulvene (Fmoc Adduct Waste) B1->Fmoc Organic Waste Stream Trt Trityl Cation (Triphenylmethane Waste) A1->Trt Acidic Odorous Stream

Caption: Divergent chemical degradation pathways dictating downstream waste segregation.

Step-by-Step Disposal Methodologies

A fully compliant laboratory must utilize a self-validating system where each disposal step verifies the safety of the next. Never pour peptide solutions or chemical waste down the drain; all processes must strictly adhere to the Resource Conservation and Recovery Act (RCRA) from the EPA[4].

Phase 1: Solid Waste Management (Unused/Expired Reagent)

Causality: Solid amino acid derivatives are classified as Class 11 combustible solids[2]. If subjected to heat or mixed with oxidizers, they pose a localized fire risk.

  • Containerization: Keep any unused or expired S-Trityl Fmoc-D-N-Methyl-cysteine in its original amber glass vial to protect it from light degradation.

  • Deactivation Check: Ensure the powder is completely dry. Moisture can cause slow, spontaneous hydrolysis over long periods.

  • Primary Disposal: Place the tightly sealed vial into a heavy-duty, puncture-resistant chemical waste bin designated for "Combustible Organic Solids."

  • Documentation: Log the exact weight disposed of on the EHS chain-of-custody form, citing CAS: 1349807-46-0[4].

Phase 2: Coupling Effluent Management

Causality: Due to the N-methyl group's steric hindrance, coupling reactions require strong bases (DIPEA) and uronium salts (HATU)[2]. This creates a mixed-toxicity liquid stream that must be segregated by solvent type to prevent exothermic cross-reactions in bulk waste[1].

  • Solvent Identification: Check the primary solvent used during the coupling step.

  • Halogenated Segregation: If Dichloromethane (DCM) was utilized, route the effluent into a designated Halogenated Waste Carboy (Red label).

  • Non-Halogenated Segregation: If Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) was used, route into a Non-Halogenated Waste Carboy (Yellow label).

  • Self-Validating Step: Visually inspect the carboy for phase separation or heat generation. A lack of fuming or temperature spikes validates that acidic and basic streams have not been inappropriately mixed.

Phase 3: Acidic Cleavage & Scavenger Waste (Critical Hazard)

Causality: Removing the S-Trityl group requires up to 95% TFA. Because the liberated trityl cation will re-attach to the cysteine thiol, you must add scavengers like Ethanedithiol (EDT) or Triisopropylsilane (TIPS)[1]. EDT is severely malodorous and toxic, requiring extreme disposal precautions.

  • Fume Hood Isolation: Perform all transfers of cleavage waste strictly inside a Class II chemical fume hood.

  • Acidic Containment: Pour the TFA/EDT/Trityl waste into an HDPE (High-Density Polyethylene) container specifically labeled "Odorous Acidic Waste." Do not mix this with basic waste (e.g., piperidine streams) to avoid violent exothermic neutralization.

  • Odor Quenching (Optional but Recommended): In a neutralized state, thiols can be oxidized by dilute bleach to eliminate odor. WARNING: Never add bleach directly to the acidic TFA waste stream, as this will rapidly generate deadly chlorine gas. The self-validating protocol dictates keeping the acidic thiol stream permanently segregated for professional incineration.

  • Sealing: Cap the carboy tightly and apply parafilm around the threads to prevent vapor leakage into the EHS holding area.

Regulatory Compliance & EPA Guidelines

The EPA finalized strict regulations for the management of hazardous pharmaceutical waste, prohibiting the drain disposal (sewering) of these compounds[5]. All disposal activities must have a documented chain-of-custody[4].

  • RCRA Classifications: Effluents containing this reagent in DCM fall under F002 (Spent halogenated solvents), while TFA waste falls under D002 (Corrosive).

  • Collection Scheduling: Store sealed and labeled waste containers in a secure, designated area away from laboratory traffic. Coordinate with your institution’s EHS office for removal by a licensed hazardous waste disposal service within the 90-day accumulation limit for Large Quantity Generators (LQG).

References

  • Somehsaraie, M. H. A., Vavsari, V. F., Kamangar, M., & Balalaie, S. (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Iran J Pharm Res. Retrieved from [Link]

  • US Environmental Protection Agency (EPA). (2026). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling S-Trityl-Fmoc-D-N-Methyl-cysteine

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the meticulous and safe handling of specialized reagents is a cornerstone of both personal safety and experimental integrity....

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the meticulous and safe handling of specialized reagents is a cornerstone of both personal safety and experimental integrity. S-Trityl-Fmoc-D-N-Methyl-cysteine, a key building block in the synthesis of complex peptides, requires a comprehensive understanding of its handling characteristics to mitigate potential exposure and ensure a secure laboratory environment. This guide provides essential, in-depth safety and logistical information, focusing on the appropriate personal protective equipment (PPE), operational protocols, and disposal plans.

While S-Trityl-Fmoc-D-N-Methyl-cysteine and its structural analogs are not generally classified as hazardous substances, prudent laboratory practice dictates that all chemicals be handled with a high degree of care. The primary risks associated with this compound, which is typically a white to off-white crystalline powder, are the inhalation of airborne dust particles and direct contact with the skin and eyes.[1][2] Adherence to the following PPE and handling protocols is mandatory to minimize these risks.

Core Personal Protective Equipment (PPE) Requirements

The consistent and correct use of PPE is the first and most critical line of defense against chemical exposure. The following table outlines the minimum required PPE for handling S-Trityl-Fmoc-D-N-Methyl-cysteine.

Body PartRequired PPESpecifications and Best Practices
Eyes Safety Glasses with Side Shields or GogglesMust comply with ANSI Z87.1 standards. Goggles are required when there is a significant risk of splashing.[1][3]
Hands Nitrile GlovesInspect for tears or holes before use. For incidental contact, disposable nitrile gloves are the minimum requirement.[3] Dispose of contaminated gloves immediately after handling the chemical and wash hands thoroughly after removing gloves.[1][4]
Body Laboratory CoatA standard lab coat is required to protect skin and clothing from spills and contamination.[1][3]
Respiratory N95 or P1 Dust RespiratorRequired when handling the solid powder outside of a certified chemical fume hood or a ventilated balance enclosure to prevent the inhalation of fine particles.[1]
Operational Plan: A Step-by-Step Guide to Safe Handling

A structured operational plan ensures that S-Trityl-Fmoc-D-N-Methyl-cysteine is handled safely and efficiently throughout the experimental workflow.

1. Receiving and Storage: Upon receiving the compound, ensure the container is intact and properly labeled. The recommended storage temperature is typically 2-8°C in a dry, well-ventilated area.[1][5] Keep the container tightly sealed to prevent moisture absorption.

2. Handling the Solid Compound (Weighing and Preparation):

  • Engineering Controls: All weighing and handling of solid S-Trityl-Fmoc-D-N-Methyl-cysteine should be performed within a certified chemical fume hood or a ventilated balance enclosure.[2][6] This is crucial for minimizing the risk of dust inhalation.

  • Pre-Handling Check: Before handling, ensure the work area is clean and uncluttered. Have all necessary equipment, including waste containers, readily accessible.

3. Emergency Procedures: In the event of accidental exposure, the following first-aid measures should be taken immediately:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[2] Remove any contaminated clothing.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[1] If breathing is difficult, administer oxygen.

Disposal Plan: Managing Chemical Waste

Proper disposal of S-Trityl-Fmoc-D-N-Methyl-cysteine and associated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Unused/Expired Solid Compound: Place in a clearly labeled, sealed container for solid chemical waste.[1]

  • Contaminated Materials: Used PPE (such as gloves), weighing papers, and other disposable materials that have come into contact with the chemical should be collected in a designated hazardous waste container.[1][4]

  • Liquid Waste: Solutions containing S-Trityl-Fmoc-D-N-Methyl-cysteine and solvents from the synthesis process (e.g., DMF, piperidine solutions) should be collected in a labeled, sealed container for liquid chemical waste.[1] It is imperative not to mix incompatible waste streams.

All waste must be disposed of in accordance with federal, state, and local environmental control regulations.[2]

Visualizing the Workflow: From Handling to Disposal

The following diagram illustrates the standard operating procedure for the safe handling and disposal of S-Trityl-Fmoc-D-N-Methyl-cysteine.

cluster_handling Handling Protocol cluster_disposal Disposal Protocol Don PPE Don PPE Weigh in Fume Hood Weigh in Fume Hood Don PPE->Weigh in Fume Hood Perform Synthesis Perform Synthesis Weigh in Fume Hood->Perform Synthesis Doff PPE Doff PPE Perform Synthesis->Doff PPE Segregate Solid Waste Segregate Solid Waste Perform Synthesis->Segregate Solid Waste Contaminated PPE, Weighing Papers Segregate Liquid Waste Segregate Liquid Waste Perform Synthesis->Segregate Liquid Waste Reaction Mixture, Solvent Rinses Package for Disposal Package for Disposal Segregate Solid Waste->Package for Disposal Segregate Liquid Waste->Package for Disposal

Caption: Workflow for Handling and Disposal of S-Trityl-Fmoc-D-N-Methyl-cysteine.

References

  • Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-Asn-OH. Benchchem. 1

  • Safety Data Sheet: N-Fmoc-N-methyl-S-trityl-L-cysteine. AAPPTec. 2

  • Safety Data Sheet: Fmoc-L-Cysteine-(Trityl). Carl ROTH. 7

  • Safety Data Sheet: Fmoc-D-Cys(Trt)-OH. AAPPTec. 4

  • Safety Data Sheet: 20 Amino Acid Kit. Amazon AWS. 6

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.

  • Safety Data Sheet: Nalpha-Fmoc-S-trityl-D-cysteine. Fisher Scientific. 8

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.

  • How to Choose PPE for Chemical Work. Allan Chemical Corporation.

  • Safety Data Sheet: Fmoc-Cys(Mmt)-OH. Amazon AWS. 9

  • FMOC-S-trityl-L-cysteine. LookChem.

  • Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.

  • Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich.

  • Peptide Resin Loading Protocols. Merck.

  • Application Notes and Protocols for Cysteine Protection in SPPS: A Focus on Trityl-Based Thioether Protecting Groups. Benchchem. 10

  • Methods for Removing the Fmoc Group. Springer Nature Experiments.

  • Fmoc-S-trityl-L-cysteine. Chem-Impex.

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